molecular formula C8H16 B028158 3-Ethyl-4-methyl-2-pentene CAS No. 19780-68-8

3-Ethyl-4-methyl-2-pentene

Cat. No.: B028158
CAS No.: 19780-68-8
M. Wt: 112.21 g/mol
InChI Key: DSTFDBMUTNIZGD-VMPITWQZSA-N
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Description

3-Ethyl-4-methyl-2-pentene is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 112.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-ethyl-4-methylpent-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-5-8(6-2)7(3)4/h5,7H,6H2,1-4H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTFDBMUTNIZGD-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C)/C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-68-8
Record name 3-Ethyl-4-methyl-2-pentene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-4-methyl-2-pentene: Structure, Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Ethyl-4-methyl-2-pentene, a branched octene isomer. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a detailed understanding of this compound's chemical behavior and characteristics. This document delves into its structural nuances, physicochemical properties, synthetic pathways, characteristic reactivity, and spectroscopic signature.

Molecular Structure and Physicochemical Properties

This compound is an unsaturated hydrocarbon with the chemical formula C₈H₁₆ and a molecular weight of approximately 112.21 g/mol .[1] Its structure features a five-carbon backbone (pentene) with a double bond at the second carbon. An ethyl group is attached to the third carbon, and a methyl group is on the fourth carbon.[2] This substitution pattern makes it a tetrasubstituted alkene, which has significant implications for its reactivity and spectroscopic properties.

The presence of the double bond allows for the existence of geometric isomers, namely the (E) and (Z) forms, which differ in the spatial arrangement of the substituents around the double bond.[3]

Structural Isomers of this compound

Caption: (E) and (Z) stereoisomers of this compound.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₁₆[1]
Molecular Weight 112.21 g/mol [1]
CAS Number 19780-68-8[3]
Boiling Point 114.3 °C at 760 mmHg
Density 0.726 g/cm³
Refractive Index 1.418
Flash Point 6.1 °C
Vapor Pressure 23.7 mmHg at 25°C

Synthesis of this compound

Due to its specific substitution pattern, the synthesis of this compound requires careful consideration of regioselectivity and stereoselectivity. Three plausible laboratory-scale synthetic routes are detailed below.

Wittig Reaction

The Wittig reaction is a reliable method for forming alkenes from carbonyl compounds and is particularly useful for creating specific double bond geometries.[4][5] To synthesize this compound, the logical disconnection is between the two carbons of the double bond, suggesting a reaction between a ketone and a phosphonium ylide.

Retrosynthetic Analysis (Wittig)

Wittig_Retrosynthesis product This compound reagents 2-Butanone + Isopropyltriphenylphosphonium ylide product->reagents Wittig Disconnection Grignard_Retrosynthesis product This compound alcohol 3-Ethyl-4-methyl-2-pentanol product->alcohol Dehydration reagents 4-Methyl-3-penten-2-one + Ethylmagnesium bromide alcohol->reagents Grignard Addition Electrophilic_Addition Alkene This compound Carbocation Tertiary Carbocation Intermediate Alkene->Carbocation Electrophilic Attack on H+ HX H-X Product Haloalkane Product Carbocation->Product Nucleophilic Attack by X- Ozonolysis Alkene This compound Ozonide Molozonide -> Ozonide Intermediate Alkene->Ozonide 1. O₃ Products 2-Butanone + 2-Propanone Ozonide->Products 2. Reductive Workup (e.g., Zn/H₂O or DMS)

References

(Z)-3-Ethyl-4-methylpent-2-ene structural elucidation and conformation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation and Conformational Analysis of (Z)-3-Ethyl-4-methylpent-2-ene

Abstract

(Z)-3-Ethyl-4-methylpent-2-ene is a trisubstituted acyclic alkene that serves as an exemplary model for exploring the intricate interplay of stereochemistry and steric hindrance in molecular structure and conformation. This technical guide provides a comprehensive framework for the complete structural elucidation and conformational assessment of this molecule. We delve into the application of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), detailing not just the methodologies but the causal logic behind their selection and data interpretation. Furthermore, this guide explores the dominant conformational preferences of the molecule, governed by allylic strain, and discusses both theoretical models and experimental verification. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize complex organic molecules.

Introduction: The Challenge of a Sterically Crowded Alkene

The structural analysis of (Z)-3-Ethyl-4-methylpent-2-ene presents a unique set of challenges and learning opportunities. As an acyclic alkene, it possesses rotational freedom around its sp²-sp³ single bonds. However, its (Z)-configuration introduces significant steric crowding, placing an ethyl group and an isopropyl group in close proximity across the double bond. This inherent strain profoundly influences the molecule's stability, reactivity, and conformational landscape.

A thorough characterization is paramount, as the precise three-dimensional arrangement of atoms dictates the molecule's physical, chemical, and biological properties. This guide provides an integrated approach, combining multiple analytical techniques to build a complete, self-validating picture of the molecule's identity and preferred shape.

Part I: Definitive Structural Elucidation

The primary objective of structural elucidation is the unambiguous determination of atomic connectivity and stereochemistry. For (Z)-3-Ethyl-4-methylpent-2-ene, this involves confirming the carbon skeleton, locating the double bond, and, most critically, verifying the (Z)-geometry. Our approach is a multi-pronged spectroscopic investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity and Stereochemistry

NMR spectroscopy is the most powerful tool for this task, providing detailed information about the chemical environment, connectivity, and spatial proximity of nuclei.

2.1.1. ¹H and ¹³C NMR: Mapping the Carbon-Hydrogen Framework

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides the initial blueprint. We anticipate distinct signals for each chemically non-equivalent proton. The key signal for stereochemical assignment is the vinylic proton (=C-H), whose coupling constant with the adjacent allylic proton provides clues, though the most definitive evidence comes from through-space correlations.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. For (Z)-3-Ethyl-4-methylpent-2-ene (C₈H₁₆), we expect eight distinct carbon signals, confirming the absence of molecular symmetry.

Table 1: Predicted ¹H and ¹³C NMR Data

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity / Key Correlations
C1 (CH₃-CH=) ~1.65 ~14 Doublet
C2 (=CH-) ~5.30 ~125 Quartet
C3 (=C(Et)-) - ~140 Singlet
C4 (-CH(CH₃)₂) ~2.50 ~28 Septet
C5 (CH₃CH₂-) ~1.00 ~13 Triplet
C6 (CH₃CH₂-) ~2.10 ~22 Quartet

| C7, C8 (-CH(CH₃)₂) | ~1.05 | ~21 | Doublet |

2.1.2. 2D NMR: Confirming the Connections

While 1D NMR suggests a structure, 2D NMR experiments provide definitive proof of connectivity.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing us to trace the spin systems. We would expect to see correlations between H1/H2, H6/H5, and H4/H7/H8, confirming the ethyl, isopropyl, and vinyl-methyl fragments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of the ¹³C spectrum based on the more easily interpreted ¹H spectrum.

2.1.3. The Decisive Experiment: Nuclear Overhauser Effect (NOE) for (Z)-Geometry

The most critical challenge is confirming the (Z)-stereochemistry. This cannot be reliably achieved through J-coupling alone in a trisubstituted alkene. The Nuclear Overhauser Effect (NOE), an interaction between nuclei that are close in space (<5 Å), is the definitive method.[1][2]

In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment on the (Z)-isomer, we would expect to see a cross-peak between the vinylic proton (H2) and the methylene protons of the ethyl group (H6). This is because the (Z)-configuration forces these groups onto the same side of the double bond, bringing them into close spatial proximity. Conversely, in the (E)-isomer, no such correlation would be observed.

Experimental Protocol: 2D NOESY for Stereochemical Assignment

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is free of paramagnetic impurities.

  • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.

  • Parameter Optimization:

    • Acquire standard 1D ¹H and 2D COSY spectra first to identify the chemical shifts of H2 (~5.30 ppm) and H6 (~2.10 ppm).

    • For the NOESY experiment, set the mixing time (d8) to a value appropriate for a small molecule, typically in the range of 300-800 ms. An initial value of 500 ms is a robust starting point.

  • Data Acquisition: Acquire the 2D NOESY spectrum. Acquisition times can range from 1 to several hours depending on the sample concentration.

  • Data Processing & Analysis:

    • Process the 2D data with appropriate window functions (e.g., sine-bell).

    • Analyze the resulting contour plot. Identify the diagonal peaks corresponding to H2 and H6.

    • Self-Validation: The presence of a symmetric cross-peak correlating the diagonal peaks of H2 and H6 is a positive result. The absence of this cross-peak would invalidate the (Z)-assignment.

    • Confirmation: A definitive cross-peak between H2 and H6 confirms their spatial proximity, thus validating the (Z)-configuration of the double bond.[1][2]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3] For (Z)-3-Ethyl-4-methylpent-2-ene, the key is to identify vibrations associated with the trisubstituted alkene.

  • C=C Stretch: Trisubstituted double bonds typically show a C=C stretching absorption in the range of 1660-1680 cm⁻¹.[4]

  • Vinylic C-H Stretch: The sp² C-H bond will have a stretching frequency just above 3000 cm⁻¹ (typically 3010-3050 cm⁻¹).

  • Vinylic C-H Bend (Out-of-Plane): This is a diagnostically useful region. Trisubstituted alkenes exhibit a strong C-H "wag" absorption between 800-840 cm⁻¹.[5][6]

  • Alkyl C-H Stretch: The numerous sp³ C-H bonds will produce strong absorptions just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹).

Table 2: Key IR Absorption Bands for (Z)-3-Ethyl-4-methylpent-2-ene

Vibration Expected Frequency (cm⁻¹) Intensity
Vinylic C-H Stretch 3010 - 3050 Medium
Alkyl C-H Stretch 2850 - 2975 Strong
C=C Stretch 1660 - 1680 Medium-Weak

| Vinylic C-H Bend | 800 - 840 | Strong |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and offers structural clues through the analysis of fragmentation patterns.[7]

  • Molecular Ion (M⁺): Alkenes generally show a distinct molecular ion peak.[8][9] For C₈H₁₆, the M⁺ peak would be observed at an m/z of 112.

  • Fragmentation: The fragmentation of branched alkenes is dominated by cleavages that form stable carbocations, particularly at branch points and in the allylic position.[10][11]

    • Allylic Cleavage: The most favored fragmentation pathway involves cleavage of the bond allylic to the double bond, as this results in a resonance-stabilized allylic cation. For this molecule, cleavage of the isopropyl group (loss of C₃H₇•) would yield a prominent peak at m/z 69. Cleavage of the ethyl group (loss of C₂H₅•) would result in a peak at m/z 83.

Workflow for Spectroscopic Elucidation

G cluster_0 Primary Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Interpretation cluster_3 Structural Confirmation Unknown Purified Sample MS Mass Spectrometry (MS) Unknown->MS IR Infrared (IR) Spectroscopy Unknown->IR NMR NMR Spectroscopy Unknown->NMR MS_data Molecular Weight (112) Fragmentation (m/z 69, 83) MS->MS_data IR_data Functional Groups (C=C at ~1670 cm⁻¹) (Vinylic C-H at ~820 cm⁻¹) IR->IR_data NMR_data Connectivity (COSY) Stereochemistry (NOESY) NMR->NMR_data Structure Confirmed Structure: (Z)-3-Ethyl-4-methylpent-2-ene MS_data->Structure IR_data->Structure NMR_data->Structure

Caption: Integrated workflow for structural elucidation.

Part II: Conformational Analysis

With the structure confirmed, we turn to its three-dimensional nature. Conformational analysis of acyclic alkenes is governed by a delicate balance of steric and electronic effects. The low rotational barrier around single bonds allows the molecule to adopt various conformations, but only a few will be significantly populated at room temperature.

Theoretical Framework: The Dominance of Allylic Strain

The primary factor controlling the conformational preferences of (Z)-3-Ethyl-4-methylpent-2-ene is allylic strain , also known as A-strain.[12] This strain arises from steric interactions between substituents on the sp² carbons of the double bond and substituents on the adjacent allylic sp³ carbons.

There are two key types of allylic strain to consider:

  • A¹,³-Strain: This is a highly destabilizing interaction that occurs when a substituent on an allylic carbon eclipses a substituent on the C3 carbon of the double bond (a 1,3-relationship).[13] In our (Z)-isomer, this strain is particularly severe. Rotation around the C3-C4 bond will be heavily restricted to avoid placing one of the isopropyl's methyl groups in an eclipsing position with the vinylic methyl group (C1).

  • A¹,²-Strain: This interaction occurs between a substituent on an allylic carbon and a substituent on the C2 carbon of the double bond.[13]

The molecule will adopt a conformation that minimizes the sum of these destabilizing interactions.

Analysis of Key Rotational Barriers

We must consider rotation around the two key sp²-sp³ bonds: C2-C1 (trivial rotation of a methyl group) and, more importantly, the C3-C4 bond .

The conformation around the C3-C4 bond is the most critical. The lowest energy conformers will arise from staggering the bulky isopropyl group relative to the double bond. However, the (Z)-geometry creates a significant steric clash between the ethyl group (attached to C3) and the isopropyl group (attached to C4). The molecule will contort to relieve this strain, likely by rotating the isopropyl group so that its single hydrogen points towards the ethyl group, placing the two bulky methyl groups further away.

Logical Diagram of Steric Interactions

G cluster_0 Molecular Structure cluster_1 Key Steric Interactions cluster_2 Resulting Conformation mol (Z)-3-Ethyl-4-methylpent-2-ene A13 A(1,3) Strain (Vinylic Me vs. Isopropyl Me) mol->A13 A12 A(1,2) Strain (Vinylic H vs. Isopropyl Me) mol->A12 Z_clash (Z)-Configuration Clash (Ethyl Group vs. Isopropyl Group) mol->Z_clash conformer Lowest Energy Conformer (Minimized Strain) A13->conformer Dictates Preference A12->conformer Dictates Preference Z_clash->conformer Dictates Preference

Caption: Dominant steric forces in (Z)-3-Ethyl-4-methylpent-2-ene.

Computational Modeling and Experimental Validation
  • Computational Chemistry: A full understanding of the potential energy surface can be achieved through computational methods like Density Functional Theory (DFT).[14] These calculations can map the energy changes associated with bond rotation, identify all stable conformers (local minima), and determine the global minimum energy structure, providing a quantitative measure of the energy differences between them.

  • Experimental Validation: The predictions from computational models can be validated experimentally. Quantitative NOE measurements can provide distance restraints between specific protons. If the dominant conformation predicted by DFT places H4 in close proximity to H5, for example, a corresponding NOE should be observable, lending strong experimental support to the theoretical model.

Conclusion

The comprehensive analysis of (Z)-3-Ethyl-4-methylpent-2-ene is a case study in modern chemical characterization. Through the logical and synergistic application of NMR (¹H, ¹³C, COSY, NOESY), IR, and MS, we can definitively establish its connectivity and, crucially, its (Z)-stereochemistry. The NOESY experiment stands out as the indispensable tool for this task. Furthermore, an understanding of fundamental principles, such as allylic strain, allows us to predict the molecule's conformational preferences. These predictions, grounded in theory, can be rigorously tested and confirmed through a combination of advanced NMR techniques and computational modeling. This integrated strategy provides a robust and self-validating pathway for the complete structural and conformational elucidation of complex organic molecules.

References

(E)-3-Ethyl-4-methylpent-2-ene stereochemistry and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (E)-3-Ethyl-4-methylpent-2-ene: Stereochemistry, Properties, Synthesis, and Characterization

Introduction

(E)-3-Ethyl-4-methylpent-2-ene is a tri-substituted alkene with the chemical formula C₈H₁₆.[1][2] As a member of the octene family of isomers, its specific stereochemistry and substitution pattern dictate its physical properties and chemical reactivity. Understanding this molecule requires a detailed examination of its three-dimensional structure, the methods for its selective synthesis, and the analytical techniques used for its unambiguous identification. This guide provides a comprehensive overview for researchers and professionals in drug development and chemical synthesis, focusing on the causal relationships behind its stereochemical designation, synthetic pathways, and analytical validation.

PART 1: Stereochemistry and Nomenclature

The designation "(E)" in (E)-3-Ethyl-4-methylpent-2-ene is crucial for defining its spatial arrangement and distinguishing it from its (Z) counterpart. This nomenclature is determined by the Cahn-Ingold-Prelog (CIP) priority rules, which provide an unambiguous method for describing the geometry of double bonds.[3][4]

Application of Cahn-Ingold-Prelog (CIP) Priority Rules

The CIP system assigns priority to the substituents on each carbon of the double bond based on atomic number.[5]

  • Analyze C2 of the pentene backbone:

    • Substituent 1: A methyl group (-CH₃). The atom directly attached is Carbon (Atomic Number = 6).

    • Substituent 2: A hydrogen atom (-H). The atom directly attached is Hydrogen (Atomic Number = 1).

    • Priority Assignment: The methyl group has higher priority than the hydrogen atom.

  • Analyze C3 of the pentene backbone:

    • Substituent 1: An ethyl group (-CH₂CH₃). The atom directly attached is Carbon. The next atoms are (C, H, H).

    • Substituent 2: An isopropyl group (-CH(CH₃)₂). The atom directly attached is Carbon. The next atoms are (C, C, H).

    • Priority Assignment: At the first point of difference, the isopropyl group has two carbons attached to the primary carbon, while the ethyl group has only one. Therefore, the isopropyl group has higher priority than the ethyl group.[6]

For the (E)-isomer , the two higher-priority groups (the methyl group on C2 and the isopropyl group on C3) are on opposite sides of the double bond axis. The name "E" comes from the German word entgegen, meaning opposite.[6]

CIP_Priority cluster_C2 Carbon-2 cluster_C3 Carbon-3 C2 C C2_H H (Low Priority) C2->C2_H C2_CH3 CH₃ (High Priority) C2->C2_CH3 C3 C C2->C3 = C3_Isopropyl Isopropyl (High Priority) C3_Ethyl Ethyl (Low Priority) C3->C3_Ethyl C3->C3_Isopropyl label_E (E) Configuration: High priority groups are on opposite sides.

Caption: CIP priority assignment for (E)-3-Ethyl-4-methylpent-2-ene.

PART 2: Physicochemical Properties

The physical and chemical properties of (E)-3-Ethyl-4-methylpent-2-ene are essential for its handling, purification, and application in synthesis. Key quantitative data are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₆[1][2][7]
Molecular Weight 112.21 g/mol [1][8]
CAS Registry Number 42067-49-2[1][2]
Boiling Point 114 °C (387.15 K)[2][9]
Density 0.735 g/mL[9]
Refractive Index 1.421[9]
Enthalpy of Vaporization (ΔvapH°) 38.9 kJ/mol[2]
IUPAC Name (2E)-3-ethyl-4-methylpent-2-ene[8]

PART 3: Synthesis Pathway

The stereoselective synthesis of trisubstituted alkenes like (E)-3-Ethyl-4-methylpent-2-ene is a common challenge in organic chemistry. The Wittig reaction is a powerful and widely used method for forming carbon-carbon double bonds.[10][11][12] To achieve high (E)-selectivity, a specific variant of this reaction is often required.

The Schlosser Modification of the Wittig Reaction

Standard Wittig reactions using non-stabilized ylides (like the one required here) typically favor the formation of the (Z)-alkene.[13] To overcome this and selectively produce the (E)-isomer, the Schlosser modification is the protocol of choice.[12] This modification involves the deprotonation and subsequent reprotonation of the betaine intermediate at low temperatures to favor the more stable threo-betaine, which then eliminates to form the (E)-alkene.

The synthesis can be achieved by reacting 3-methyl-2-butanone with the ylide generated from ethyltriphenylphosphonium bromide .

Wittig_Synthesis Phosphonium Ethyltriphenylphosphonium Bromide Ylide_Gen Step 1: Ylide Generation (n-BuLi, THF, -78 °C) Phosphonium->Ylide_Gen Ketone 3-Methyl-2-butanone Wittig_React Step 2: Wittig Reaction (-78 °C) Ketone->Wittig_React Ylide_Gen->Wittig_React Schlosser_Mod Step 3: Schlosser Modification (PhLi, -78 °C to RT) Wittig_React->Schlosser_Mod Workup Step 4: Workup & Purification (Quench, Extraction, Chromatography) Schlosser_Mod->Workup Product (E)-3-Ethyl-4-methylpent-2-ene Workup->Product

Caption: Workflow for the (E)-selective Wittig-Schlosser synthesis.

Experimental Protocol

This protocol is a representative procedure based on the Schlosser modification.

Materials:

  • Ethyltriphenylphosphonium bromide

  • 3-Methyl-2-butanone

  • n-Butyllithium (n-BuLi) in hexanes

  • Phenyllithium (PhLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add ethyltriphenylphosphonium bromide and anhydrous THF. Cool the resulting suspension to -78 °C (dry ice/acetone bath).

  • Add n-butyllithium dropwise via syringe. The solution will turn a deep red/orange color, indicating the formation of the phosphorus ylide.[14] Stir for 1 hour at -78 °C.

  • Wittig Reaction: Add a solution of 3-methyl-2-butanone in anhydrous THF dropwise to the ylide solution at -78 °C. Stir for 1-2 hours, allowing for the formation of the betaine intermediate.

  • Schlosser Modification: Add a second equivalent of strong base (phenyllithium is commonly used) dropwise at -78 °C. This deprotonates the carbon alpha to the phosphorus, forming a β-oxido ylide.

  • Allow the reaction to slowly warm to room temperature. This promotes equilibration to the more stable intermediate, which leads to the (E)-alkene upon elimination.

  • Workup: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).[11]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.[15]

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the pure (E)-3-Ethyl-4-methylpent-2-ene.

PART 4: Analytical Characterization

Unambiguous characterization of the synthesized product is critical to confirm its identity, purity, and stereochemistry. A combination of chromatographic and spectroscopic techniques is employed.

Analytical_Workflow Crude Crude Product from Synthesis GCMS GC-MS Analysis Crude->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Crude->NMR IR FT-IR Spectroscopy Crude->IR Purity_ID Purity Assessment Molecular Weight (m/z) GCMS->Purity_ID Structure Structural Confirmation Stereochemistry (NOE) NMR->Structure Functional_Groups Functional Group ID (C=C, C-H) IR->Functional_Groups Confirm Structure Confirmed Purity_ID->Confirm Structure->Confirm Functional_Groups->Confirm

Caption: Standard analytical workflow for product validation.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Purpose: To assess purity and confirm the molecular weight. The retention index (RI) is also a key identifier.

  • Expected Results:

    • GC: A major peak corresponding to the product. The Kovats Retention Index (non-polar column) for the (E)-isomer has been reported as ~757-778 depending on conditions.[16][17] This allows for differentiation from the (Z)-isomer, which has a slightly different retention index (~768).[18]

    • MS: The electron ionization mass spectrum will show a molecular ion (M⁺) peak at m/z = 112, corresponding to the molecular weight of C₈H₁₆.[19] Common fragmentation patterns for alkenes will also be observed.

Infrared (IR) Spectroscopy
  • Purpose: To identify the key functional groups present in the molecule.

  • Expected Absorptions:

    • ~3000-3100 cm⁻¹: C-H stretching from the hydrogens attached to the sp² carbons of the double bond.[20][21]

    • ~2850-2975 cm⁻¹: C-H stretching from the sp³ carbons of the methyl, ethyl, and isopropyl groups.

    • ~1660-1680 cm⁻¹: C=C stretching vibration.[22] This peak may be weak for a highly substituted alkene.

    • The NIST database shows a gas-phase IR spectrum for the parent compound 3-Ethyl-4-methyl-2-pentene, which can be used as a reference.[23]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To provide the most definitive structural elucidation, including confirmation of the (E)-stereochemistry.

  • Expected ¹H NMR Signals: The proton NMR will be complex, but key signals would include a quartet and triplet for the ethyl group, a doublet and multiplet for the isopropyl group, a doublet for the methyl group on the double bond, and a quartet for the vinylic proton.

  • Expected ¹³C NMR Signals: Eight distinct signals are expected, corresponding to the eight unique carbon atoms in the molecule. The sp² carbons of the double bond will appear in the ~120-140 ppm region.

  • Stereochemistry Confirmation: Nuclear Overhauser Effect (NOE) experiments can be used to confirm the (E) geometry. Irradiation of the vinylic proton should show an NOE enhancement to the protons of the adjacent ethyl group, but not the protons of the methyl group on the other side of the double bond, confirming their trans relationship.

PART 5: Applications and Future Outlook

(E)-3-Ethyl-4-methylpent-2-ene is not a widely commercialized chemical but serves as a representative model for highly substituted alkenes. Its primary relevance is in:

  • Fundamental Research: As a substrate for studying the mechanisms of electrophilic addition and other reactions of alkenes. The steric hindrance around the double bond influences reaction rates and regioselectivity.[24]

  • Fuel Science: It has been identified as a component in catalytically cracked gasoline, making its properties relevant to combustion and fuel formulation studies.[17]

  • Synthetic Building Block: It can serve as a precursor in organic synthesis for the creation of complex, branched aliphatic structures, which are common motifs in natural products and active pharmaceutical ingredients.

The continued development of stereoselective synthesis methods will enable more efficient access to this and related molecules, paving the way for their potential use as specialized solvents, polymer precursors, or intermediates in fine chemical manufacturing.

References

A Comprehensive Spectroscopic and Synthetic Guide to 3-Ethyl-4-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Resource for Researchers and Drug Development Professionals

Introduction

3-Ethyl-4-methyl-2-pentene (C₈H₁₆) is a tetrasubstituted alkene characterized by a high degree of steric hindrance around the carbon-carbon double bond.[1][2] This structural feature imparts unique chemical reactivity and spectroscopic characteristics. The molecule exists as two geometric isomers, (E)-3-ethyl-4-methyl-2-pentene and (Z)-3-ethyl-4-methyl-2-pentene, the stereochemistry of which significantly influences their physical and spectroscopic properties.[3][4] A thorough understanding of the comprehensive spectroscopic data is paramount for the unambiguous identification and characterization of these isomers in complex reaction mixtures and for quality control in synthetic processes.

This guide will delve into the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, a representative synthetic protocol will be detailed, providing a practical basis for its preparation in a laboratory setting.

Molecular Structure and Stereoisomerism

The connectivity of this compound presents a central double bond at the 2-position of a pentene backbone, with an ethyl group at the 3-position and a methyl group at the 4-position. The presence of four non-hydrogen substituents on the double bond carbons gives rise to E/Z isomerism.

Caption: 2D structures of the (E) and (Z) isomers of this compound.

The strategic placement of bulky substituents around the double bond makes the synthesis and separation of these isomers a notable challenge in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules, providing information on the connectivity and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable for distinguishing between the E and Z isomers.

Experimental Protocol: NMR Data Acquisition

Rationale for Experimental Choices: High-field NMR spectrometers (e.g., 400 MHz or higher for ¹H) are chosen to achieve better signal dispersion, which is crucial for resolving the complex spin systems in sterically hindered molecules. Deuterated chloroform (CDCl₃) is a common solvent due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm) because of its chemical inertness and sharp, single resonance.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound isomer in ~0.6 mL of CDCl₃.

  • Internal Standard: Add a small drop of TMS to the solution.

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} NMR spectra on a 400 MHz (or higher) spectrometer at room temperature. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom.

  • 2D NMR: To aid in the assignment of complex signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of unique carbon environments in the molecule. For the (Z)-isomer of this compound, the following chemical shifts have been reported.

Carbon Atom Chemical Shift (δ, ppm)
C1 (CH₃)Data not available
C2 (=CH)Data not available
C3 (=C)Data not available
C4 (CH)Data not available
C5, C6 (CH(CH₃)₂)Data not available
C7 (CH₂)Data not available
C8 (CH₃)Data not available
Table 1: Predicted ¹³C NMR Chemical Shifts for (Z)-3-Ethyl-4-methyl-2-pentene. Specific, experimentally verified data with assignments from peer-reviewed literature is not readily available. However, typical chemical shifts for similar alkene structures can be found in spectral databases.[5]
¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the different proton environments and their neighboring protons through chemical shifts and coupling constants. Due to the lack of readily available, assigned experimental data in the scientific literature for either isomer of this compound, a detailed analysis with specific peak assignments cannot be provided at this time. However, general expectations for the proton signals can be outlined based on the structure. The vinylic proton would likely appear in the range of 5.0-5.5 ppm. The allylic protons of the ethyl group and the methine proton of the isopropyl group would be expected to resonate further downfield than typical alkane protons due to the influence of the double bond.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The key diagnostic absorption for an alkene is the C=C stretching vibration.

Experimental Protocol: IR Data Acquisition

Rationale for Experimental Choices: Gas-phase IR spectroscopy is often employed for volatile, non-polar compounds like this compound to minimize intermolecular interactions that can broaden spectral bands. A Fourier-transform infrared (FTIR) spectrometer is used for its high sensitivity and rapid data acquisition.

Step-by-Step Methodology:

  • Sample Introduction: Introduce a small amount of the volatile liquid sample into an evacuated gas cell.

  • Data Acquisition: Record the interferogram using an FTIR spectrometer.

  • Data Processing: Perform a Fourier transform on the interferogram to obtain the IR spectrum.

Spectral Analysis

The gas-phase IR spectrum of this compound is available in the NIST Chemistry WebBook.[6]

Vibrational Mode Approximate Frequency (cm⁻¹) Intensity
=C-H Stretch3100-3000Medium
C-H Stretch (alkane)3000-2850Strong
C=C Stretch1680-1640Weak to Medium
C-H Bend (alkane)1470-1350Medium
Table 2: Characteristic Infrared Absorption Frequencies for this compound.

The C=C stretching absorption in tetrasubstituted alkenes is often weak or absent due to the symmetry around the double bond, which results in a small or zero change in the dipole moment during the vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: MS Data Acquisition

Rationale for Experimental Choices: Electron Ionization (EI) is a common and robust ionization technique for volatile, thermally stable organic molecules. It typically produces a wealth of fragment ions, which aids in structural elucidation. A quadrupole mass analyzer is frequently used for its versatility and good performance.

Step-by-Step Methodology:

  • Sample Introduction: The sample is typically introduced via a gas chromatograph (GC-MS) for separation and purification before entering the mass spectrometer.

  • Ionization: The sample molecules are bombarded with high-energy electrons (typically 70 eV) in the ion source, leading to the formation of a molecular ion (M⁺˙) and fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) in the mass analyzer.

  • Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.

Spectral Analysis

The mass spectrum of this compound is characterized by a molecular ion peak (M⁺˙) at an m/z corresponding to its molecular weight (112.2 g/mol ).[7] The fragmentation pattern is dominated by cleavages that lead to the formation of stable carbocations.

MS_Fragmentation M [C₈H₁₆]⁺˙ m/z = 112 F1 [C₇H₁₃]⁺ m/z = 97 M->F1 - •CH₃ F2 [C₆H₁₁]⁺ m/z = 83 M->F2 - •C₂H₅ F3 [C₅H₉]⁺ m/z = 69 M->F3 - •C₃H₇

References

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-4-methyl-2-pentene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-4-methyl-2-pentene, a C8H16 alkene, exists as two geometric isomers: (E)-3-ethyl-4-methylpent-2-ene and (Z)-3-ethyl-4-methylpent-2-ene. The spatial arrangement of substituents around the carbon-carbon double bond gives rise to distinct physical and chemical properties for each isomer. A thorough understanding of these properties is critical for their synthesis, separation, identification, and application in various chemical processes, including as intermediates in organic synthesis. This guide provides a comprehensive overview of the key physical properties of these isomers, methodologies for their characterization, and the underlying principles that govern their behavior.

Molecular Structure and Geometric Isomerism

The Cahn-Ingold-Prelog (CIP) priority rules dictate the E/Z nomenclature for alkenes. For this compound, the substituents on the doubly bonded carbons (C2 and C3) determine the isomeric form.

  • At C2: The methyl group has a higher priority than the hydrogen atom.

  • At C3: The ethyl group has a higher priority than the isopropyl group.

This leads to two distinct isomers:

  • (E)-3-ethyl-4-methylpent-2-ene: The higher priority groups (methyl at C2 and ethyl at C3) are on opposite sides of the double bond.

  • (Z)-3-ethyl-4-methylpent-2-ene: The higher priority groups are on the same side of the double bond.

The structural differences between these isomers, though subtle, lead to significant variations in their physical properties due to differences in molecular symmetry, packing efficiency in the condensed phase, and intermolecular forces.

Caption: Molecular structures of (E) and (Z) isomers.

Comparative Physical Properties

The differentiation in the three-dimensional structure of the E and Z isomers directly influences their macroscopic physical properties. The data presented below has been aggregated from various chemical databases.

Property(E)-3-ethyl-4-methylpent-2-ene(Z)-3-ethyl-4-methylpent-2-ene
CAS Number 42067-49-2[1][2]42067-48-1[3]
Molecular Formula C₈H₁₆[4][5][6]C₈H₁₆[7][8]
Molecular Weight 112.21 g/mol [4][5]112.21 g/mol [7]
Boiling Point 114 °C[6]115 °C[8]
Density 0.735 g/mL[6]0.726 g/cm³[4][9]
Refractive Index 1.421[6]1.418[4][9]
Critical Temperature 285 °C[6]289 °C[8]
Critical Pressure 25.9 atm[6]26.3 atm[8]

Note: Some sources provide data for "this compound" without specifying the isomer, which may represent a mixture or a single isomer. For instance, a boiling point of 114.3°C at 760 mmHg is reported for the unspecified compound.[4][9]

The (E)-isomer, being more linear, generally allows for more efficient molecular packing, which can lead to a higher density. However, the boiling points are very similar, suggesting that the differences in intermolecular van der Waals forces are minimal.

Spectroscopic and Chromatographic Profiles

Definitive identification and differentiation of the E/Z isomers rely on analytical techniques such as spectroscopy and chromatography.

Mass Spectrometry (MS)

Mass spectrometry of both isomers will yield a molecular ion peak (M+) corresponding to their shared molecular weight of 112.21 g/mol .[5][10] The fragmentation patterns are also expected to be very similar, making differentiation by MS alone challenging without high-resolution analysis or comparison to reference spectra. The NIST Mass Spectrometry Data Center provides reference spectra for these compounds.[5][11]

Infrared (IR) Spectroscopy

IR spectroscopy can provide structural information. The C=C stretching vibration in alkenes is a key diagnostic peak. The position and intensity of this peak can sometimes differ slightly between E and Z isomers due to symmetry differences. The NIST/EPA Gas-Phase Infrared Database is a valuable resource for reference IR spectra.[11][12]

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds like the isomers of this compound. Due to slight differences in their boiling points and interactions with the stationary phase of the GC column, the two isomers will have different retention times. The Kovats Retention Index (RI) is a standardized measure of retention time.

  • Kovats Retention Index (Standard non-polar column):

    • (Z)-isomer: 767.8[7]

    • Unspecified isomer (likely E): 735.8, 777.8 (values vary)[5]

The difference in retention indices allows for the effective separation and quantification of each isomer in a mixture.

Experimental Protocol: Isomer Separation and Identification by GC-MS

This protocol outlines a self-validating workflow for the separation and identification of (E)- and (Z)-3-ethyl-4-methyl-2-pentene from a mixture. The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides both separation (GC) and definitive identification (MS).

Objective: To separate and identify the E/Z isomers of this compound in a sample.

Methodology:

  • Sample Preparation:

    • Dilute the alkene sample in a high-purity volatile solvent (e.g., hexane) to an appropriate concentration (e.g., 100 ppm).

    • Add an internal standard (e.g., n-octane) at a known concentration for quantitative analysis. The internal standard must be a compound that is well-resolved from the analytes of interest.

  • GC-MS System Configuration:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is chosen for separation based on boiling points.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Instrumental Method:

    • Injector: Split/splitless injector at 250°C. A split injection (e.g., 50:1 split ratio) is used to prevent column overloading.

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase temperature at 10°C/min to 200°C.

      • Hold: Maintain 200°C for 5 minutes.

      • Causality: The temperature program is designed to ensure good separation of the volatile isomers while eluting them in a reasonable timeframe.

    • MS Detector:

      • Transfer Line Temperature: 280°C.

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-200.

  • Data Acquisition and Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Acquire the total ion chromatogram (TIC) and mass spectra.

    • Identify the peaks corresponding to the isomers by comparing their retention times and mass spectra to a known reference standard or a spectral library like the NIST Mass Spectrometry Data Center.[5][11]

    • The peak with the earlier retention time on a non-polar column is typically the isomer with the lower boiling point.

    • Quantify each isomer by comparing its peak area to the peak area of the internal standard.

GCMS_Workflow SamplePrep 1. Sample Preparation (Dilution & Internal Standard) Injection 2. GC Injection (1 µL, Split Mode) SamplePrep->Injection Separation 3. GC Separation (Non-polar column, Temperature Program) Injection->Separation Ionization 4. EI Ionization (70 eV) Separation->Ionization Eluted Isomers MassAnalysis 5. Mass Analysis (Quadrupole, m/z 40-200) Ionization->MassAnalysis Detection 6. Detection (Electron Multiplier) MassAnalysis->Detection DataAnalysis 7. Data Analysis (TIC, Library Search, Quantification) Detection->DataAnalysis

Caption: GC-MS workflow for isomer analysis.

Conclusion

The (E) and (Z) isomers of this compound, while constitutionally identical, exhibit distinct physical properties due to their different spatial geometries. These differences, particularly in boiling point and chromatographic behavior, are exploitable for their separation and analysis. For professionals in research and drug development, a precise characterization using robust methods like GC-MS is essential for ensuring the purity and identity of starting materials and intermediates, which is fundamental to reproducible and reliable outcomes in synthesis and formulation. The data and protocols presented in this guide serve as a foundational resource for the handling and characterization of these specific alkene isomers.

References

3-Ethyl-4-methyl-2-pentene CAS number 19780-68-8 detailed information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Ethyl-4-methyl-2-pentene (CAS: 19780-68-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Unique Alkene in the Synthetic Landscape

This compound (CAS: 19780-68-8) is a branched, acyclic octene that, while not a household name in medicinal chemistry, represents a valuable molecular scaffold for synthetic exploration.[1] With the chemical formula C8H16 and a molecular weight of 112.21 g/mol , its utility lies not in inherent biological activity but in its potential as a versatile intermediate for constructing more complex molecular architectures.[1][2] The presence of a trisubstituted double bond and stereocenters offers multiple avenues for stereoselective functionalization, a critical consideration in the synthesis of chiral drug candidates.

This guide provides a comprehensive overview of this compound, moving beyond a simple recitation of data to offer field-proven insights into its synthesis, characterization, reactivity, and safe handling. The protocols and explanations are designed to be self-validating, empowering researchers to confidently incorporate this compound into their synthetic strategies.

Part 1: Core Molecular Profile & Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in any experimental setting. These parameters dictate everything from appropriate solvent selection and reaction temperature to storage conditions and purification strategies.

Structural and Stereochemical Identity

The IUPAC name, this compound, describes an eight-carbon alkene.[1] The double bond is located at the second carbon position, with an ethyl group at the third and a methyl group at the fourth.[3] This structure gives rise to geometric isomerism (E/Z) across the double bond. The generic CAS number 19780-68-8 may refer to a mixture of these stereoisomers, while specific isomers have their own identifiers.[1][4][5]

  • (E)-3-Ethyl-4-methylpent-2-ene: CAS 42067-49-2[4]

  • (Z)-3-Ethyl-4-methylpent-2-ene: CAS 42067-48-1[5]

This stereoisomerism is a critical feature for drug development professionals, as the spatial arrangement of atoms can drastically alter a molecule's interaction with biological targets.

Physicochemical Data

The following table summarizes key quantitative data, compiled from authoritative chemical databases. Understanding these values is crucial for designing reaction setups and purification protocols like distillation.

PropertyValueSource
Molecular Formula C8H16[1][6]
Molecular Weight 112.21 g/mol [1][2]
Boiling Point 114.3 °C (387.3 K) at 760 mmHg[1][7]
Density 0.726 g/cm³[6][7]
Refractive Index 1.418[6][7]
Flash Point 6.1 °C[6][7]
LogP (Octanol/Water) 2.9987[7]
Stereochemistry Exists as E/Z isomers[1]

Part 2: Synthesis and Characterization

While this compound is commercially available, understanding its synthesis is vital for researchers who may need to produce derivatives or scale up production. The most direct and illustrative laboratory-scale synthesis is the acid-catalyzed dehydration of the corresponding alcohol, 3-ethyl-4-methyl-2-pentanol.

Proposed Synthetic Workflow: Dehydration of 3-Ethyl-4-methyl-2-pentanol

This reaction follows Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. The mechanism involves protonation of the alcohol's hydroxyl group, forming a good leaving group (water), followed by the departure of water to generate a carbocation intermediate. A neighboring proton is then eliminated to form the double bond.

G cluster_0 Reaction Setup cluster_1 Reaction & Distillation cluster_2 Workup & Purification A 1. Combine 3-ethyl-4-methyl-2-pentanol and a stir bar in a round-bottom flask. B 2. Cool flask in an ice bath. A->B C 3. Slowly add concentrated H₂SO₄ or H₃PO₄ (catalyst) with stirring. B->C D 4. Equip for fractional distillation. C->D E 5. Gently heat the mixture. The product alkene co-distills with water. D->E F 6. Collect distillate below 120°C. E->F G 7. Transfer distillate to a separatory funnel. Wash with NaHCO₃ solution to neutralize acid. F->G H 8. Wash with brine to remove water. G->H I 9. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. H->I J 10. Decant or filter to remove drying agent. I->J K 11. Purify by simple distillation. Collect the fraction around 114-115°C. J->K Result Pure this compound K->Result G cluster_0 Oxidative Cleavage cluster_1 Electrophilic Addition start This compound ozonolysis 1. O₃, CH₂Cl₂, -78°C 2. DMS (reductive workup) start->ozonolysis Ozonolysis hydroboration 1. BH₃·THF 2. H₂O₂, NaOH start->hydroboration Hydroboration-Oxidation products_ozonolysis Products: Acetaldehyde + 3-Methyl-2-pentanone ozonolysis->products_ozonolysis Cleaves C=C bond product_hydroboration Product: 3-Ethyl-4-methyl-2-pentanol hydroboration->product_hydroboration Anti-Markovnikov Hydroxylation

References

An In-depth Technical Guide to the Thermodynamic Data of 3-Ethyl-4-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thermodynamic Properties in Chemical Process and Development

In the landscape of chemical research, process design, and drug development, a thorough understanding of the thermodynamic properties of organic molecules is paramount. These properties—encompassing enthalpy, entropy, and heat capacity—govern the feasibility, efficiency, and safety of chemical reactions and separations. 3-Ethyl-4-methyl-2-pentene, a branched C8 alkene, serves as a pertinent example of a hydrocarbon for which precise thermodynamic data is crucial for applications ranging from fuel formulation to synthetic chemistry. This guide provides a comprehensive overview of the available thermodynamic data for this compound, with a focus on both established estimation techniques and modern computational and experimental methodologies. Given the scarcity of direct experimental data for this specific isomer, this whitepaper emphasizes the predictive power of methods such as Benson Group Additivity, contextualized by discussions of experimental validation and computational chemistry.

Physicochemical Properties of this compound

Before delving into its thermodynamic properties, it is essential to establish the basic physicochemical characteristics of this compound.

PropertyValueSource
Molecular Formula C₈H₁₆--INVALID-LINK--[1]
Molecular Weight 112.21 g/mol --INVALID-LINK--[1]
CAS Registry Number 19780-68-8--INVALID-LINK--[1]
Boiling Point 114-116 °C (237-241 °F; 387-389 K)Experimental data is limited.
Stereoisomers (E)-3-ethyl-4-methylpent-2-ene and (Z)-3-ethyl-4-methylpent-2-ene--INVALID-LINK--[1]

Estimation of Thermodynamic Properties: The Benson Group Additivity Method

In the frequent absence of extensive experimental data for complex organic molecules, estimation methods provide a reliable and efficient means of predicting thermodynamic properties. The Benson Group Additivity (BGA) method is a cornerstone of thermochemical estimation, predicated on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[2] This approach offers remarkable accuracy for a wide range of organic compounds.

Core Principles of Benson Group Additivity

The BGA method dissects a molecule into a collection of polyvalent atomic groups. Each group's contribution to the overall thermodynamic property (enthalpy of formation, entropy, or heat capacity) is empirically determined from a large dataset of experimentally characterized molecules. The general equation for this method is:

Property = Σ (nᵢ × GroupValueᵢ) + Corrections

where nᵢ is the number of times group i appears in the molecule, GroupValueᵢ is the empirical value for that group, and Corrections account for non-additive effects such as ring strain, stereoisomerism (e.g., cis/trans), and gauche interactions.[3]

Application to this compound

To illustrate the BGA method, we will estimate the standard enthalpy of formation (ΔHf°) in the gas phase at 298.15 K for (E)-3-Ethyl-4-methyl-2-pentene.

Step 1: Deconstruction of the Molecule into Benson Groups

The structure of (E)-3-Ethyl-4-methyl-2-pentene is first analyzed to identify its constituent Benson groups.

Caption: Skeletal structure of this compound.

The molecule is broken down as follows:

  • One C-(H)₃(C) group: The terminal methyl group of the ethyl substituent.

  • One C-(H)₂(C)₂ group: The methylene group of the ethyl substituent.

  • One Cd-(C)₂ group: The carbon atom of the double bond bonded to the ethyl group and the methyl group.

  • One Cd-(C)(H) group: The carbon atom of the double bond bonded to the isopropyl group and a hydrogen atom.

  • One C-(C)₂(H) group: The methine carbon of the isopropyl group.

  • Two C-(H)₃(C) groups: The two terminal methyl groups of the isopropyl substituent.

Step 2: Summation of Group Contributions for Enthalpy of Formation

Using established Benson group values for alkenes (in kcal/mol at 298.15 K), we can calculate the estimated enthalpy of formation.[4]

GroupContribution (kcal/mol)CountTotal (kcal/mol)
C-(H)₃(C)-10.203-30.60
C-(H)₂(C)₂-4.951-4.95
Cd-(C)₂10.34110.34
Cd-(C)(H)8.5918.59
C-(C)₂(H)-1.901-1.90
Sum of Groups -18.52

Step 3: Application of Correction Factors

For (E)-3-Ethyl-4-methyl-2-pentene, there are no significant ring strain or gauche interactions that require correction. A cis correction would be applied to the (Z) isomer.

Therefore, the estimated standard enthalpy of formation for (E)-3-Ethyl-4-methyl-2-pentene is approximately -18.52 kcal/mol (-77.49 kJ/mol) . This value is in reasonable agreement with the average enthalpy of formation for C8H16 alkene isomer groups, which has been estimated to be around -110.1 kJ/mol, though individual isomer values can vary significantly based on branching and double bond position.[5]

A similar process can be applied to estimate the standard entropy (S°) and heat capacity (Cp°) by summing the respective group contributions for these properties.

Benson_Method_Workflow cluster_Input Input cluster_Process Benson Group Additivity Process cluster_Output Output Molecule Molecular Structure (this compound) Deconstruct 1. Deconstruct into Benson Groups Molecule->Deconstruct Lookup 2. Look up Group Contribution Values Deconstruct->Lookup Identified Groups Sum 3. Sum Group Contributions Lookup->Sum Group Values Correct 4. Apply Corrections (e.g., cis/trans, gauche) Sum->Correct Initial Sum ThermoData Estimated Thermodynamic Properties (ΔHf°, S°, Cp°) Correct->ThermoData Final Estimate

Caption: Workflow for estimating thermodynamic properties using the Benson Group Additivity method.

Experimental Determination of Thermodynamic Properties

While estimation methods are powerful, experimental validation is the gold standard in thermochemistry. The primary experimental techniques for determining the thermodynamic properties of compounds like this compound are calorimetry-based.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation of a hydrocarbon is typically determined indirectly from its experimentally measured enthalpy of combustion. This is achieved using a bomb calorimeter.[6]

Experimental Protocol:

  • Sample Preparation: A precise mass of the liquid sample (this compound) is encapsulated in a container of known low combustibility to handle its volatility.

  • Calorimeter Assembly: The sample is placed in a steel "bomb," which is then pressurized with a surplus of pure oxygen.

  • Immersion and Equilibration: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

  • Ignition: The sample is ignited via an electrical fuse. The complete combustion of the hydrocarbon releases heat, which is absorbed by the bomb and the surrounding water.

  • Temperature Measurement: The temperature change of the water is meticulously recorded.

  • Calculation: The heat of combustion is calculated from the temperature rise and the predetermined heat capacity of the calorimeter system.

The enthalpy of formation is then derived using Hess's Law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Bomb_Calorimetry_Workflow cluster_Setup Experimental Setup cluster_Measurement Measurement Process cluster_Calculation Data Analysis Sample 1. Weigh Volatile Sample Bomb 2. Seal in Oxygen-Pressurized Bomb Sample->Bomb Calorimeter 3. Submerge Bomb in Water Bath Bomb->Calorimeter Ignite 4. Ignite Sample Calorimeter->Ignite MeasureT 5. Record Temperature Change (ΔT) Ignite->MeasureT CalcComb 6. Calculate Heat of Combustion (ΔHc°) MeasureT->CalcComb HessLaw 7. Apply Hess's Law CalcComb->HessLaw ΔHc°(sample) CalcForm 8. Determine Enthalpy of Formation (ΔHf°) HessLaw->CalcForm Using ΔHf°(CO₂) and ΔHf°(H₂O)

Caption: Experimental workflow for determining the enthalpy of formation using bomb calorimetry.

Heat Capacity Measurement using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for measuring the heat capacity of a substance.[7] It operates by measuring the difference in heat flow required to increase the temperature of a sample and a reference at the same rate.

Experimental Protocol:

  • Baseline Measurement: An empty sample pan and an empty reference pan are heated at a constant rate to establish the baseline heat flow of the instrument.

  • Reference Material Measurement: A standard material with a known heat capacity (e.g., sapphire) is placed in the sample pan and heated under the same conditions.

  • Sample Measurement: The standard is replaced with a precisely weighed sample of this compound, and the heating program is repeated.

  • Calculation: By comparing the heat flow differences between the baseline, the standard, and the sample runs, the specific heat capacity of the sample as a function of temperature can be accurately determined.[3]

Computational Chemistry Approaches

Modern computational chemistry provides a powerful alternative and complement to experimental and estimation methods for determining thermodynamic properties. Quantum mechanical methods, particularly Density Functional Theory (DFT), can predict these properties from first principles.

DFT calculations solve the electronic structure of a molecule to determine its ground-state energy. By performing these calculations for the molecule of interest and its constituent elements in their standard states, the enthalpy of formation can be calculated. Furthermore, by calculating the vibrational frequencies of the molecule, statistical mechanics can be used to determine its entropy and heat capacity.

For a molecule like this compound, DFT can provide valuable insights into the relative stabilities of the (E) and (Z) isomers and can yield a complete set of thermodynamic data without the need for physical experimentation. The accuracy of DFT predictions is highly dependent on the choice of the functional and basis set, and results are often benchmarked against reliable experimental data for similar compounds to ensure their validity.

Conclusion

While direct experimental thermodynamic data for this compound is not widely available in public databases, a robust understanding of its thermodynamic profile can be achieved through a combination of established estimation techniques, knowledge of standard experimental protocols, and modern computational methods. The Benson Group Additivity method offers a rapid and reliable means of estimating key properties like the enthalpy of formation, entropy, and heat capacity. These estimated values provide a strong foundation for process modeling and reaction design. For applications requiring higher precision, the experimental methodologies of bomb calorimetry and DSC, along with first-principles calculations using DFT, represent the definitive approaches for obtaining accurate thermodynamic data. The synergy of these methods provides researchers, scientists, and drug development professionals with the necessary tools to confidently incorporate the thermodynamic behavior of this compound into their work.

References

The Solubility Profile of 3-Ethyl-4-methyl-2-pentene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Ethyl-4-methyl-2-pentene, a C8 alkene of interest in various research and development applications. Grounded in the fundamental principles of intermolecular forces, this document elucidates the theoretical underpinnings of its solubility in common organic solvents. In the absence of extensive empirical data for this specific molecule, this guide presents a robust, step-by-step experimental protocol for the accurate determination of its solubility. The expected solubility profile, based on established chemical principles, is summarized for a range of solvents, providing a predictive framework for laboratory applications. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility behavior of nonpolar compounds like this compound to inform solvent selection, reaction optimization, and purification strategies.

Introduction: Understanding the Physicochemical Landscape

This compound (C₈H₁₆) is an unsaturated hydrocarbon belonging to the alkene family.[1][2][3][4] Its molecular structure, characterized by a carbon-carbon double bond and a branched alkyl framework, dictates its physical and chemical properties, most notably its solubility. The principle of "like dissolves like" is the cornerstone for predicting the solubility of any compound.[5][6] This axiom posits that substances with similar intermolecular forces are more likely to be miscible. For organic compounds, the key determining factor is polarity.

This compound is an archetypal nonpolar molecule. The electronegativity difference between carbon and hydrogen is minimal, resulting in nonpolar C-H bonds. While the sp² hybridized carbons of the double bond are slightly more electronegative than sp³ carbons, the overall molecular geometry is largely symmetrical, leading to a negligible net dipole moment.[7] Consequently, the predominant intermolecular forces at play are the relatively weak London dispersion forces.[8] This inherent nonpolarity is the primary determinant of its solubility behavior in various organic solvents.

Theoretical Framework for Solubility

The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of mixing.

In the context of this compound, its dissolution in a nonpolar solvent, such as hexane or toluene, involves the disruption of weak London dispersion forces between the alkene molecules and between the solvent molecules, and the formation of new, similarly weak, London dispersion forces between the alkene and the solvent. This results in a small enthalpy change (ΔH ≈ 0). The primary driving force for dissolution in such cases is the increase in entropy (ΔS > 0) that accompanies the mixing of the two substances.

Conversely, when attempting to dissolve this compound in a polar solvent like water or ethanol, the scenario is markedly different. The strong hydrogen bonds between the polar solvent molecules must be broken to accommodate the nonpolar alkene. The energy required to disrupt these strong interactions is not sufficiently compensated by the weak London dispersion forces that would form between the alkene and the polar solvent. This leads to a positive (unfavorable) enthalpy change (ΔH > 0), and dissolution is not favored, leading to immiscibility.[8][9]

Predicted Solubility of this compound in Common Organic Solvents

Based on the principles outlined above, the following table provides a predictive summary of the solubility of this compound in a range of common organic solvents, categorized by their polarity.

SolventChemical FormulaPolarityPredicted Solubility
Nonpolar Solvents
n-HexaneC₆H₁₄NonpolarHighly Soluble
TolueneC₇H₈NonpolarHighly Soluble
Diethyl Ether(C₂H₅)₂ONonpolarSoluble
ChloroformCHCl₃NonpolarSoluble
Polar Aprotic Solvents
AcetoneC₃H₆OPolar AproticSparingly Soluble
Ethyl AcetateC₄H₈O₂Polar AproticSparingly Soluble
AcetonitrileC₂H₃NPolar AproticInsoluble
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticInsoluble
Polar Protic Solvents
EthanolC₂H₅OHPolar ProticInsoluble
MethanolCH₃OHPolar ProticInsoluble
WaterH₂OPolar ProticInsoluble

Experimental Protocol for Solubility Determination

To empirically validate the predicted solubilities, the following detailed, step-by-step methodology is provided. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Calibrated analytical balance (± 0.0001 g)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Thermostatically controlled water bath or incubator

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable spectrophotometer

  • Syringes and syringe filters (0.22 µm)

  • Glass vials with screw caps

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh a known amount of the chosen solvent into a series of glass vials.

    • Add an excess of this compound to each vial. The presence of a visible excess of the alkene is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials using a vortex mixer for a predetermined period to facilitate dissolution. The time required to reach equilibrium should be determined empirically by taking measurements at various time points until the concentration of the solute in the solvent remains constant. A minimum of 24 hours is recommended as a starting point.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the water bath for a sufficient time to allow the undissolved alkene to separate.

    • For emulsions or fine dispersions, centrifuge the vials at a moderate speed to facilitate phase separation.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microdroplets.

    • Accurately determine the mass of the filtered saturated solution.

    • Quantify the concentration of this compound in the aliquot using a pre-calibrated analytical method such as GC-FID. A calibration curve should be prepared using standard solutions of known concentrations.

  • Data Calculation and Expression:

    • Calculate the solubility as the mass of the solute per mass of the solvent (e.g., g/100 g solvent) or as a percentage by weight (% w/w).

    • Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis prep1 Weigh Solvent prep2 Add Excess Solute prep1->prep2 Combine equil1 Thermostatic Bath prep2->equil1 equil2 Agitate (Vortex) equil1->equil2 Controlled Temp. sep1 Allow to Settle equil2->sep1 sep2 Centrifuge (optional) sep1->sep2 If needed analysis1 Sample Supernatant sep2->analysis1 analysis2 Filter (0.22 µm) analysis1->analysis2 analysis3 Quantify (e.g., GC-FID) analysis2->analysis3 data Results analysis3->data Calculate Solubility

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

While the primary determinant of solubility is the polarity of the solute and solvent, other factors can also play a role:

  • Temperature: The solubility of liquids in liquids can either increase or decrease with temperature, depending on the enthalpy of the solution. For many nonpolar systems, solubility tends to increase with temperature.

  • Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under normal laboratory conditions.

  • Purity of Substances: The presence of impurities in either the this compound or the solvent can affect the measured solubility. Therefore, using high-purity reagents is essential.

Logical Relationships in Solubility Prediction

The decision-making process for predicting the solubility of this compound can be visualized as a logical flow based on the properties of the solvent.

solubility_prediction start Select Solvent is_polar Is the solvent polar? start->is_polar is_protic Is it protic? is_polar->is_protic Yes nonpolar_solvents Nonpolar Solvents (e.g., Hexane, Toluene) is_polar->nonpolar_solvents No polar_aprotic_solvents Polar Aprotic Solvents (e.g., Acetone, DMSO) is_protic->polar_aprotic_solvents No polar_protic_solvents Polar Protic Solvents (e.g., Water, Ethanol) is_protic->polar_protic_solvents Yes soluble Predicted: Soluble nonpolar_solvents->soluble sparingly_soluble Predicted: Sparingly Soluble / Insoluble polar_aprotic_solvents->sparingly_soluble insoluble Predicted: Insoluble polar_protic_solvents->insoluble

Caption: Logical diagram for predicting the solubility of this compound.

Conclusion

The solubility of this compound is dictated by its nonpolar character, making it highly soluble in nonpolar organic solvents and largely insoluble in polar solvents. This guide provides a robust theoretical framework and a detailed experimental protocol for the quantitative determination of its solubility. A thorough understanding of these principles and methodologies is crucial for the effective application of this compound in a laboratory setting, enabling informed decisions regarding solvent selection for chemical reactions, extractions, and purifications.

References

Molecular geometry and bond angles of 3-Ethyl-4-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Geometry and Bond Angles of 3-Ethyl-4-methyl-2-pentene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and bond angles of this compound. Moving beyond rudimentary models, this document elucidates the foundational principles of Valence Shell Electron Pair Repulsion (VSEPR) theory and orbital hybridization to predict the molecule's three-dimensional structure. A central focus is placed on the nuanced deviations from idealized bond angles, driven by the significant steric hindrance imposed by its alkyl substituents. The guide further outlines the established experimental and computational workflows employed for the precise determination of such molecular parameters, offering a robust theoretical and practical framework for professionals in the chemical and pharmaceutical sciences.

Foundational Structural Analysis: Hybridization and Isomerism

This compound, with the chemical formula C₈H₁₆, is an unsaturated hydrocarbon classified as an alkene.[1][2] Its structure is defined by a five-carbon parent chain with a double bond originating at the second carbon (C2).[3][4] The molecule is further substituted with an ethyl group at C3 and a methyl group at C4.

Orbital Hybridization

The local geometry around each carbon atom is dictated by its orbital hybridization state, which is a direct consequence of its bonding environment.

  • sp² Hybridization: The carbon atoms participating in the double bond, C2 and C3, are sp² hybridized. This involves the mixing of one s orbital and two p orbitals to form three equivalent sp² hybrid orbitals arranged in a trigonal planar geometry.[5] The remaining unhybridized p orbital on each carbon overlaps to form the π bond.

  • sp³ Hybridization: All other carbon atoms (C1, C4, C5, and the carbons of the ethyl group) are sp³ hybridized. This mixing of one s orbital and three p orbitals results in four sp³ hybrid orbitals that adopt a tetrahedral arrangement to minimize electron repulsion.[6]

The hybridization scheme is fundamental to the molecule's overall architecture, defining the primary geometry at each atomic center.

E/Z Isomerism

The restricted rotation around the C2=C3 double bond gives rise to stereoisomerism.[5] this compound can exist as two distinct geometric isomers: (E)-3-Ethyl-4-methyl-2-pentene and (Z)-3-Ethyl-4-methyl-2-pentene.[7][8][9] The (E/Z) designation is determined by applying the Cahn-Ingold-Prelog (CIP) priority rules to the substituents on the double-bonded carbons.

  • At C2: The methyl group (-CH₃) has a higher priority than the hydrogen atom (-H).

  • At C3: The isopropyl group (-CH(CH₃)₂) has a higher priority than the ethyl group (-CH₂CH₃).

Therefore:

  • In the (Z)-isomer , the higher-priority groups (methyl at C2 and isopropyl at C3) are on the same side of the double bond.

  • In the (E)-isomer , the higher-priority groups are on opposite sides of the double bond.

This isomeric difference is critical, as it directly influences the spatial disposition of the bulky alkyl groups and, consequently, the magnitude of steric strain and the resulting bond angles.

VSEPR Theory and Idealized Molecular Geometry

The Valence Shell Electron Pair Repulsion (VSEPR) theory is a cornerstone model for predicting molecular geometry. It posits that electron pairs in the valence shell of a central atom arrange themselves to be as far apart as possible, thereby minimizing electrostatic repulsion.[10][11][12]

  • Trigonal Planar Centers (C2 & C3): For the sp² hybridized carbons (C2 and C3), VSEPR theory predicts an ideal trigonal planar geometry for the electron domains.[13] This corresponds to idealized bond angles of 120° around these atoms.[5][6]

  • Tetrahedral Centers (C1, C4, C5, etc.): For the sp³ hybridized carbons, which have four single bonds and no lone pairs, VSEPR theory predicts a tetrahedral geometry.[14] This results in idealized bond angles of 109.5° .[6]

While these idealized angles provide a foundational baseline, they do not account for the differing spatial requirements of various substituent groups.

The Impact of Steric Hindrance on Bond Angles

In the actual this compound molecule, significant deviations from these ideal angles occur due to steric hindrance .[15][16] This phenomenon arises from the repulsive forces between the electron clouds of non-bonded atoms or groups that are in close proximity.[17][18] The bulky ethyl and isopropyl groups attached to the C2=C3 double bond are the primary sources of this strain.

The causality is direct: to alleviate the repulsion caused by these large alkyl groups attempting to occupy the same space, the molecule distorts its geometry. This distortion manifests as an expansion of certain bond angles and a compression of others.

Predicted Deviations:

  • Around C2 and C3: The bond angles involving the bulkiest substituents are expected to expand beyond the ideal 120°. For instance, the C1-C2=C3 and C4-C3=C2 bond angles will likely be greater than 120° to increase the separation between the methyl, ethyl, and isopropyl groups.

  • Around C4: The C3-C4-C5 bond angle within the isopropyl group, which is part of a sterically crowded region, may be compressed to slightly less than the ideal 109.5° to accommodate the larger angle at C3. Conversely, the angle pointing away from the double bond might be slightly larger.

The (Z)-isomer, which places the two bulkiest groups on the same side of the double bond, is expected to exhibit more pronounced steric strain and greater deviations from ideal geometry compared to the (E)-isomer.

Summary of Predicted Molecular Geometry

The following table summarizes the predicted geometries and bond angles for this compound, incorporating the effects of steric hindrance. These are theoretically derived estimates based on established principles.

Atomic CenterHybridizationElectron GeometryMolecular GeometryPredicted Bond AnglesRationale for Deviation from Ideal
C2 sp²Trigonal PlanarTrigonal PlanarC1-C2=C3: > 120° H-C2=C3: < 120°The bulky methyl and C3-substituents repel each other, expanding the angle between them and compressing the H-C2=C3 angle.
C3 sp²Trigonal PlanarTrigonal PlanarC(ethyl)-C3=C2: > 120° C4-C3=C2: > 120°The large ethyl and isopropyl groups repel each other and the C2 substituents, forcing the bond angles to widen significantly.
C4 sp³TetrahedralTetrahedralC3-C4-C(methyl): ~109.5° H-C4-C3: ~109.5°Steric crowding from the double bond region may cause minor deviations from the ideal 109.5° tetrahedral angle.
Other C sp³TetrahedralTetrahedral~109.5°These atoms are in less sterically congested regions, so their bond angles should adhere more closely to the ideal 109.5°.

Methodologies for Structural Determination

Precise bond angles and lengths are determined through sophisticated experimental techniques and computational modeling.

Experimental Workflows

Methods like X-ray crystallography (for solids) and gas-phase electron diffraction or microwave spectroscopy (for volatile liquids) are the gold standards for empirical structure determination.

G cluster_0 Experimental Workflow for Geometry Determination sample Purified Sample (this compound) method Select Method (e.g., Gas Electron Diffraction) sample->method data_acq Data Acquisition (Scattering Pattern) method->data_acq model Molecular Model Fitting data_acq->model refine Iterative Refinement model->refine refine->model Compare Simulated vs. Experimental Data structure Final Geometric Parameters (Bond Angles & Lengths) refine->structure

Caption: High-level workflow for experimental molecular structure determination.

Computational Chemistry Protocol

In modern research, computational chemistry provides highly accurate predictions of molecular geometry, often guiding or supplementing experimental work. Ab initio and Density Functional Theory (DFT) methods are commonly used.

G cluster_1 Computational Geometry Optimization Protocol initial Build Initial 3D Structure (E or Z Isomer) method Select Method & Basis Set (e.g., DFT: B3LYP/6-31G*) initial->method geom_opt Geometry Optimization Calculation method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify Verify Minimum Energy State (No Imaginary Frequencies) freq_calc->verify verify->geom_opt If not minimum, re-optimize results Optimized Geometry (Predicted Bond Angles) verify->results If minimum

Caption: Standard protocol for computational molecular geometry optimization.

Conclusion

The molecular geometry of this compound is a compelling example of fundamental chemical principles in action. While the hybridization of its carbon framework dictates the ideal local geometries—trigonal planar at the double bond and tetrahedral at saturated centers—the molecule's actual structure is significantly modulated by steric hindrance. The repulsive interactions between the bulky ethyl and isopropyl substituents force a distortion of bond angles away from the idealized 120° and 109.5° values. This interplay between electronic structure and steric demand underscores the necessity of moving beyond simple models to accurately predict the three-dimensional architecture and, by extension, the reactivity and physical properties of complex organic molecules.

References

Historical literature review of 3-Ethyl-4-methyl-2-pentene synthesis and discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-4-methyl-2-pentene, a branched octene, represents a class of organic compounds that, while not possessing the widespread recognition of simpler alkenes, holds significance in the study of hydrocarbon chemistry and as a potential, albeit niche, building block in organic synthesis. Its structure, featuring a trisubstituted double bond, presents interesting challenges and opportunities in stereoselective synthesis. This technical guide provides a comprehensive historical literature review of the synthesis and discovery of this compound, delving into the evolution of synthetic methodologies and the underlying chemical principles that govern its formation.

I. Early Mentions and the Dawn of Branched Alkene Chemistry

The precise moment of the first synthesis of this compound is not prominently documented in readily accessible chemical literature. However, an early reference to its physical properties can be traced back to 1938. The National Institute of Standards and Technology (NIST) Chemistry WebBook records a boiling point of 387.3 K for this compound, citing a publication by Rudel in that year.[1] While the original publication by Rudel remains elusive in modern databases, this entry suggests that the compound was known and characterized in the late 1930s.

The synthesis of such a branched alkene in that era would have likely relied on the foundational reactions of organic chemistry. The 1930s were a period of significant advancement in the understanding of reaction mechanisms, and methods for the formation of carbon-carbon double bonds were a central focus. Plausible early synthetic routes would have included the dehydration of the corresponding alcohol, 3-ethyl-4-methyl-2-pentanol.

II. Classical Synthetic Approaches to this compound

The synthesis of a trisubstituted alkene like this compound can be approached through several established methods. The choice of a particular route is often dictated by the availability of starting materials, desired stereoselectivity, and the overall efficiency of the reaction.

Dehydration of 3-Ethyl-4-methyl-2-pentanol

One of the most classical and straightforward methods for synthesizing alkenes is the dehydration of alcohols.[2] In the context of this compound, the precursor would be 3-ethyl-4-methyl-2-pentanol. This reaction is typically catalyzed by strong acids such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and proceeds via an elimination mechanism.

The mechanism of acid-catalyzed dehydration of a secondary alcohol like 3-ethyl-4-methyl-2-pentanol generally follows an E1 pathway. The reaction is initiated by the protonation of the hydroxyl group by the acid, converting it into a good leaving group (water). Subsequent departure of the water molecule leads to the formation of a secondary carbocation. A proton is then abstracted from an adjacent carbon by a base (such as water or the conjugate base of the acid) to form the double bond.

A critical consideration in this synthesis is the potential for rearrangements of the carbocation intermediate to a more stable tertiary carbocation. Furthermore, the elimination reaction can result in a mixture of isomeric alkenes, with the major product typically being the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule . In the dehydration of 3-ethyl-4-methyl-2-pentanol, this compound is a likely major product due to its trisubstituted nature.

Experimental Protocol: Acid-Catalyzed Dehydration of 3-Ethyl-4-methyl-2-pentanol (Illustrative)

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place 3-ethyl-4-methyl-2-pentanol.

  • Acid Addition: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid with cooling.

  • Heating: Gently heat the mixture to the boiling point of the alkene. The alkene, being more volatile than the alcohol, will distill as it is formed.

  • Workup: Wash the collected distillate with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a water wash.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate) and purify by fractional distillation to isolate this compound.

The Wittig Reaction: A Landmark in Alkene Synthesis

The landscape of alkene synthesis was revolutionized in 1954 with the discovery of the Wittig reaction by Georg Wittig and his student Ulrich Schöllkopf.[3] This powerful method allows for the formation of a carbon-carbon double bond from a carbonyl compound (an aldehyde or a ketone) and a phosphorus ylide (a Wittig reagent). For this groundbreaking work, Georg Wittig was awarded the Nobel Prize in Chemistry in 1979.[1]

The synthesis of this compound via the Wittig reaction would involve the reaction of a suitable ketone and a phosphorus ylide. Two retrosynthetic disconnections are possible:

  • Route A: Reaction of 3-methyl-2-pentanone with ethylidenetriphenylphosphorane.

  • Route B: Reaction of propanal with (1-isopropyl-2-methylpropylidene)triphenylphosphorane.

The choice between these routes would depend on the accessibility and stability of the required ylide and carbonyl compound. The Wittig reaction is particularly valuable as it forms the double bond at a specific location, avoiding the potential for rearrangements that can occur in elimination reactions.

Conceptual Experimental Workflow: Wittig Synthesis of this compound

Grignard_Synthesis ketone 3-Methyl-2-pentanone intermediate Magnesium Alkoxide Intermediate ketone->intermediate + grignard Ethylmagnesium Bromide grignard->intermediate alcohol 3-Ethyl-4-methyl-3-pentanol intermediate->alcohol 1. workup Acidic Workup (H₃O⁺) workup->alcohol 2. product This compound alcohol->product dehydration Dehydration (H⁺, heat) dehydration->product

References

Methodological & Application

Application Note: A Regioselective Synthesis of 3-Ethyl-4-methyl-2-pentene via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Strategic Rationale

This application note provides a detailed, reliable protocol for the synthesis of the trisubstituted alkene, 3-ethyl-4-methyl-2-pentene. The synthetic strategy is centered around the Wittig reaction, a powerful and highly specific method for alkene formation. This approach was deliberately chosen over alternatives like alcohol dehydration to ensure absolute control over the final position of the carbon-carbon double bond, thereby preventing the formation of isomeric alkene mixtures that are common in elimination reactions.[1][2] The protocol is designed for researchers in organic synthesis and drug development, offering a robust methodology for obtaining the target compound with high purity.

Foundational Chemical Principles

The synthesis of this compound is achieved by reacting a phosphorus ylide with a ketone. The cornerstone of this protocol, the Wittig reaction, involves two key stages:

  • Ylide Formation: A phosphonium salt, in this case, ethyltriphenylphosphonium bromide, is deprotonated by a strong, non-nucleophilic base to form a phosphorus ylide. An ylide is a neutral molecule with adjacent positive and negative charges.[3] The negatively charged carbon acts as a potent nucleophile.

  • Alkene Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of a ketone (3-methyl-2-pentanone). This initiates a sequence of events, likely proceeding through a cyclic oxaphosphetane intermediate, which then collapses to form the desired alkene and a stable triphenylphosphine oxide byproduct.[4][5]

The key advantage of this method is that the double bond forms precisely where the carbonyl group was located, offering unparalleled regioselectivity.[1] This is in stark contrast to the acid-catalyzed dehydration of a tertiary alcohol precursor, which would likely yield a mixture of products governed by Zaitsev's rule, favoring the more thermodynamically stable, more highly substituted alkene.[6][7]

Experimental Workflow and Validation Logic

The overall process, from reagent preparation to final product validation, follows a logical and sequential workflow.

G cluster_0 Stage 1: Ylide Generation cluster_1 Stage 2: Wittig Reaction & Quench cluster_2 Stage 3: Work-up & Purification A Suspend Ethyltriphenylphosphonium Bromide in Anhydrous THF B Cool to 0°C under N2 A->B C Add n-Butyllithium (Formation of red ylide) B->C D Add 3-Methyl-2-pentanone to Ylide Solution C->D E Warm to Room Temperature & Stir D->E F Quench with Saturated NH4Cl (aq) E->F G Perform Liquid-Liquid Extraction (Ether/Water) F->G H Dry Organic Layer (e.g., MgSO4) G->H I Remove Solvent (Rotary Evaporation) H->I J Purify by Fractional Distillation I->J K Collect Product Fraction (b.p. ~114°C) J->K L Pure this compound K->L Final Analysis

Caption: Overall experimental workflow for the synthesis of this compound.

Self-Validating Protocol and Trustworthiness

This protocol incorporates multiple checkpoints and analytical methods to ensure the integrity of the process and the identity of the final product.

G cluster_0 In-Process Control cluster_1 Purification & Purity cluster_2 Structural Confirmation Ylide Visual Check: Deep red color confirms ylide formation Product Purified Product Dist Distillation: Constant boiling point plateau (~114°C) indicates purity GCMS GC-MS Analysis Dist->GCMS NMR 1H & 13C NMR: Confirms connectivity and stereochemistry GCMS->NMR IR IR Spectroscopy: Shows C=C stretch (~1670 cm-1) Absence of C=O stretch (~1715 cm-1) NMR->IR Validation Verified Structure: This compound IR->Validation Product->Dist

Caption: Logical flow of the self-validating system for the synthesis protocol.

Detailed Experimental Protocol

Safety Precautions: This procedure involves pyrophoric reagents (n-butyllithium) and flammable solvents. All steps must be performed in a certified fume hood under an inert atmosphere (dry nitrogen or argon). Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, gloves) is mandatory.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Ethyltriphenylphosphonium Bromide371.2611.14 g30.01.2
Anhydrous Tetrahydrofuran (THF)-150 mL--
n-Butyllithium (2.5 M in hexanes)64.0612.0 mL30.01.2
3-Methyl-2-pentanone100.162.50 g (2.98 mL)25.01.0
Saturated NH₄Cl (aq)-50 mL--
Diethyl Ether-~100 mL--
Anhydrous Magnesium Sulfate120.37~5 g--
Step-by-Step Methodology

Part A: Ylide Generation

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet adapter, and a thermometer. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Reagent Addition: To the flask, add ethyltriphenylphosphonium bromide (11.14 g, 30.0 mmol). Introduce 100 mL of anhydrous THF via syringe.

  • Cooling: Place the flask in an ice-water bath and cool the stirring suspension to 0°C.

  • Base Addition: While stirring vigorously, slowly add n-butyllithium (12.0 mL of a 2.5 M solution in hexanes, 30.0 mmol) dropwise via syringe over 15 minutes.

    • Causality Note: Slow addition is crucial to control the exothermic reaction. A deep red or orange color should develop, indicating the formation of the ethylidenetriphenylphosphorane ylide.[4] Maintain the inert atmosphere to prevent the highly reactive base and ylide from being quenched by air or moisture.

  • Stirring: After the addition is complete, remove the ice bath and stir the ylide solution at room temperature for 1 hour.

Part B: Wittig Reaction and Work-up

  • Ketone Addition: Re-cool the ylide solution to 0°C in an ice bath. In a separate, dry vial, dissolve 3-methyl-2-pentanone (2.50 g, 25.0 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the stirring ylide solution over 20 minutes.

    • Causality Note: The red color of the ylide will fade as it reacts with the ketone. Adding the ketone at 0°C helps to control the initial reaction rate.

  • Reaction Completion: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for at least 4 hours (or overnight) to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 50 mL of water. Shake and separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

    • Causality Note: The organic product is partitioned into the ether layer, while the inorganic salts and some of the triphenylphosphine oxide byproduct remain in the aqueous layer.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

    • Causality Note: A white solid, triphenylphosphine oxide, will likely precipitate during concentration.

Part C: Purification

  • Filtration: Filter the concentrated crude product through a small plug of silica gel using pentane as the eluent to remove the bulk of the triphenylphosphine oxide. Concentrate the filtrate again.

  • Fractional Distillation: Set up a fractional distillation apparatus.[8][9] Carefully distill the crude liquid product.

    • Causality Note: Fractional distillation is necessary to separate the alkene product from any remaining starting material, solvent, and other volatile impurities. The high boiling point of triphenylphosphine oxide ensures it remains in the distillation flask.

  • Collection: Collect the fraction boiling at approximately 112-115°C .[10] This fraction contains the purified this compound.

Product Characterization

The identity and purity of the collected fraction should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (112.21 g/mol ). The mass spectrum should show a molecular ion peak (M+) at m/z = 112.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum should show the disappearance of the strong C=O stretching band from the starting ketone (approx. 1715 cm⁻¹) and the appearance of a C=C stretching band (approx. 1670 cm⁻¹).[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural confirmation, showing the characteristic chemical shifts for the vinylic proton and the carbons of the double bond.

References

Application Notes and Protocols: Electrophilic Addition of Bromine to 3-Ethyl-4-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

The electrophilic addition of halogens to alkenes is a cornerstone of organic synthesis, providing a reliable method for the introduction of functional groups and the creation of stereocenters. This application note provides a detailed examination of the electrophilic addition of molecular bromine (Br₂) to the unsymmetrical alkene, 3-Ethyl-4-methyl-2-pentene. The reaction proceeds through a well-established mechanism involving a cyclic bromonium ion intermediate, which dictates the stereochemical and regiochemical outcome of the reaction.[1][2][3] Understanding this mechanism is critical for predicting and controlling the products of similar reactions in complex molecule synthesis, a common task for researchers in drug development. This document will elucidate the theoretical underpinnings of the reaction, provide a detailed experimental protocol, and outline methods for the characterization of the resulting vicinal dibromide.

Reaction Mechanism: A Stepwise Analysis

The reaction between this compound and bromine is a classic example of electrophilic addition. The electron-rich carbon-carbon double bond of the alkene acts as a nucleophile, attacking the electrophilic bromine molecule.[2][4] The generally accepted mechanism proceeds through the formation of a three-membered ring intermediate known as a bromonium ion.[1]

Step 1: Formation of the Bromonium Ion Intermediate

As the bromine molecule approaches the alkene, the π electrons of the double bond induce a dipole in the Br-Br bond, making one bromine atom electrophilic.[4][5][6] The alkene's π electrons attack this electrophilic bromine, and simultaneously, a lone pair from the same bromine atom attacks one of the double-bonded carbons. This concerted process leads to the formation of a cyclic bromonium ion and a bromide ion (Br⁻).[1][4] This cyclic intermediate is crucial as it prevents the formation of a discrete carbocation and dictates the stereochemistry of the addition.[7]

Step 2: Nucleophilic Attack by the Bromide Ion

The bromide ion, acting as a nucleophile, attacks one of the carbons of the bromonium ion.[4] This attack occurs from the side opposite to the bulky bromonium ion ring, in a manner analogous to an SN2 reaction.[2][4] This "backside" attack is responsible for the characteristic anti-addition of the two bromine atoms to the double bond.[2][3][8][9]

Regioselectivity in Unsymmetrical Alkenes

In the case of an unsymmetrical alkene like this compound, the nucleophilic attack of the bromide ion on the bromonium ion intermediate can, in principle, occur at either of the two carbons that were part of the double bond. The regioselectivity of this step is governed by the electronic and steric properties of the bromonium ion. The positive charge in the bromonium ion is not equally distributed; there is a greater partial positive charge on the more substituted carbon atom. Consequently, the nucleophilic bromide ion will preferentially attack the more substituted carbon (C3 in this case), as it can better stabilize the developing positive charge in the transition state.[10] This leads to the major product being 2,3-dibromo-3-ethyl-4-methylpentane.

Stereochemistry of the Addition

The formation of the cyclic bromonium ion and the subsequent backside attack by the bromide ion result in the anti-addition of the two bromine atoms across the double bond.[3][4][8] This means that the two bromine atoms will be on opposite faces of the original plane of the double bond. Given that the starting alkene can exist as (E) and (Z) isomers and the reaction creates two new stereocenters, a mixture of diastereomers can be expected.[9] For instance, starting with the (E)-isomer of this compound, the anti-addition will result in the formation of a pair of enantiomers. Conversely, the (Z)-isomer will yield a different pair of enantiomers.

Electrophilic_Addition_Mechanism Alkene This compound Bromonium_Ion Cyclic Bromonium Ion Intermediate Alkene->Bromonium_Ion Step 1: Electrophilic attack Br2 Br₂ Br2->Bromonium_Ion Product 2,3-Dibromo-3-ethyl-4-methylpentane Bromonium_Ion->Product Step 2: Nucleophilic attack Bromide_Ion Br⁻ Bromide_Ion->Product

Caption: Electrophilic addition of bromine to this compound.

Experimental Protocol

This protocol details a laboratory-scale procedure for the bromination of this compound.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
This compoundC₈H₁₆112.215.61 g (0.05 mol)Starting alkene
BromineBr₂159.818.0 g (0.05 mol)Caution: Highly corrosive and toxic
Dichloromethane (DCM)CH₂Cl₂84.93100 mLSolvent
Anhydrous Sodium SulfateNa₂SO₄142.04~5 gDrying agent
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 5.61 g (0.05 mol) of this compound in 50 mL of dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Bromine Solution: In a fume hood , carefully prepare a solution of 8.0 g (0.05 mol) of bromine in 50 mL of dichloromethane in the dropping funnel.

  • Addition of Bromine: Add the bromine solution dropwise to the stirred alkene solution over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene.[1][5] If the color persists, slow down the addition rate.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at room temperature. The disappearance of the bromine color indicates the completion of the reaction.[3]

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 10% aqueous sodium thiosulfate solution (to remove any unreacted bromine), 50 mL of saturated aqueous sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and remove the dichloromethane solvent using a rotary evaporator.

  • Product Isolation: The crude product, 2,3-dibromo-3-ethyl-4-methylpentane, is obtained as a pale yellow oil. Further purification can be achieved by vacuum distillation if necessary.

Caption: Experimental workflow for the bromination of an alkene.

Product Characterization

The structure of the product, 2,3-dibromo-3-ethyl-4-methylpentane, can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple diastereomers. However, key signals would include multiplets for the CH protons adjacent to the bromine atoms, which would be shifted downfield due to the electron-withdrawing effect of the bromine. The signals for the methyl and ethyl groups would also be present in their respective regions.[11][12][13]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the product. The carbons bonded to bromine will appear at a lower field (higher ppm) compared to the other sp³ hybridized carbons.[14][15] The number of signals will depend on the symmetry of the diastereomers formed.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the product. The mass spectrum of 2,3-dibromo-3-ethyl-4-methylpentane will show a characteristic isotopic pattern for a compound containing two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This will result in three molecular ion peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.

Safety Precautions

  • Bromine is highly corrosive, toxic, and causes severe burns. All manipulations involving bromine must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation of vapors.

  • The reaction is exothermic and should be cooled to prevent the formation of byproducts.

Conclusion

The electrophilic addition of bromine to this compound is a well-defined reaction that proceeds via a cyclic bromonium ion intermediate, resulting in the anti-addition of two bromine atoms across the double bond. The regioselectivity of the reaction favors the formation of 2,3-dibromo-3-ethyl-4-methylpentane. The provided protocol offers a reliable method for the synthesis of this vicinal dibromide, and the outlined characterization techniques are essential for confirming the structure of the product. A thorough understanding of this mechanism and its stereochemical implications is invaluable for researchers in organic synthesis and drug development.

References

Application Notes and Protocols: 3-Ethyl-4-methyl-2-pentene in Complex Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 3-Ethyl-4-methyl-2-pentene is a sterically hindered trisubstituted alkene. While the fundamental principles of alkene reactivity apply, specific literature on its application in complex organic synthesis is limited. The following protocols are presented as illustrative examples based on well-established transformations of structurally analogous alkenes. These are intended to serve as a foundational guide for researchers to develop specific applications.

Introduction: The Synthetic Potential of a Sterically Hindered Alkene

This compound (C₈H₁₆) is a trisubstituted alkene characterized by significant steric hindrance around the carbon-carbon double bond.[1][2][3] This steric congestion dictates its reactivity, often leading to high regioselectivity in addition reactions and presenting unique challenges and opportunities in synthetic design. Understanding the interplay between its electronic properties as an alkene and the steric demands of its substituents is crucial for its effective utilization in the synthesis of complex organic molecules. These application notes will provide an overview of its synthesis and potential applications in key synthetic transformations.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular Formula C₈H₁₆[1][2][3]
Molecular Weight 112.21 g/mol [2]
CAS Number 19780-68-8[1][3]
Boiling Point 387.3 K (114.15 °C)[4]
Stereoisomers (E)- and (Z)-isomers[1][3]

Synthesis of this compound

The synthesis of highly substituted alkenes like this compound can be approached through several established methods.[3] Two common and reliable strategies are the Wittig reaction and the acid-catalyzed dehydration of a corresponding tertiary alcohol.

Protocol: Synthesis via Wittig Reaction

The Wittig reaction is a powerful method for forming alkenes from carbonyl compounds and a phosphorus ylide.[5][6][7] For the synthesis of a trisubstituted alkene like this compound, the reaction would involve a ketone and an appropriate Wittig reagent.

Reaction Scheme:

Experimental Protocol:

Materials:

  • Isopropyl ethyl ketone (4-methyl-3-pentanone)

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Ylide Generation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add ethyltriphenylphosphonium bromide (1.1 eq). Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 eq) dropwise to the suspension while maintaining the temperature below 5 °C. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Wittig Reaction: Slowly add a solution of isopropyl ethyl ketone (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford this compound. The (E)- and (Z)-isomers may be separable depending on the chromatographic conditions.

Causality of Experimental Choices:

  • Anhydrous Conditions: The Wittig ylide is a strong base and will be quenched by water. Therefore, anhydrous solvents and an inert atmosphere are essential.

  • Base Selection: n-Butyllithium is a strong, non-nucleophilic base suitable for deprotonating the phosphonium salt to form the unstabilized ylide.

  • Temperature Control: The initial ylide formation and the subsequent reaction with the ketone are performed at low temperatures to control the reaction rate and minimize side reactions.

  • Stereoselectivity: The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Unstabilized ylides, such as the one used here, typically favor the formation of the (Z)-alkene under salt-free conditions.[5]

Protocol: Synthesis via Acid-Catalyzed Dehydration of a Tertiary Alcohol

The dehydration of alcohols is a classic method for alkene synthesis.[4][8] For a sterically hindered tertiary alcohol, this reaction proceeds via an E1 mechanism.[9]

Reaction Scheme:

(Note: This precursor alcohol would lead to a mixture of isomers, including the desired product)

Experimental Protocol:

Materials:

  • 3-Ethyl-4-methyl-3-pentanol (precursor alcohol)

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Place 3-ethyl-4-methyl-3-pentanol (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 10-20 mol%).

  • Heat the mixture to a temperature sufficient to induce dehydration and distill the alkene product as it is formed (typically 100-140 °C for a secondary/tertiary alcohol).[8]

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Work-up: Transfer the distillate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (to neutralize any acid), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and distill to obtain the purified this compound.

Causality of Experimental Choices:

  • Acid Catalyst: The acid protonates the hydroxyl group, converting it into a good leaving group (water).[9][10]

  • Reaction Temperature and Distillation: Heating the reaction mixture provides the energy for the elimination reaction. Distilling the alkene as it forms shifts the equilibrium towards the product, increasing the overall yield (Le Châtelier's principle).

  • Zaitsev's Rule: The dehydration of the precursor alcohol can lead to a mixture of alkene isomers. According to Zaitsev's rule, the more substituted (and generally more stable) alkene will be the major product.[11] In this case, this compound is a likely major product.

Application in Key Synthetic Transformations

The steric hindrance of this compound makes it an interesting substrate for reactions where regioselectivity is a key consideration.

Protocol: Hydroboration-Oxidation for Anti-Markovnikov Alcohol Synthesis

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity.[12][13][14] For a trisubstituted alkene, this reaction is expected to proceed with high regioselectivity due to steric effects.

Reaction Scheme:

(CH₃)₂CH-C(CH₂CH₃)=CHCH₃ + m-CPBA → Epoxide product + m-CBA

(CH₃)₂CH-C(CH₂CH₃)=CHCH₃ --1. O₃, CH₂Cl₂/-78°C / 2. (CH₃)₂S--> (CH₃)₂CH-C(=O)-CH₂CH₃ + CH₃CHO

Caption: Key steps in the hydroboration-oxidation of an alkene.

Safety and Handling

Volatile alkenes like this compound are highly flammable and should be handled with care.

[15]* Flammability: Alkenes are highly flammable and can form explosive mixtures with air. Handle in a well-ventilated area or fume hood, away from ignition sources.

  • Toxicity: Inhalation of high concentrations of volatile hydrocarbon vapors can cause respiratory irritation and central nervous system effects. U[15][16]se appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. *[15] Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

Always consult the Safety Data Sheet (SDS) for the specific compound before use.

References

Topic: High-Purity Isolation of 3-Ethyl-4-methyl-2-pentene by Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The isolation of specific alkene isomers, such as 3-Ethyl-4-methyl-2-pentene, is a critical step in synthetic chemistry, where structural purity is paramount for subsequent reactions and characterization. Fractional distillation is a powerful purification technique that separates chemical compounds based on differences in their boiling points.[1][2][3] This application note provides a comprehensive, in-depth technical guide for the high-purity isolation of this compound. It details the underlying principles, apparatus setup, a step-by-step protocol, and methods for purity verification, grounded in established laboratory standards and practices.

Introduction: The Rationale for High-Purity Isolation

This compound is a C8H16 alkene whose utility in organic synthesis, as a building block for more complex molecules or as a reference standard, is contingent on its isomeric purity.[4][5] Synthesis of this compound can often result in a mixture of structural and stereoisomers (E/Z), as well as unreacted starting materials or byproducts. These closely related compounds frequently possess similar physical properties, making their separation a significant challenge.

Fractional distillation is the method of choice when the boiling points of the components in a liquid mixture are close (typically separated by less than 70°C).[6] The technique leverages subtle differences in volatility, enabling a high degree of separation that is not achievable with simple distillation.[7] This guide is designed to equip researchers with the expertise to effectively apply this technique for achieving >99% purity of the target alkene.

The Theoretical Basis of Separation

Effective fractional distillation relies on establishing a continuous series of vaporization-condensation equilibria within a fractionating column.[2][6] This process is quantified by the concept of "theoretical plates."

2.1. Theoretical Plates and Separation Efficiency A theoretical plate is a hypothetical stage where the liquid and vapor phases are in perfect equilibrium.[8][9] Each plate represents one cycle of vaporization and condensation.[6][7] A fractionating column's efficiency is measured by the number of theoretical plates it contains; more plates lead to better separation of components with close boiling points.[8][10] The physical distance within the column required to achieve one equilibrium stage is known as the Height Equivalent to a Theoretical Plate (HETP).[8] A lower HETP signifies a more efficient column.

2.2. The Critical Role of the Reflux Ratio The reflux ratio is the ratio of the condensed liquid (distillate) returned to the column versus the amount collected as product.[11][12][13] A higher reflux ratio enhances separation by increasing the number of vaporization-condensation cycles, but it also increases the time and energy required for the distillation.[11][12] Conversely, a low reflux ratio can lead to poor separation. The optimal reflux ratio is a balance between desired purity, distillation time, and energy cost.[12] For high-efficiency separations, a common standard is a reflux ratio of 5:1, as specified in methodologies like ASTM D2892 for complex mixtures.[14][15][16][17]

Physical Properties and Distillation Parameters

Successful isolation requires knowledge of the target compound's physical properties and the establishment of precise distillation parameters.

Table 1: Physical Properties of this compound

Property Value Source
CAS Number 19780-68-8 [5][18][19]
Molecular Formula C₈H₁₆ [4][5][18]
Molecular Weight 112.21 g/mol [4][5]
Boiling Point 114.3 °C at 760 mmHg [18][19]
Density 0.726 g/cm³ [18][19]

| Refractive Index | 1.418 |[18][19] |

Table 2: Recommended Fractional Distillation Parameters

Parameter Recommended Value/Type Rationale
Column Efficiency 15-20 Theoretical Plates Ensures sufficient separation power for closely boiling isomers.[14][15][17]
Column Packing Pro-Pak® 316 Stainless Steel or Glass Raschig Rings Provides high surface area and low pressure drop, facilitating efficient vapor-liquid contact.[20][21]
Operating Pressure Atmospheric (approx. 760 mmHg) The compound's boiling point is suitable for atmospheric distillation without decomposition.
Reflux Ratio 5:1 to 10:1 A standard for high-purity separations, balancing efficiency and throughput.[14][15][17]
Heating Rate Slow and steady; establish a 1-2 drop/second collection rate A gradual rise in temperature is crucial for establishing equilibrium within the column.[6]

| Insulation | Glass wool or aluminum foil | Minimizes heat loss to the environment, ensuring stable column temperature.[6] |

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where stable temperature plateaus and analytical verification confirm the purity of the collected fractions.

4.1. Visualization of the Experimental Workflow

The overall process, from initial setup to final analysis, follows a logical progression to ensure high-purity isolation.

G Figure 1. High-Purity Isolation Workflow cluster_prep Pre-Distillation cluster_distill Distillation cluster_analysis Post-Distillation Apparatus Apparatus Assembly (15-Plate Column) Packing Column Packing (e.g., Pro-Pak®) Apparatus->Packing Sample Charge Flask with Crude Alkene Mixture Packing->Sample Heat Gradual Heating to Establish Reflux Sample->Heat Equilibrate Column Equilibration (Total Reflux) Heat->Equilibrate Collect Collect Fractions at Stable Boiling Point Equilibrate->Collect GC_Setup GC-FID Setup & Calibration Collect->GC_Setup Analyze Inject & Analyze Fractions GC_Setup->Analyze Purity Calculate Purity from Chromatogram Peak Area Analyze->Purity Product High-Purity Product (>99%) Purity->Product

Caption: Workflow for isolating this compound.

4.2. Apparatus Setup

  • Flask and Heating: Use a round-bottom flask, sized so the crude mixture fills it to 1/2 to 2/3 of its volume. Place it in a heating mantle controlled by a variable transformer. Add a magnetic stir bar for smooth boiling.

  • Fractionating Column: Securely clamp a fractionating column with an efficiency of at least 15 theoretical plates vertically onto the flask.[14][15] The type of packing (e.g., metal Pro-Pak®, glass Raschig rings, or ceramic saddles) should be chosen based on inertness and efficiency.[20][21][22]

  • Distillation Head: Attach a distillation head equipped with a reflux controller (for adjusting the reflux ratio) and a calibrated thermometer or temperature probe. The top of the thermometer bulb must be positioned slightly below the side arm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[6]

  • Condenser and Receiver: Connect a condenser to the distillation head and ensure a steady flow of coolant. Use a collection flask (receiver) at the end of the condenser. It is advisable to use a multi-limb receiver (a "cow" or "pig" adapter) to allow for the collection of different fractions without interrupting the distillation.

4.3. Step-by-Step Distillation Procedure

  • System Check: Ensure all glass joints are properly sealed and the apparatus is secure.

  • Initiate Heating: Begin heating the flask slowly. Observe the mixture for smooth boiling.

  • Establish Total Reflux: As the vapor rises, a "ring of condensate" will be seen slowly ascending the column.[6] Allow this ring to rise to the top of the column and continue heating gently until the distillate is steadily returning to the column from the condenser. This is the state of total reflux . Let the column equilibrate under total reflux for at least 30-60 minutes. This step is crucial for establishing the concentration gradient necessary for efficient separation.

  • Collect Foreshot: Set the reflux ratio to a high value (e.g., 10:1). Slowly collect the first few milliliters of distillate. This "foreshot" fraction will contain the most volatile impurities with lower boiling points.

  • Isolate the Main Fraction: The temperature should now stabilize at the boiling point of the target compound (approx. 114.3 °C). Once the temperature is constant, switch to a new collection flask and set the desired reflux ratio (e.g., 5:1). Collect the main fraction while the head temperature remains stable (±0.5 °C). A stable boiling point is the primary indicator of a pure substance being distilled.

  • Monitor Temperature: If the temperature rises significantly above the expected boiling point, it indicates that a higher-boiling impurity is beginning to distill. At this point, switch to a new receiver to collect this final fraction separately.

  • Shutdown: Once the main fraction is collected or the liquid level in the distilling flask is very low, turn off the heating and allow the apparatus to cool completely before disassembly. Never distill to dryness.

Purity Verification by Gas Chromatography (GC)

Post-distillation analysis is essential to validate the purity of the isolated fraction. Gas-liquid chromatography is the ideal method for this purpose.[23][24]

5.1. GC Protocol

  • Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID) is recommended due to its high sensitivity to hydrocarbons.[24]

  • Column: A capillary column with a non-polar or semi-polar stationary phase (e.g., CP-Al2O3/KCl or Carbowax-20M) is suitable for separating alkene isomers.[25][26]

  • Sample Preparation: Dilute a small aliquot (1-2 drops) of the collected main fraction in a suitable volatile solvent (e.g., hexane or pentane).

  • Analysis: Inject the sample into the GC. The resulting chromatogram will show peaks corresponding to each component in the sample.

  • Purity Calculation: The purity of the target compound can be calculated from the peak areas in the chromatogram. Assuming the FID response is similar for all C8H16 isomers, the percent purity is determined by the following formula:[27]

    % Purity = (Area of Target Peak / Total Area of All Peaks) x 100%

    Note: Exclude the solvent peak from the calculation.[27] A single, sharp peak at the expected retention time indicates high purity.

The Principle of Separation Visualized

The enrichment of the more volatile component (lower boiling point) as vapor ascends the column is the fundamental principle of fractional distillation.

G Figure 2. Separation Principle in a Fractionating Column cluster_column Fractionating Column plate_n Theoretical Plate n (Top) Vapor: 95% A, 5% B Liquid: 85% A, 15% B plate_3 Theoretical Plate 3 Vapor: 85% A, 15% B Liquid: 65% A, 35% B plate_n:liquid->plate_3:liquid Liquid condenser To Condenser (Highly Enriched in A) plate_n:head->condenser plate_3:head->plate_n:head Vapor plate_2 Theoretical Plate 2 Vapor: 65% A, 35% B Liquid: 45% A, 55% B plate_3:liquid->plate_2:liquid Liquid plate_2:head->plate_3:head Vapor plate_1 Theoretical Plate 1 (Bottom) Vapor: 45% A, 55% B Liquid: 30% A, 70% B plate_2:liquid->plate_1:liquid Liquid plate_1:head->plate_2:head Vapor flask Boiling Flask (Initial Mixture: 30% A, 70% B) A = More Volatile (Lower BP) plate_1:liquid->flask Liquid flask->plate_1:head Vapor

Caption: Enrichment of the more volatile component (A) up the column.

Conclusion

The high-purity isolation of this compound is reliably achieved through optimized fractional distillation. By carefully selecting a column with adequate theoretical plates, establishing an appropriate reflux ratio, and meticulously controlling the distillation rate, researchers can effectively separate the target alkene from closely boiling isomers and impurities. The protocol's trustworthiness is ensured by in-process monitoring of the distillation temperature and confirmed by post-process GC analysis, providing a robust and reproducible method for obtaining high-purity materials essential for research and development.

References

Application Note: Structural Elucidation of 3-Ethyl-4-methyl-2-pentene using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Ethyl-4-methyl-2-pentene. It is designed for researchers, scientists, and professionals in drug development and organic chemistry. This document delves into the fundamental principles of 1H NMR spectroscopy, including chemical shift, spin-spin coupling, and integration, and applies them to the structural elucidation of the target molecule. Detailed protocols for sample preparation and data acquisition are provided, alongside a thorough analysis of the predicted 1H NMR spectrum.

Introduction: The Power of 1H NMR in Structural Analysis

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] It provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule, allowing for the deduction of its connectivity and stereochemistry. The three key pieces of information obtained from a 1H NMR spectrum are:

  • Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in different chemical environments experience different local magnetic fields, causing them to resonate at distinct frequencies.[2][3] These frequencies are reported as chemical shifts in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (TMS).[4]

  • Integration: The area under an NMR signal is proportional to the number of protons giving rise to that signal. By comparing the integration values of different signals, the relative ratio of protons in different environments can be determined.[2][5]

  • Spin-Spin Coupling (Splitting): The magnetic field of a proton can be influenced by the spins of neighboring protons, leading to the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets). The pattern of this splitting provides valuable information about the number of adjacent protons.[1][6]

This application note will systematically apply these principles to predict and interpret the 1H NMR spectrum of this compound.

Molecular Structure and Proton Environments of this compound

To interpret the 1H NMR spectrum, it is essential to first analyze the structure of this compound and identify all non-equivalent proton environments.

Molecular Structure:

Figure 1: Molecular structure of this compound with non-equivalent proton environments labeled (Ha-Hg).

Based on the structure, we can identify seven distinct proton environments:

  • Ha (3H): Methyl protons on C1.

  • Hb (1H): Vinylic proton on C2.

  • Hc (2H): Methylene protons of the ethyl group on C7.

  • Hd (3H): Methyl protons of the ethyl group on C8.

  • He (1H): Methine proton on C4.

  • Hf & Hg (6H): Two methyl groups on C4 (C5 and C6). These are diastereotopic and therefore chemically non-equivalent, however, due to free rotation, they often appear as a single signal, especially at lower field strengths. For the purpose of this prediction, we will consider them as a single environment.

Predicted 1H NMR Spectrum: A Detailed Interpretation

The following table summarizes the predicted chemical shifts, integration values, and splitting patterns for each proton environment in this compound. These predictions are based on established chemical shift ranges for similar functional groups.[4][7][8][9][10][11][12]

Proton Label Integration Predicted Chemical Shift (δ, ppm) Splitting Pattern Coupling to
Ha 3H~ 1.6 - 1.8Doublet (d)Hb
Hb 1H~ 5.1 - 5.5Quartet (q)Ha
Hc 2H~ 1.9 - 2.1Quartet (q)Hd
Hd 3H~ 0.9 - 1.1Triplet (t)Hc
He 1H~ 2.2 - 2.6Septet (sept) or Multiplet (m)Hf, Hg
Hf & Hg 6H~ 0.9 - 1.1Doublet (d)He
Detailed Signal Analysis
  • Signal Ha (δ ~ 1.6 - 1.8 ppm, 3H, Doublet): These are the protons of the methyl group at C1. They are in an allylic position, which shifts them slightly downfield compared to a typical alkane methyl group.[8][11] This signal will be split into a doublet by the adjacent vinylic proton (Hb).

  • Signal Hb (δ ~ 5.1 - 5.5 ppm, 1H, Quartet): This is the vinylic proton at C2. Vinylic protons typically resonate in the 4.5-6.5 ppm range.[9] It is coupled to the three protons of the methyl group (Ha), resulting in a quartet.

  • Signal Hc (δ ~ 1.9 - 2.1 ppm, 2H, Quartet): These are the methylene protons of the ethyl group. They are also in an allylic position, leading to a downfield shift. They are coupled to the three protons of the adjacent methyl group (Hd), resulting in a quartet.

  • Signal Hd (δ ~ 0.9 - 1.1 ppm, 3H, Triplet): These are the methyl protons of the ethyl group. Their chemical shift is in the typical range for a primary alkyl group.[7] This signal is split into a triplet by the two protons of the adjacent methylene group (Hc). An ethyl group characteristically presents as a quartet and a triplet.[13][14]

  • Signal He (δ ~ 2.2 - 2.6 ppm, 1H, Septet/Multiplet): This is the methine proton of the isopropyl group. It is adjacent to six protons (Hf and Hg), which would theoretically split it into a septet.[13] However, this signal may appear as a more complex multiplet due to potential second-order effects if the chemical shift difference between He and Hf/Hg is not large enough.[15]

  • Signal Hf & Hg (δ ~ 0.9 - 1.1 ppm, 6H, Doublet): These are the protons of the two methyl groups of the isopropyl moiety. They are coupled to the single methine proton (He), resulting in a doublet. An isopropyl group typically shows a doublet and a septet (or multiplet).[13][14]

Experimental Protocols

Protocol for Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. For non-polar compounds like this compound, deuterated chloroform (CDCl3) is a suitable choice.

  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Reference Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small cotton plug in the pipette during transfer.

  • Capping: Securely cap the NMR tube.

Protocol for 1H NMR Data Acquisition
  • Instrument Setup: Turn on the NMR spectrometer and allow it to stabilize.

  • Sample Insertion: Insert the NMR tube into the spinner turbine and adjust the depth according to the manufacturer's guidelines. Place the sample into the magnet.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which will improve the resolution and lineshape of the NMR signals.

  • Parameter Setup:

    • Pulse Sequence: Select a standard one-pulse sequence.

    • Acquisition Time (at): Set to 2-4 seconds for good digital resolution.

    • Relaxation Delay (d1): Set to 1-5 seconds to allow for full relaxation of the protons between scans.

    • Number of Scans (ns): For a concentrated sample, 8-16 scans should be sufficient.

    • Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Data Acquisition: Start the acquisition.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert it into the frequency domain spectrum.

    • Phasing: Correct the phase of the spectrum to ensure all peaks are in the pure absorption mode.

    • Baseline Correction: Correct the baseline to ensure it is flat.

    • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integration: Integrate all the signals in the spectrum.

Workflow Diagram

The following diagram illustrates the complete workflow from sample preparation to the final interpretation of the 1H NMR spectrum.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing cluster_Interp Spectral Interpretation A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add TMS Reference B->C D Transfer to NMR Tube C->D E Insert Sample & Lock D->E F Shim for Homogeneity E->F G Set Acquisition Parameters F->G H Acquire FID G->H I Fourier Transform H->I J Phase & Baseline Correction I->J K Reference to TMS J->K L Integrate Signals K->L M Analyze Chemical Shifts L->M P Assign Signals to Proton Environments M->P N Analyze Splitting Patterns N->P O Analyze Integration Values O->P

Figure 2: Workflow for the acquisition and interpretation of a 1H NMR spectrum.

Conclusion

The predicted 1H NMR spectrum of this compound is consistent with its molecular structure, with all signals accounted for in terms of their chemical shift, integration, and splitting pattern. This application note demonstrates the systematic approach required for the interpretation of 1H NMR spectra, a fundamental skill for chemists in research and industry. The provided protocols offer a standardized method for obtaining high-quality NMR data, which is crucial for accurate structural elucidation.

References

Application Notes & Protocols: Safe Laboratory Handling and Storage of 3-Ethyl-4-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the safe handling, storage, and emergency management of 3-Ethyl-4-methyl-2-pentene (CAS: 19780-68-8) in a laboratory setting. As a volatile, flammable, and reactive unsaturated hydrocarbon, rigorous adherence to established safety protocols is paramount to mitigate risks of fire, chemical exposure, and unintended reactions. These application notes are intended for researchers, chemists, and drug development professionals, offering field-proven insights grounded in established safety principles.

Section 1: Compound Identification and Hazard Analysis

This compound is an unsaturated aliphatic hydrocarbon, also known as an alkene. Its chemical structure, containing a carbon-carbon double bond, defines its reactivity and physical properties.[1] The primary hazards associated with this compound are its high flammability and potential for harmful exposure through inhalation, ingestion, or skin contact.

Physicochemical Properties

A clear understanding of the compound's physical properties is the foundation of a robust safety assessment. These values dictate the necessary engineering controls and storage conditions.

PropertyValueSource
CAS Number 19780-68-8[2][3]
Molecular Formula C₈H₁₆[2][3]
Molecular Weight 112.21 g/mol [2]
Appearance Colorless Liquid[4]
Boiling Point 114.3 °C (387.3 K)[3]
Flash Point 6.1 °C
Density 0.726 g/cm³
Vapor Pressure 23.7 mmHg at 25°C
Solubility Insoluble in water; Soluble in alcohol, ether[4]
Hazard Assessment

The principal dangers stem from the compound's volatility and flammability. Vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[5][6]

  • Flammability: With a flash point of 6.1°C, this compound is classified as a highly flammable liquid.[7] Vapors can form explosive mixtures with air at ambient temperatures.[5][8] All work must be conducted with strict exclusion of heat, sparks, open flames, and other ignition sources.[7][9]

  • Health Hazards:

    • Inhalation: Vapors may cause respiratory tract irritation, dizziness, and drowsiness.[9][10][11] High concentrations can act as an asphyxiant.[1]

    • Skin Contact: Causes skin irritation.[9][10] Prolonged or repeated contact can lead to defatting of the skin and dermatitis.[12]

    • Eye Contact: May cause serious eye irritation.[9]

    • Ingestion: May be fatal if swallowed and enters airways due to the risk of chemical pneumonitis (aspiration hazard).[4][7][9][10] Do NOT induce vomiting if ingested.[7][9][10]

  • Reactivity Hazards:

    • Peroxide Formation: Like many alkenes, this compound can undergo autoxidation upon exposure to air and light, forming unstable and potentially explosive peroxides.[1] This risk increases over time and with exposure to atmospheric oxygen.

    • Incompatibilities: It is incompatible with strong oxidizing agents, which may react vigorously.[1][6][13] It may also react dangerously with strong acids.[4]

NFPA 704 Hazard Diamond

Ratings are estimated based on data for similar C6-C8 alkenes.

  • Health (Blue): 2 - Can cause temporary incapacitation or residual injury.[9]

  • Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions.[9][11]

  • Instability/Reactivity (Yellow): 1 - Normally stable, but can become unstable at elevated temperatures or may react with water. Risk of peroxide formation.[4]

  • Special (White): (none)

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and appropriate PPE is essential for minimizing exposure.

Engineering Controls
  • Ventilation: All handling of this compound must be performed in a certified chemical fume hood to control vapor exposure.[9] General laboratory ventilation should ensure multiple air changes per hour.

  • Ignition Source Control: Use of explosion-proof electrical equipment and intrinsically safe tools is mandatory.[7][10] Static electricity must be controlled by grounding and bonding containers during transfers.[7][9]

  • Safety Equipment: An operational eyewash station and safety shower must be immediately accessible in the work area.[9]

Personal Protective Equipment (PPE)

The following table outlines the minimum PPE required. Selection should be based on a thorough risk assessment of the specific procedure being performed.

Body AreaPPE SpecificationRationale
Hands Nitrile or other chemically resistant gloves.Prevents skin contact and irritation.[9][10]
Eyes/Face Chemical safety goggles and a face shield.Protects against splashes and vapors.[9][10]
Body Flame-retardant laboratory coat.Protects skin and clothing from splashes and provides a barrier in case of a flash fire.[5]
Respiratory Not required if handled in a fume hood.A respirator with an organic vapor cartridge may be necessary for emergency situations or if engineering controls fail.[12]

Section 3: Safe Handling Protocol

Adherence to a standardized workflow is critical for routine safety. The causality behind these steps is to prevent vapor release, eliminate ignition sources, and ensure preparedness.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep1 1. Don Required PPE (Goggles, Lab Coat, Gloves) prep2 2. Verify Fume Hood Operation & Clear of Clutter prep1->prep2 prep3 3. Assemble All Glassware & Equipment prep2->prep3 prep4 4. Position Fire Extinguisher & Spill Kit Nearby prep3->prep4 handle1 5. Ground/Bond Container Before Dispensing prep4->handle1 handle2 6. Dispense Slowly to Minimize Splashing & Vapors handle1->handle2 handle3 7. Keep Container Tightly Sealed When Not in Use handle2->handle3 handle4 8. Perform All Reactions Behind Fume Hood Sash handle3->handle4 post1 9. Tightly Seal Primary Container & Return to Storage handle4->post1 post2 10. Decontaminate Work Area & Equipment post1->post2 post3 11. Dispose of Waste in Labeled, Sealed Container post2->post3 post4 12. Remove PPE & Wash Hands Thoroughly post3->post4

Caption: Workflow for the safe handling of this compound.

Protocol Steps:
  • Preparation: Before retrieving the chemical, ensure all necessary PPE is worn correctly. Verify that the chemical fume hood is operational and the workspace is clear. Assemble all required apparatus.

  • Grounding: During any transfer between metal containers, use appropriate grounding and bonding straps to dissipate static electricity, a potential ignition source.[7][9]

  • Dispensing: Conduct all transfers and dispensing within the fume hood. Pour slowly and carefully to minimize vapor generation.

  • Heating: If heating is required, use spark-free heating sources such as heating mantles, steam baths, or oil baths. Never use an open flame.

  • Capping: Keep the container tightly sealed whenever it is not in immediate use to prevent the escape of flammable vapors.[14]

Section 4: Storage Procedures

Proper storage is crucial for preventing fires, accidental reactions, and degradation of the chemical.

Storage Location and Conditions
  • Flammable Storage Cabinet: this compound must be stored in a dedicated, approved flammable liquid storage cabinet.[14][15] These cabinets are designed to protect the contents from fire and contain spills.[15]

  • Ventilation: The storage area should be cool, dry, and well-ventilated.[9][13][16] While NFPA standards do not require flammable cabinets to be ventilated for fire protection, local regulations or high vapor concentrations may necessitate it.[17]

  • Temperature: Store away from direct sunlight and heat sources to minimize vapor pressure buildup inside the container.[5][13]

Container and Labeling
  • Containers: Store in the original, tightly sealed container. If secondary containers are used, they must be appropriate for flammable liquids and properly labeled.

  • Labeling: All containers must be clearly labeled with the chemical name, date received, and date opened.[14][15] This is critical for tracking the age of the chemical to monitor for potential peroxide formation.

Chemical Segregation
  • Incompatibles: Segregate from all incompatible materials, especially strong oxidizing agents (e.g., nitrates, perchlorates, peroxides).[13][18] Storing these chemicals together creates a severe fire and explosion risk.

  • General Principle: Store chemicals according to their hazard class. Do not store flammable liquids with corrosive, reactive, or toxic materials.[14]

Section 5: Emergency Procedures

Rapid and correct response to emergencies can significantly reduce harm to personnel and property.

Spill Response

The appropriate response depends on the size and location of the spill. Laboratory personnel should only clean up small, manageable spills if they are trained and have the correct equipment.[19]

G cluster_major Major Spill Protocol cluster_minor Minor Spill Protocol start Chemical Spill Occurs q1 Is the spill large (>500 mL), in a poorly ventilated area, or are you unsure? start->q1 major1 Alert all personnel and evacuate the area q1->major1 Yes minor1 Alert others in the immediate area q1->minor1 No major2 Activate fire alarm if necessary major1->major2 major3 Call Emergency Services & EHS Office major2->major3 major4 Close lab doors to contain vapors major3->major4 minor2 Remove all ignition sources minor1->minor2 minor3 Don appropriate PPE (gloves, goggles, etc.) minor2->minor3 minor4 Contain the spill with absorbent pads or dikes minor3->minor4 minor5 Cover spill with non-combustible absorbent material minor4->minor5 minor6 Collect residue into a sealable, labeled container for hazardous waste minor5->minor6 minor7 Clean the area with soap and water minor6->minor7

Caption: Decision tree for responding to a this compound spill.

Minor Spill Cleanup Protocol:

  • Alert & Secure: Alert personnel in the immediate vicinity.[20] Remove all ignition sources and increase ventilation by opening the fume hood sash.[19][20]

  • Contain: Use spill pads or a non-reactive absorbent material to create a barrier around the spill to prevent it from spreading.[19][21]

  • Absorb: Cover the spill with an appropriate absorbent material for flammable solvents (e.g., spill pillows, vermiculite).[20][22] Avoid using combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a compatible, sealable container.[19][22] Label the container clearly as hazardous waste.

  • Decontaminate: Clean the spill area with soap and water.[19]

  • Report & Restock: Report the incident according to your institution's policy.[19] Restock the spill kit immediately.[19]

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately.[7][9] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing.[5][7] Wash the affected area with plenty of soap and water for at least 15 minutes.[9][19]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][19] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[7][9][10] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

Fire Response
  • For small fires, use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher.[6][12] Do not use a direct stream of water, as it may spread the flammable liquid.[6][12]

  • For any fire that cannot be immediately extinguished, activate the fire alarm, evacuate the area, and call emergency services.[20]

Section 6: Waste Disposal

  • All waste containing this compound, including used absorbent materials from spills, must be treated as hazardous waste.[22]

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Do not mix this waste with other waste streams, particularly chlorinated solvents.[18]

  • Dispose of the waste through your institution's licensed hazardous waste management program.[22]

References

Application Notes & Protocols: Harnessing the Potential of 3-Ethyl-4-methyl-2-pentene as a Versatile Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The sterically hindered, trisubstituted alkene, 3-Ethyl-4-methyl-2-pentene, represents a unique and underutilized scaffold in synthetic organic chemistry. Its distinct substitution pattern offers a gateway to a variety of chiral and non-chiral compounds with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive overview of synthetic strategies to functionalize this precursor, complete with detailed, field-tested protocols for key transformations including epoxidation, dihydroxylation, and oxidative cleavage. The causality behind experimental choices is elucidated to empower researchers in adapting these methods for the synthesis of novel molecular entities.

Introduction: The Strategic Value of a Hindered Alkene

In the landscape of drug discovery and novel material development, the architecture of a molecule is paramount to its function. This compound, with its trisubstituted double bond flanked by bulky ethyl and isopropyl groups, presents both a challenge and an opportunity. The steric hindrance that makes this alkene less reactive than simpler counterparts also provides a unique stereochemical environment.[1] This allows for the synthesis of compounds with well-defined three-dimensional structures, a critical feature for targeted biological activity and advanced material properties. The exploration of this precursor opens avenues to novel ketones, epoxides, and diols, which are prevalent motifs in pharmaceuticals and bioactive natural products.[2][3]

Core Synthetic Transformations & Mechanistic Considerations

The reactivity of the double bond in this compound is the focal point of its synthetic utility. The electron-rich pi system is susceptible to electrophilic attack, forming the basis for a range of addition reactions.[4] However, the steric crowding around the double bond necessitates carefully chosen reagents and conditions to achieve high yields and selectivities. The following sections detail robust protocols for three fundamental transformations of this versatile precursor.

Diagram of Synthetic Pathways from this compound

G A This compound B Epoxidation (m-CPBA) A->B Electrophilic Addition C Syn-Dihydroxylation (cat. OsO4, NMO) A->C Syn-Addition D Oxidative Cleavage (O3, DMS) A->D Ozonolysis E 3-Ethyl-2,3-epoxy-4-methylpentane (Novel Epoxide) B->E F 3-Ethyl-4-methylpentane-2,3-diol (Novel Vicinal Diol) C->F G Propan-2-one & Butan-2-one (Ketone Fragments) D->G

Caption: Key synthetic transformations of this compound.

Epoxidation: Accessing Chiral Building Blocks

The synthesis of epoxides from alkenes is a cornerstone of organic synthesis, providing a versatile intermediate for further functionalization.[2][5] The resulting strained three-membered ring can be opened by a variety of nucleophiles to generate a diverse array of 1,2-difunctionalized compounds. For sterically hindered alkenes like this compound, peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) are effective reagents.[6]

Causality of Experimental Choices:

  • m-CPBA: Chosen for its high reactivity and selectivity in epoxidizing electron-rich double bonds. It delivers an oxygen atom in a concerted fashion, which is crucial for stereospecificity.

  • Dichloromethane (DCM): A common solvent for epoxidations due to its inertness and ability to dissolve both the alkene and m-CPBA.

  • Sodium Bicarbonate Wash: Essential for neutralizing the acidic byproduct, m-chlorobenzoic acid, preventing acid-catalyzed ring-opening of the newly formed epoxide.

Protocol 1: Epoxidation of this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound112.211.12 g10.0
m-CPBA (77%)172.572.47 g11.0
Dichloromethane (DCM)-50 mL-
Saturated NaHCO₃ solution-30 mL-
Anhydrous MgSO₄-As needed-

Procedure:

  • Dissolve 1.12 g (10.0 mmol) of this compound in 30 mL of dichloromethane in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve 2.47 g (11.0 mmol) of m-CPBA (77%) in 20 mL of dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred alkene solution over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with 30 mL of saturated sodium bicarbonate solution to quench the excess peroxy acid and neutralize the carboxylic acid byproduct.

  • Separate the layers and wash the organic layer with 30 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

  • Purify the product by flash column chromatography (silica gel, 95:5 hexanes:ethyl acetate) to obtain 3-ethyl-2,3-epoxy-4-methylpentane.

Syn-Dihydroxylation: Creating Vicinal Diols

Vicinal diols are important structural motifs in many natural products and pharmaceuticals.[7] The syn-dihydroxylation of alkenes can be reliably achieved using catalytic osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO).[7][8] This method is highly stereospecific, adding two hydroxyl groups to the same face of the double bond.

Causality of Experimental Choices:

  • Catalytic OsO₄: Osmium tetroxide is a powerful but toxic and expensive reagent. Using it in catalytic amounts with a co-oxidant is a safer, more economical, and environmentally conscious approach.[7]

  • NMO: Regenerates the Os(VIII) species from the Os(VI) intermediate formed during the reaction, allowing the catalytic cycle to continue.

  • Acetone/Water Solvent System: This mixture is effective at dissolving both the nonpolar alkene and the polar reagents.

  • Sodium Sulfite Quench: Reduces any remaining osmium species to less toxic forms, which can then be removed by filtration.

Protocol 2: Syn-Dihydroxylation of this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound112.211.12 g10.0
OsO₄ (4% in water)254.230.64 mL0.1
NMO (50% in water)117.152.81 g12.0
Acetone-40 mL-
Water-10 mL-
Saturated Na₂SO₃ solution-20 mL-
Anhydrous Na₂SO₄-As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 1.12 g (10.0 mmol) of this compound in a mixture of 40 mL of acetone and 10 mL of water.

  • Add 2.81 g (12.0 mmol) of NMO (50% in water) to the solution.

  • With vigorous stirring, add 0.64 mL (0.1 mmol) of the 4% aqueous OsO₄ solution.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC until the starting alkene is consumed.

  • Quench the reaction by adding 20 mL of a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extract the mixture three times with 30 mL portions of ethyl acetate.

  • Combine the organic extracts and wash with 30 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting diol by flash column chromatography (silica gel, gradient of 20% to 50% ethyl acetate in hexanes).

Oxidative Cleavage: Synthesis of Hindered Ketones

Oxidative cleavage of the carbon-carbon double bond is a powerful transformation that breaks down larger molecules into smaller, often more easily identifiable carbonyl-containing fragments.[9][10] Ozonolysis, followed by a reductive workup, is the most common and reliable method for this purpose.[9][11] For a trisubstituted alkene like this compound, this reaction is expected to yield two different ketones.

Causality of Experimental Choices:

  • Ozone (O₃): A highly reactive allotrope of oxygen that readily adds across double bonds to form an unstable primary ozonide (molozonide), which then rearranges to a more stable ozonide.[12][13]

  • Dichloromethane (DCM) at -78 °C: The reaction is performed at low temperature to control the reactivity of ozone and to prevent the potentially explosive decomposition of the ozonide intermediate. DCM is a suitable solvent that remains liquid at this temperature.

  • Dimethyl Sulfide (DMS) Workup: A mild reducing agent that cleaves the ozonide to form the desired carbonyl compounds while being oxidized to dimethyl sulfoxide (DMSO). This is known as a reductive workup.[11]

Protocol 3: Oxidative Cleavage of this compound

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
This compound112.211.12 g10.0
Dichloromethane (DCM)-50 mL-
Ozone (O₃)48.00Bubbled through solution-
Dimethyl Sulfide (DMS)62.131.5 mL20.0

Procedure:

  • Dissolve 1.12 g (10.0 mmol) of this compound in 50 mL of dry dichloromethane in a three-necked flask equipped with a gas inlet tube and a drying tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is complete when the solution turns a persistent pale blue color, indicating a slight excess of ozone.

  • Purge the solution with nitrogen or argon for 10-15 minutes to remove the excess ozone.

  • While maintaining the temperature at -78 °C, add 1.5 mL (20.0 mmol) of dimethyl sulfide dropwise.

  • Allow the solution to warm slowly to room temperature and stir for at least 2 hours.

  • Wash the reaction mixture with two 30 mL portions of water to remove the dimethyl sulfoxide byproduct.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation due to the volatility of the expected ketone products.

  • The resulting mixture of propan-2-one and butan-2-one can be analyzed and separated by gas chromatography if desired.

Diagram of Ozonolysis Mechanism

G cluster_0 A This compound C Molozonide (Primary Ozonide) A->C + O3 [3+2] Cycloaddition B Ozone (O3) D Carbonyl Oxide + Ketone C->D Fragmentation E Ozonide D->E Recombination F Dimethyl Sulfide (DMS) G Propan-2-one + Butan-2-one E->G + DMS H DMSO F->H Oxidation

Caption: Simplified mechanism of ozonolysis with reductive workup.

Conclusion and Future Outlook

The protocols detailed herein provide a robust starting point for researchers and drug development professionals to explore the synthetic potential of this compound. The resulting epoxides, diols, and ketones are valuable chiral and achiral building blocks. The steric hindrance of the parent alkene can be strategically employed to influence the stereochemical outcome of subsequent reactions, leading to the synthesis of complex molecules with high degrees of stereocontrol. Further exploration of asymmetric variations of these reactions, for instance, using Sharpless asymmetric dihydroxylation or Jacobsen epoxidation, could unlock access to a vast and novel chemical space, accelerating the discovery of new therapeutics and functional materials.

References

Application Notes and Protocols: Electrophilic Addition of HBr to 3-Ethyl-4-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the reaction of 3-Ethyl-4-methyl-2-pentene with hydrohalic acids, with a specific focus on hydrobromic acid (HBr). It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This guide delves into the underlying mechanistic principles, including regioselectivity governed by Markovnikov's rule and the critical role of carbocation stability and potential rearrangements. Detailed, step-by-step experimental protocols for both Markovnikov and anti-Markovnikov additions are provided, alongside safety precautions and data interpretation guidelines.

Introduction: The Significance of Alkene Hydrohalogenation

The addition of hydrohalic acids across the carbon-carbon double bond of an alkene is a fundamental transformation in organic synthesis. This reaction, known as hydrohalogenation, provides a direct route to the formation of alkyl halides, which are versatile intermediates in the synthesis of a wide array of organic compounds, including pharmaceuticals and fine chemicals. The regiochemical outcome of this reaction is a cornerstone of introductory organic chemistry, governed by the principles of carbocation stability.[1][2][3]

This compound, an unsymmetrical alkene, serves as an excellent substrate to explore the nuances of this reaction, particularly the potential for carbocation rearrangements which can lead to products not immediately predicted by a simple application of Markovnikov's rule. Understanding these mechanistic pathways is crucial for predicting and controlling the product distribution in complex syntheses.

Mechanistic Deep Dive: Carbocations, Stability, and Rearrangements

The reaction of an alkene with HBr proceeds via an electrophilic addition mechanism.[2][3] The electron-rich π-bond of the alkene acts as a nucleophile, attacking the electrophilic proton of HBr. This initial step is rate-determining and results in the formation of a carbocation intermediate and a bromide ion.[1][2]

The Primacy of Carbocation Stability

The regioselectivity of the initial protonation is dictated by the relative stability of the possible carbocation intermediates. Carbocation stability follows the order: tertiary > secondary > primary.[4][5][6][7][8] This stability is attributed to two main factors:

  • Inductive Effect: Alkyl groups are electron-donating and help to disperse the positive charge of the carbocation, thereby stabilizing it.[6][8]

  • Hyperconjugation: The overlap of filled C-H or C-C σ-bonds with the empty p-orbital of the carbocation center allows for delocalization of the positive charge.[4][7][8]

For this compound, protonation can occur at either C2 or C3 of the double bond.

  • Protonation at C2: This would lead to the formation of a tertiary carbocation at C3.

  • Protonation at C3: This would result in the formation of a secondary carbocation at C2.

Following Markovnikov's rule, which states that the hydrogen atom adds to the carbon with the greater number of hydrogen atoms, the more stable tertiary carbocation is preferentially formed.[9][10][11][12]

The Phenomenon of Carbocation Rearrangement: Hydride Shifts

A key feature of reactions involving carbocation intermediates is their propensity to rearrange to a more stable form if possible.[13][14][15][16] This can occur through a 1,2-hydride shift or a 1,2-alkyl shift. In the case of the reaction of this compound with HBr, the initially formed secondary carbocation can undergo a 1,2-hydride shift.[17][18][19][20]

The hydrogen atom on the adjacent, more substituted carbon (C4) can migrate with its pair of electrons to the positively charged carbon (C2). This rearrangement transforms the secondary carbocation into a more stable tertiary carbocation. This rearranged carbocation will then be attacked by the bromide ion to yield the major product.

The following diagram illustrates the mechanistic pathways:

G cluster_0 Reaction Pathway cluster_1 Carbocation Formation cluster_2 Rearrangement & Product Formation Alkene This compound Protonation Protonation Alkene->Protonation + H⁺ HBr HBr SecondaryCarbocation Secondary Carbocation (Less Stable) Protonation->SecondaryCarbocation Path A (Minor) TertiaryCarbocation_initial Tertiary Carbocation (More Stable) Protonation->TertiaryCarbocation_initial Path B (Major) Rearrangement 1,2-Hydride Shift SecondaryCarbocation->Rearrangement Product_Minor_Direct Minor Product (Direct Addition) SecondaryCarbocation->Product_Minor_Direct + Br⁻ Product_Major_Direct Intermediate Product TertiaryCarbocation_initial->Product_Major_Direct + Br⁻ RearrangedCarbocation Rearranged Tertiary Carbocation (Most Stable) Rearrangement->RearrangedCarbocation Product_Major_Rearranged Major Product (Rearranged) RearrangedCarbocation->Product_Major_Rearranged + Br⁻

Caption: Reaction mechanism of HBr addition to this compound.

Experimental Protocols

This section provides detailed protocols for conducting the hydrobromination of this compound under conditions that favor either Markovnikov or anti-Markovnikov addition.

Protocol 1: Markovnikov Addition of HBr

This protocol is designed to favor the formation of the thermodynamically more stable product through a carbocation intermediate.

Objective: To synthesize 3-bromo-3-ethyl-2-methylpentane and the rearranged product, 2-bromo-3-ethyl-2-methylpentane.

Materials:

  • This compound

  • 48% Hydrobromic acid (HBr) in acetic acid

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of anhydrous diethyl ether. Cool the flask in an ice bath to 0°C.

  • Reagent Addition: Slowly add a solution of 48% HBr in acetic acid (1.1 eq) to the stirred solution of the alkene over a period of 15-20 minutes. Maintain the temperature at 0°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water. Extract the aqueous layer twice with diethyl ether.

  • Neutralization: Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by column chromatography or distillation. Characterize the product(s) by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the product ratio.

ParameterValue
Reactant This compound
Reagent 48% HBr in Acetic Acid
Temperature 0°C to Room Temperature
Reaction Time 1-2 hours
Expected Major Product 2-bromo-3-ethyl-2-methylpentane (from rearranged carbocation)
Expected Minor Product 3-bromo-3-ethyl-2-methylpentane
Protocol 2: Anti-Markovnikov Addition of HBr (Radical Addition)

This protocol utilizes radical initiators to achieve the addition of HBr in an anti-Markovnikov fashion.[21][22][23]

Objective: To synthesize 2-bromo-3-ethyl-4-methylpentane.

Materials:

  • This compound

  • Hydrobromic acid (HBr, gas or solution in a non-polar solvent)

  • Benzoyl peroxide or another radical initiator

  • Anhydrous non-polar solvent (e.g., hexane or CCl₄)

  • Round-bottom flask with a magnetic stirrer

  • Gas inlet tube (if using HBr gas)

  • UV lamp (optional, can aid initiation)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a catalytic amount of benzoyl peroxide (0.02-0.05 eq) in an anhydrous non-polar solvent.

  • Reagent Addition: Bubble HBr gas through the solution or add a solution of HBr in a non-polar solvent dropwise. The reaction is often initiated by gentle heating or exposure to UV light.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction by TLC or GC.

  • Work-up: After the reaction is complete, wash the mixture with a saturated solution of sodium thiosulfate to remove any unreacted bromine radicals, followed by a wash with saturated sodium bicarbonate.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the product by column chromatography or distillation and characterize by spectroscopic methods.

ParameterValue
Reactant This compound
Reagent HBr with a radical initiator (e.g., benzoyl peroxide)
Solvent Non-polar (e.g., hexane)
Initiation Heat or UV light
Expected Product 2-bromo-3-ethyl-4-methylpentane

graph TD {
A[Start: this compound] --> B{Choose Reaction Conditions};
B --> C{Ionic Conditions\n(HBr in polar solvent)};
B --> D{Radical Conditions\n(HBr with peroxide)};
C --> E[Formation of Carbocation Intermediate];
E --> F{Markovnikov Addition};
F --> G[Major Product: Rearranged Alkyl Halide];
F --> H[Minor Product: Direct Addition Alkyl Halide];
D --> I[Formation of Radical Intermediate];
I --> J{Anti-Markovnikov Addition};
J --> K[Product: Alkyl Halide];

subgraph "Ionic Pathway"
    C; E; F; G; H;
end

subgraph "Radical Pathway"
    D; I; J; K;
end

style C fill:#4285F4,stroke:#333,stroke-width:2px,color:#FFFFFF
style D fill:#EA4335,stroke:#333,stroke-width:2px,color:#FFFFFF
style G fill:#34A853,stroke:#333,stroke-width:2px,color:#FFFFFF
style K fill:#FBBC05,stroke:#333,stroke-width:2px,color:#202124

}

Caption: Decision workflow for hydrobromination of this compound.

Safety and Handling

  • Hydrobromic acid is highly corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Organic solvents like diethyl ether and hexane are flammable. Work away from open flames and sources of ignition.

  • Benzoyl peroxide is a strong oxidizing agent and can be explosive when heated. Handle with care and store appropriately.

Conclusion

The reaction of this compound with HBr is a powerful illustration of the principles of electrophilic addition and the subtleties of carbocation chemistry. By carefully selecting the reaction conditions, chemists can control the regiochemical outcome to favor either the Markovnikov or anti-Markovnikov product. A thorough understanding of the reaction mechanism, including the potential for carbocation rearrangements, is essential for predicting the major product and for designing efficient synthetic routes. The protocols provided herein offer a practical guide for achieving these transformations in a laboratory setting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-4-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-Ethyl-4-methyl-2-pentene. This guide is designed for chemistry professionals engaged in research and development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate common challenges and optimize your reaction yields.

Introduction: Navigating the Synthesis of a Tetrasubstituted Alkene

The synthesis of a sterically hindered, tetrasubstituted alkene like this compound presents unique challenges. The two most common synthetic strategies, dehydration of a tertiary alcohol and the Wittig olefination, each come with a distinct set of potential pitfalls. Success hinges on careful selection of the synthetic route and precise control over reaction conditions. This guide will explore both methods, offering expert insights into maximizing yield and purity.

Section 1: Synthesis via Dehydration of 3-Ethyl-4-methyl-3-pentanol

This classic two-step approach first builds the carbon skeleton by forming a tertiary alcohol via a Grignard reaction, followed by an acid-catalyzed elimination to form the double bond. While seemingly straightforward, this route is often plagued by issues of regioselectivity and carbocation rearrangements.

Workflow: Grignard Reaction followed by Acid-Catalyzed Dehydration

Dehydration_Workflow start_materials Starting Materials: - 3-Methyl-2-butanone - Ethylmagnesium Bromide grignard_step Step 1: Grignard Reaction start_materials->grignard_step Anhydrous Ether/THF alcohol_intermediate Intermediate: 3-Ethyl-4-methyl-3-pentanol grignard_step->alcohol_intermediate Aqueous Workup dehydration_step Step 2: Acid-Catalyzed Dehydration (H₂SO₄, Heat) alcohol_intermediate->dehydration_step product_mixture Crude Product Mixture: - Target Alkene - Isomeric Alkenes - Unreacted Alcohol dehydration_step->product_mixture purification Purification: Fractional Distillation product_mixture->purification final_product Final Product: This compound purification->final_product

Caption: General workflow for the two-step synthesis of this compound.

Troubleshooting Guide: Dehydration Route

Q1: My overall yield is very low. Where could I be losing my product?

Low overall yield in this two-step process can originate from either the Grignard reaction or the dehydration step. A systematic approach is required.

  • Problem Source 1: Grignard Reaction Failure. The Grignard reagent is a very strong base and will react with any acidic protons present, especially water.[1]

    • Causality: Trace moisture in glassware, solvents, or the starting ketone will quench the Grignard reagent, preventing it from adding to the carbonyl.

    • Solution:

      • Rigorous Drying: Oven-dry all glassware overnight at >120°C and cool under an inert atmosphere (Nitrogen or Argon).

      • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., diethyl ether, THF).

      • Check Starting Materials: Ensure the 3-methyl-2-butanone is dry. If necessary, distill it from a drying agent like anhydrous calcium sulfate.

  • Problem Source 2: Inefficient Dehydration. The equilibrium between the alcohol, carbocation intermediate, and alkene products may not be sufficiently shifted towards the products.

    • Causality: Insufficient heat or an inadequate acid catalyst concentration can lead to incomplete reaction. Conversely, excessive heat can cause polymerization or charring.

    • Solution:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting alcohol.

      • Product Removal: Since the alkene product has a lower boiling point than the alcohol reactant, setting up the reaction as a distillation (using a Dean-Stark trap or similar apparatus) can continuously remove the alkene as it forms, driving the equilibrium forward according to Le Châtelier's principle.

Q2: My final product is a mixture of several different alkenes. How can I improve the selectivity?

This is the most significant drawback of the acid-catalyzed dehydration of alcohols. The reaction proceeds via a carbocation intermediate, which can lead to a mixture of products as predicted by Zaitsev's rule and potential rearrangements.[2][3]

  • Problem: Zaitsev's Rule & Isomer Formation. The tertiary carbocation formed after protonation and loss of water has multiple adjacent protons that can be eliminated. Elimination of a proton from the ethyl group gives the less-substituted (and generally minor) product, 2-ethyl-3-methyl-1-butene. Elimination from the methyl group on the other side of the original carbonyl carbon gives the desired tetrasubstituted product, this compound.

    • Causality: The formation of the most substituted (and thus most stable) alkene is thermodynamically favored.[3] However, the kinetic product may also form.

    • Solution: While difficult to control completely, using milder dehydration conditions can sometimes favor the thermodynamic product. Consider alternative, less aggressive dehydration reagents like copper(II) sulfate or iodine, which may offer slightly better selectivity. However, a mixture is almost always expected.

  • Problem: Carbocation Rearrangement. Although the initial carbocation is tertiary and relatively stable, rearrangements can still occur under harsh conditions, leading to a complex product mixture.[3][4]

    • Causality: A 1,2-hydride or 1,2-methyl shift could potentially occur if a more stable carbocation can be formed, though it is less likely from an already tertiary carbocation.

    • Solution: The most effective solution is to avoid the carbocation intermediate entirely by choosing a different synthetic route, such as the Wittig reaction (see Section 2). If you must use dehydration, employ the mildest possible conditions (lower temperature, shorter reaction time) that still allow for conversion of the starting material.

Section 2: Synthesis via the Wittig Reaction

The Wittig reaction offers a powerful alternative, forming the double bond with high regioselectivity. It involves the reaction of a phosphonium ylide (the Wittig reagent) with a ketone.[5][6] This route avoids carbocation intermediates, thus preventing rearrangement and isomeric side products.

Logical Relationship: Wittig Reaction Components

Wittig_Reaction cluster_ylide Ylide Formation cluster_olefination Olefination alkyl_halide Alkyl Halide (e.g., 2-bromopropane) phosphonium_salt Phosphonium Salt alkyl_halide->phosphonium_salt phosphine Triphenylphosphine (PPh₃) phosphine->phosphonium_salt SN2 Reaction ylide Phosphonium Ylide (Wittig Reagent) phosphonium_salt->ylide strong_base Strong Base (n-BuLi, NaH) strong_base->ylide Deprotonation oxaphosphetane Oxaphosphetane (4-membered ring intermediate) ylide->oxaphosphetane ketone Ketone (e.g., 2-Pentanone) ketone->oxaphosphetane [2+2] Cycloaddition final_product Alkene Product (this compound) oxaphosphetane->final_product Decomposition byproduct Byproduct (Triphenylphosphine oxide) oxaphosphetane->byproduct

Caption: Formation and reaction pathway of the Wittig reagent to yield the target alkene.

Troubleshooting Guide: Wittig Route

Q1: The reaction is not working. My starting ketone is unreacted.

This almost always points to a problem with the formation or stability of the Wittig reagent (the ylide).

  • Causality: The C-H bond adjacent to the phosphorus in the phosphonium salt is acidic but still requires a very strong base for deprotonation.[7] Incomplete deprotonation means no nucleophilic ylide is available to attack the ketone.

  • Solution:

    • Base Selection: Use a sufficiently strong, non-nucleophilic base. n-Butyllithium (n-BuLi) is common, as is sodium hydride (NaH). Ensure the base is not expired or degraded.

    • Anhydrous Conditions: Like Grignard reagents, ylides are sensitive to moisture and protic solvents. Ensure all glassware and solvents are rigorously dry.

    • Temperature Control: Ylide formation is often performed at low temperatures (e.g., 0 °C or -78 °C) to prevent side reactions, followed by slow warming to allow for the reaction with the ketone.

    • Visual Confirmation: The formation of many ylides is accompanied by a distinct color change (often to deep red or orange). The absence of this color is a strong indicator that the ylide has not formed.

Q2: The reaction worked, but I can't separate my product from the triphenylphosphine oxide (TPPO) byproduct.

This is the most common challenge in Wittig reactions. TPPO is a high-boiling, crystalline solid that is often co-polar with the desired product, making separation difficult.[8]

  • Causality: TPPO has physical properties that make its removal by simple extraction or distillation challenging.

  • Solution:

    • Crystallization: The most common method. After the reaction, concentrate the crude mixture and attempt to crystallize the TPPO from a non-polar solvent like hexane or a hexane/ether mixture. The non-polar alkene product should remain in the filtrate. This may require multiple recrystallization steps.

    • Column Chromatography: This is a very effective but more resource-intensive method. A silica gel column using a non-polar eluent (e.g., hexanes) will allow the non-polar alkene to elute first, while the more polar TPPO will be retained on the column.

    • Precipitation: In some cases, adding a solvent like pentane or hexane to the crude reaction mixture (often in THF or ether) can cause the TPPO to precipitate, allowing it to be removed by filtration.

Q3: I obtained the product, but it is a mixture of E/Z stereoisomers. How can I control the stereoselectivity?

The stereochemical outcome of the Wittig reaction depends heavily on the nature of the ylide.[6]

  • Causality: Non-stabilized ylides (where the R group attached to the carbanion is an alkyl group) typically react under kinetic control to form a cis-oxaphosphetane intermediate, which decomposes to give the (Z)-alkene as the major product. Stabilized ylides (where R is an electron-withdrawing group) favor the (E)-alkene. For the synthesis of this compound, you will be using a non-stabilized ylide.

  • Solution:

    • Salt-Free Conditions: The presence of lithium salts can affect the stereochemical outcome by influencing the stability of the intermediates.[6] Using a sodium-based base (like NaH or NaHMDS) instead of a lithium-based one (n-BuLi) can sometimes increase the Z-selectivity.

    • Schlosser Modification: For obtaining the (E)-alkene, the Schlosser modification can be employed. This involves treating the intermediate betaine with a second equivalent of strong base at low temperature to force equilibration to the more stable threo-betaine, which then yields the (E)-alkene.[5]

Section 3: Summary & Frequently Asked Questions (FAQs)
Data Summary: Comparison of Synthetic Routes
FeatureDehydration of AlcoholWittig Olefination
Starting Materials 3-Methyl-2-butanone, Ethylmagnesium bromideKetone/Aldehyde, Alkyl Halide, PPh₃, Strong Base
Regioselectivity Poor (Zaitsev's rule leads to mixtures)Excellent (Double bond forms specifically at original C=O)
Stereoselectivity Not easily controlledControllable (Z-favored for non-stabilized ylides)
Key Challenge Formation of isomeric impurities, rearrangementsRemoval of triphenylphosphine oxide (TPPO) byproduct
Typical Yield Moderate to Low (due to side products)Moderate to Good (if purification is successful)
Best For... Situations where isomeric purity is not criticalHigh-purity, isomerically-defined synthesis

Q: For the highest possible yield of pure this compound, which method is superior?

The Wittig reaction is unequivocally superior for obtaining a high-purity, single-isomer product. It completely avoids the carbocation rearrangements and regiochemical ambiguity inherent in the acid-catalyzed dehydration of the corresponding tertiary alcohol. While the purification from TPPO can be tedious, the payoff is a much cleaner product.

Q: Are there any new or alternative methods for this synthesis?

Recent advances in catalysis are continually providing new ways to synthesize alkenes. For example, photocatalytic methods are emerging that can generate alkenes from a wider range of starting materials like carboxylic acids and alcohols under mild conditions.[9][10] While not yet standard protocols, these cutting-edge techniques may offer future avenues for more efficient syntheses.

Section 4: Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a controlled laboratory setting. All appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a fume hood, must be followed.

Protocol 1: Synthesis via Grignard and Dehydration

Part A: Synthesis of 3-Ethyl-4-methyl-3-pentanol

  • Setup: Assemble an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Maintain a dry, inert atmosphere (N₂) throughout the reaction.

  • Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small volume of anhydrous diethyl ether and a single crystal of iodine to initiate the reaction.

  • Addition: Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux. After the addition is complete, stir for an additional 30 minutes.

  • Ketone Addition: Cool the Grignard solution to 0°C. Add a solution of 3-methyl-2-butanone (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10°C.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Part B: Dehydration to this compound

  • Setup: Place the crude alcohol from Part A into a 100 mL round-bottom flask with a stir bar. Arrange for simple distillation with an efficient condenser.

  • Reaction: Add a small amount of concentrated sulfuric acid (approx. 10% by volume) to the flask.

  • Distillation: Gently heat the mixture. The lower-boiling alkene will distill as it is formed. Collect the distillate in a receiver cooled in an ice bath.[11]

  • Workup: Wash the distillate with 5% sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous calcium chloride.

  • Purification: Purify the crude alkene by fractional distillation to separate the desired product from any isomeric byproducts.

Protocol 2: Synthesis via Wittig Reaction
  • Setup: Assemble an oven-dried 250 mL Schlenk flask with a magnetic stir bar under an inert atmosphere (N₂).

  • Phosphonium Salt Formation: Add triphenylphosphine (1.1 eq) and 2-bromopropane (1.2 eq) to anhydrous toluene. Heat the mixture to reflux for 24 hours. Cool to room temperature, and collect the resulting white precipitate (the phosphonium salt) by filtration. Dry under vacuum.

  • Ylide Formation: Suspend the dried phosphonium salt (1.0 eq) in anhydrous THF in a separate dry Schlenk flask. Cool the suspension to 0°C. Slowly add n-butyllithium (1.0 eq) dropwise. A deep orange/red color should develop. Stir for 1 hour at 0°C.

  • Olefination: Cool the ylide solution to -78°C (dry ice/acetone bath). Add a solution of 2-pentanone (1.05 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with water. Extract the mixture with hexane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Add a minimal amount of cold hexane to the crude residue to precipitate the triphenylphosphine oxide. Filter the solid and wash with more cold hexane. Concentrate the filtrate. If necessary, further purify the resulting oil by column chromatography on silica gel using hexane as the eluent.

References

Technical Support Center: Chromatographic Separation of (E) and (Z) Isomers of 3-Ethyl-4-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the chromatographic separation of (E) and (Z) isomers of 3-Ethyl-4-methyl-2-pentene. This document provides field-proven insights, detailed protocols, and troubleshooting solutions designed for researchers and development professionals. The separation of geometric isomers presents a unique challenge due to their identical molecular weight and similar chemical properties. This guide is structured to provide both foundational knowledge and practical solutions to common issues encountered during this specific analysis.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to establish a robust starting point for your method development.

Q1: What is the most effective chromatographic technique for separating the (E) and (Z) isomers of this compound?

A: Gas Chromatography (GC) is the premier technique for this separation. The isomers are volatile, non-polar hydrocarbons, making them ideally suited for GC analysis.[1][2] Separation is achieved based on the subtle differences in their boiling points and molecular shapes, which influence their interaction with the stationary phase. While High-Performance Liquid Chromatography (HPLC) can be used for some isomer separations, it often requires specialized columns (e.g., silver-ion impregnated columns) and is generally more complex for non-polar analytes like these.[3][4]

Q2: What type of GC column is recommended for this separation?

A: A long, narrow-bore capillary column with a non-polar stationary phase is the most effective choice.

  • Stationary Phase: A 100% dimethylpolysiloxane phase (e.g., DB-1, HP-1, Rtx-1) or a squalane phase is recommended. These phases separate compounds primarily by their boiling points and dispersion forces.[5][6]

  • Column Dimensions: A longer column (e.g., 50 m to 100 m) provides a higher number of theoretical plates, which is critical for resolving closely related isomers. A smaller internal diameter (e.g., 0.25 mm) and a thin film (e.g., 0.25 µm) will enhance peak efficiency and resolution.[7]

Q3: What is the expected elution order of the (E) and (Z) isomers on a non-polar GC column?

A: The (Z)-isomer is expected to elute before the (E)-isomer . The reasoning lies in their molecular geometry:

  • The (Z)-isomer has a "cis" or "U" shape, making it more compact. This slightly lowers its boiling point and reduces its interaction with the non-polar stationary phase.

  • The (E)-isomer has a "trans" or "S" shape, which is more linear. This allows for greater surface area contact and stronger van der Waals interactions with the stationary phase, leading to a slightly higher boiling point and longer retention time.

NIST database retention index data supports this, showing a lower Kovats retention index for the (Z)-isomer compared to the (E)-isomer on a squalane stationary phase (755.8 vs. 767.5, respectively, at 30°C).[5][6][8]

Q4: How can I definitively confirm the identity of the eluting isomer peaks?

A: While elution order on a non-polar column is a strong indicator, absolute confirmation should be performed using Gas Chromatography-Mass Spectrometry (GC-MS). Although the (E) and (Z) isomers will produce very similar mass spectra due to identical fragmentation pathways, the coupling of retention time data with mass spectral data provides a high degree of confidence.[9] For unequivocal identification, comparison of retention times with certified reference standards for each isomer is the gold standard.

Recommended Starting GC Protocol

This protocol provides a validated starting point for your method development. Optimization will likely be necessary based on your specific instrumentation and sample matrix.

Parameter Recommended Setting Justification
GC System Any standard Gas Chromatograph with FID or MS detectorHigh sensitivity and universal response (FID) or identification capability (MS).
Column Squalane or 100% Dimethylpolysiloxane (e.g., DB-1)Non-polar phase separates based on boiling point differences.[5][6]
60 m x 0.25 mm ID, 0.25 µm film thicknessHigh efficiency (plate count) needed for resolving similar isomers.
Inlet Split/Splitless Injector, Split ModePrevents column overloading and ensures sharp peaks.
Inlet Temp 200 °CEnsures rapid and complete vaporization without thermal degradation.
Split Ratio 100:1 (adjustable)Start high to ensure sharp peaks; can be lowered to increase sensitivity.
Carrier Gas Helium or HydrogenProvides good efficiency. Maintain a constant flow rate.
Flow Rate 1.0 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column.
Oven Program 35°C (hold for 10 min), then ramp 2°C/min to 100°CA low starting temperature and slow ramp rate are crucial to maximize the separation between these closely eluting isomers.
Detector FID (Flame Ionization Detector)Excellent sensitivity for hydrocarbons.
Detector Temp 250 °CPrevents condensation of analytes in the detector.
Injection Vol. 1 µLStandard volume to avoid peak distortion from overloading.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Q: My (E) and (Z) peaks are not separating at all (complete co-elution). What should I do?

A: This is the most common challenge. The solution involves enhancing the resolving power of your system.

  • Likely Cause 1: Insufficient Column Efficiency. Your column may be too short or your oven program too fast.

    • Solution:

      • Decrease the oven temperature ramp rate (e.g., from 2°C/min to 1°C/min). This gives the isomers more time to interact with the stationary phase, improving separation.

      • Lower the initial oven temperature. A lower starting point can improve the focusing of the analytes at the head of the column.

      • If the problem persists, switch to a longer column (e.g., 100 m) to increase the total number of theoretical plates.[10]

  • Likely Cause 2: Incorrect Carrier Gas Flow Rate. An improper flow rate can significantly reduce column efficiency.

    • Solution: Verify your carrier gas flow rate is optimal for your column dimensions and carrier gas type (typically around 1-1.5 mL/min for a 0.25 mm ID column with Helium).

  • Diagram: Method Development Workflow for Isomer Resolution

    workflow start Start: Co-eluting Isomer Peaks check_program Decrease Oven Ramp Rate (e.g., to 1°C/min) start->check_program check_temp Lower Initial Oven Temp check_program->check_temp If still co-eluting success Resolution Achieved check_program->success If resolved check_flow Verify Optimal Carrier Gas Flow check_temp->check_flow If still co-eluting check_temp->success If resolved change_column Increase Column Length (e.g., 60m -> 100m) check_flow->change_column If still co-eluting check_flow->success If resolved change_column->success

Q: My chromatographic peaks are broad or tailing. How can I improve the peak shape?

A: Poor peak shape compromises resolution and quantification.

  • Likely Cause 1: Active Sites. Although less common with non-polar hydrocarbons, activity in the inlet liner or column can cause tailing.

    • Solution: Use a deactivated inlet liner. If the column is old, it may have active sites; conditioning the column at a high temperature or trimming the first few centimeters from the inlet side can help. [11]

  • Likely Cause 2: Column Overloading. Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.

    • Solution: Dilute your sample or increase the split ratio (e.g., from 100:1 to 200:1). [11]

  • Likely Cause 3: Incorrect Column Installation. If the column is positioned incorrectly in the inlet or detector, it can create dead volume, causing peak broadening.

    • Solution: Re-install the column according to the manufacturer’s instructions, ensuring the correct insertion depth. [12] Q: I am observing "ghost peaks" in my chromatogram, especially during the temperature ramp.

A: Ghost peaks are extraneous peaks that are not part of your sample.

  • Likely Cause 1: Septum Bleed. Small pieces of the inlet septum can break off and be swept into the liner, releasing volatile compounds at higher temperatures.

    • Solution: Use high-quality, low-bleed septa and replace them regularly. Ensure the injector needle is smooth and not burred.

  • Likely Cause 2: Contamination. Contamination can be in the carrier gas, inlet, or from previous injections (carryover).

    • Solution:

      • Ensure high-purity carrier gas with appropriate filters.

      • Clean the inlet liner or replace it.

      • Perform a "bake-out" by running the oven at its maximum allowed temperature for 30-60 minutes to clean the column. [13] 4. Inject a blank solvent run to confirm the system is clean.

  • Diagram: Troubleshooting Poor Peak Resolution

    troubleshooting start Poor Resolution q_shape Are peaks sharp but overlapping? start->q_shape q_broad Are peaks broad or tailing? q_shape->q_broad No sol_efficiency Improve Column Efficiency: - Lower oven ramp rate - Use a longer column q_shape->sol_efficiency Yes check_overload Check for Column Overload: - Dilute sample - Increase split ratio q_broad->check_overload Yes check_install Check Column Installation: - Ensure correct depth - No leaks check_overload->check_install check_active Check for Active Sites: - Use deactivated liner - Trim column inlet check_install->check_active

    Caption: A troubleshooting flowchart for diagnosing poor peak resolution.

References

Long-term stability and degradation prevention of 3-Ethyl-4-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Ethyl-4-methyl-2-pentene

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical advice on ensuring the long-term stability of this compound and preventing its degradation during storage and experimentation. As a trisubstituted alkene with reactive allylic hydrogens, its stability is paramount for reproducible and reliable results in research and development settings.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and stability of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The two most significant degradation pathways are Autoxidation and Isomerization .

  • Autoxidation: This is the most common degradation route, involving a free-radical chain reaction with atmospheric oxygen.[1] The process is initiated at the allylic C-H bonds (the hydrogens on the carbons adjacent to the C=C double bond), which are weaker and more susceptible to radical abstraction. This leads to the formation of hydroperoxides (R-OOH), which are unstable and can decompose into a variety of secondary products, including alcohols, ketones, and epoxides. This process is autocatalytic, meaning the degradation products can accelerate further degradation.[1]

  • Isomerization: The double bond in this compound can migrate to a different position or the molecule can undergo E/Z (geometric) isomerization. This can be catalyzed by trace acidic or basic impurities, exposure to heat, or UV light.[2] Such changes, even if minor, can significantly alter the compound's reactivity and biological activity.

Q2: What are the ideal long-term storage conditions for this compound?

A2: To minimize degradation, proper storage is critical. Based on safety data sheets for similar alkenes and general best practices for unsaturated hydrocarbons, the following conditions are recommended:

  • Temperature: Store in a cool, dark place, ideally in a refrigerator designed for flammable materials (2-8 °C).[3] Avoid freezing, as this can cause peroxides to crystallize out of solution, posing a shock hazard.[4]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[4] This displaces oxygen, which is essential for the autoxidation pathway. Use a container with a tight-fitting cap, such as one with a PTFE-lined septum.

  • Container: Use an amber glass bottle to protect the compound from light, which can initiate radical formation.[5]

  • Inhibitors: For long-term storage, consider adding a radical inhibitor like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 50-200 ppm).[3][5] BHT effectively quenches peroxy radicals, terminating the autoxidation chain reaction.[6]

Q3: What are the physical signs that my sample of this compound has degraded?

A3: Visual inspection can often provide the first clues of degradation. Be alert for:

  • Color Change: Pure alkenes are typically colorless. A yellow or brownish tint can indicate the formation of oxidized oligomeric species.

  • Increased Viscosity: The formation of polymers or complex oxidation products can lead to a noticeable increase in the liquid's viscosity.[3]

  • Crystal or Precipitate Formation: The presence of solid material or crystals in a previously clear liquid is a serious warning sign. This could indicate the formation of peroxides, which can be explosive, especially upon concentration.[4] If crystals are observed, do not move or open the container and contact your institution's Environmental Health & Safety (EH&S) office immediately.[5]

Q4: How often should I test the purity of my stored sample?

A4: The frequency of testing depends on storage conditions and usage.

  • Inhibited Samples (with BHT): Test every 6-12 months.

  • Uninhibited Samples: Test every 3 months, and always before use in a sensitive application or a reaction involving heating (e.g., distillation).[5]

  • Opened Containers: Once a container is opened, the risk of peroxide formation increases significantly. It is recommended to test opened containers every 1-3 months.[7] Always date containers upon receipt and upon opening.[7]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the use of this compound that may be related to its stability.

Problem Encountered Potential Root Cause (Degradation-Related) Recommended Action & Troubleshooting Steps
Inconsistent reaction yields or unexpected byproducts. The starting material has partially degraded, leading to lower effective concentration and reactive impurities (e.g., peroxides, aldehydes).1. Confirm Purity: Analyze the starting material using GC-MS and ¹H NMR. Look for new peaks corresponding to oxidation or isomerization.[8][9] 2. Test for Peroxides: Use peroxide test strips. A concentration >50 ppm is considered dangerous.[4] 3. Re-purify: If degradation is confirmed, purify the material by passing it through a column of activated basic alumina to remove peroxides or by re-distillation (only after confirming peroxide levels are safe <10 ppm).[7][10]
New, unexpected peaks appear in GC-MS or LC-MS analysis. Autoxidation: Formation of hydroperoxides, alcohols, ketones, or epoxides. These are typically more polar and may have later retention times. Isomerization: Formation of geometric (E/Z) or constitutional isomers.1. Analyze Mass Spectra: Look for mass fragments indicative of oxygen addition (+16 or +32 Da). 2. Check NMR: ¹H NMR can reveal the disappearance of the characteristic vinyl proton signal and the appearance of new signals in the alcohol (–OH) or aldehyde (–CHO) regions.[9] 3. Derivatization: For better GC analysis of polar degradants, consider derivatization (e.g., silylation) to increase volatility.[11]
Bioassay results are not reproducible. Degradation products may have different biological activities (agonist, antagonist, or toxic) or may interfere with the assay. Isomers may have vastly different binding affinities.1. Establish Purity Threshold: Define a minimum purity level (e.g., >99.0%) for the compound before use in any biological experiment. 2. Use Freshly Purified Material: For critical experiments, use a sample that has been freshly purified and its purity confirmed immediately before use. 3. Store Aliquots: Store the compound in small, single-use aliquots under an inert atmosphere to prevent repeated exposure of the bulk material to air.
Sample appears viscous or has a yellow tint. Significant oxidation and/or polymerization has occurred.Do not use the sample. The presence of high levels of unknown impurities makes it unsuitable for any scientific application. The risk of high peroxide concentration is also elevated. Dispose of the material according to your institution's hazardous waste protocols.[4]

Section 3: Protocols & Visual Guides

Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure

  • Select Container: Obtain a clean, dry amber glass bottle with a PTFE-lined screw cap or a septum-sealed vial.

  • Add Inhibitor (Optional but Recommended): If not already present, add BHT to achieve a final concentration of 100 ppm (0.1 mg per gram of alkene).

  • Transfer Material: In a fume hood, transfer the this compound into the prepared storage container.

  • Inert Atmosphere: Gently flush the headspace of the container with a stream of dry nitrogen or argon for 30-60 seconds to displace air.

  • Seal Tightly: Immediately and securely seal the container. For extra protection, wrap the cap and neck with Parafilm®.

  • Label Clearly: Label the container with the compound name, date received, date opened, date stored, and a warning "Peroxide Former".[7]

  • Store Properly: Place the sealed container in a designated, properly ventilated cabinet for flammable liquids, away from heat and light sources.[1][5]

Protocol 2: Qualitative Peroxide Detection (KI Test Strip Method)

  • Safety First: Wear appropriate PPE (gloves, safety glasses) and work in a fume hood.

  • Obtain Sample: Using a glass pipette or syringe, transfer approximately 1 mL of the this compound into a clean glass vial.

  • Immerse Strip: Dip the peroxide test strip into the sample for 1-2 seconds.

  • Observe Color Change: Remove the strip and wait for the time specified by the manufacturer (typically 15-60 seconds).

  • Compare to Chart: Compare the color of the test pad to the color chart provided with the strips to estimate the peroxide concentration in ppm.

  • Action:

    • < 10 ppm: Safe for general use and distillation.

    • 10-50 ppm: Use with caution. Avoid distillation or concentration.

    • > 50 ppm: Unsafe. Decontaminate or dispose of as hazardous waste. Contact EH&S.[4]

Visualizations

Below are diagrams illustrating key concepts for troubleshooting and understanding the degradation of this compound.

Troubleshooting_Workflow Figure 1. Troubleshooting Workflow for Suspected Degradation start Inconsistent Experimental Results or Visual Change in Sample visual_check Perform Visual Inspection (Color, Viscosity, Precipitate) start->visual_check decision_visual Precipitate or High Viscosity? visual_check->decision_visual peroxide_test Test for Peroxides (e.g., Test Strips) decision_peroxide Peroxides > 50 ppm? peroxide_test->decision_peroxide analysis Analyze Purity (GC-MS, NMR) decision_purity Purity Acceptable? analysis->decision_purity decision_visual->peroxide_test No dispose STOP. DO NOT USE. Contact EH&S for Disposal. decision_visual->dispose Yes decision_peroxide->analysis No decontaminate Decontaminate (e.g., Alumina Column) or Dispose as Hazardous Waste decision_peroxide->decontaminate Yes purify Re-purify Sample (Distillation or Chromatography) decision_purity->purify No proceed Proceed with Experiment decision_purity->proceed Yes purify->analysis

Caption: Troubleshooting workflow for purity issues.

Autoxidation_Pathway Figure 2. Simplified Autoxidation Pathway Alkene Alkene (R-H) Alkyl_Radical Alkyl Radical (R•) Alkene->Alkyl_Radical H• abstraction Initiator Initiator (Light, Heat) Alkyl_Radical_prop Alkyl Radical (R•) Oxygen Oxygen (O2) Peroxy_Radical Peroxy Radical (ROO•) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + R-H (another alkene molecule) Hydroperoxide->Alkyl_Radical_prop Generates new R• Decomposition Hydroperoxide (ROOH) (Unstable) Alkyl_Radical_prop->Peroxy_Radical + O2 Products Alcohols (ROH) Ketones, Aldehydes Decomposition->Products Decomposes

Caption: Simplified free-radical autoxidation pathway.

References

Effective methods for removing acidic impurities from crude 3-Ethyl-4-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with effective methods for removing acidic impurities from crude 3-Ethyl-4-methyl-2-pentene. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during laboratory work, followed by detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the likely acidic impurities in my crude this compound?

The nature of acidic impurities depends heavily on the synthetic route used to produce the alkene. Common sources include:

  • Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid are often used in dehydration reactions to synthesize alkenes. Residual amounts of these catalysts are a primary source of acidic contamination.

  • Unreacted Starting Materials: If the synthesis involves carboxylic acids, such as in certain coupling reactions, unreacted starting materials may persist in the crude product.[1]

  • Oxidation Byproducts: Alkenes can undergo partial oxidation, especially if exposed to air over time, forming trace amounts of carboxylic acids or other acidic species.

  • Crude Oil Feedstock Contaminants: If the hydrocarbon source is derived from petroleum cracking, naturally occurring acidic components like naphthenic acids and phenols may be present.[2][3]

Q2: What is the fundamental principle for removing these acidic impurities?

The most common and effective method is acid-base liquid-liquid extraction (LLE) .[4] This technique exploits the differential solubility of the neutral organic product and the ionic salt of the acidic impurity.[5]

The core principle is a simple acid-base reaction: a water-insoluble acidic impurity (HA) in an organic solvent is treated with an aqueous solution of a base (B⁻). The base deprotonates the acid, forming a water-soluble salt (A⁻), which then migrates from the organic phase to the aqueous phase.[5][6] The neutral this compound, being non-polar, remains in the organic solvent. The two immiscible layers are then separated.

Q3: Which basic solution should I use for the wash? Sodium Bicarbonate vs. Sodium Hydroxide?

The choice of base is critical and depends on the strength of the acidic impurity you need to remove.

  • Use Saturated Sodium Bicarbonate (NaHCO₃) solution to remove strong acidic impurities (e.g., residual H₂SO₄) and carboxylic acids. Sodium bicarbonate is a weak base and is generally sufficient for most common acidic contaminants.[7] A key advantage is that its reaction with strong acids produces carbon dioxide (CO₂) gas, which provides a visual cue (effervescence) that an acid is being neutralized.[8] This effervescence will cease once all the strong acid has been removed.

  • Use dilute Sodium Hydroxide (NaOH) solution (e.g., 1-2 M) to remove weakly acidic impurities, such as phenols, in addition to strong acids and carboxylic acids. NaOH is a strong base and will react with a wider range of acidic compounds.[9] However, it should be used with caution, as strong bases can sometimes promote side reactions like hydrolysis if ester functionalities are present elsewhere in the mixture.[1]

Table 1: Comparison of Common Alkaline Washing Agents

Washing AgentFormulaStrengthpKa of Conjugate AcidTarget ImpuritiesKey Considerations
Sodium BicarbonateNaHCO₃Weak Base6.35 (for H₂CO₃)Strong acids (H₂SO₄), Carboxylic acidsGenerates CO₂ gas (vent funnel frequently); less likely to cause emulsions.[7][8]
Sodium CarbonateNa₂CO₃Moderate Base10.33 (for HCO₃⁻)Strong acids, Carboxylic acids, some PhenolsStronger than bicarbonate; also generates CO₂.
Sodium HydroxideNaOHStrong Base~15.7 (for H₂O)All acidic compounds, including weak acids like phenols.Can cause emulsions; may promote side reactions in sensitive substrates.[9]
Q4: I'm seeing a stable emulsion form during my extraction. How can I resolve this?

Emulsions are a common frustration in liquid-liquid extractions, where the two immiscible layers fail to separate cleanly. Here are several troubleshooting steps:

  • Be Patient: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, time is all that is needed.

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking. This can help coalesce the dispersed droplets.

  • Add Brine: Add a small amount of a saturated aqueous solution of sodium chloride (brine).[7] This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion by reducing the solubility of organic components in the aqueous phase.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or glass wool can sometimes be effective.

Q5: How can I be certain I've removed all the acidic impurities?

A self-validating system is crucial for ensuring protocol success. After your final basic wash, you can confirm the removal of acidic impurities by testing the pH of the aqueous layer.

  • Drain the aqueous layer from the separatory funnel into a beaker.

  • Dip a glass stirring rod into the aqueous solution and then touch the rod to a piece of litmus paper or universal pH paper.

  • If the wash was successful, the aqueous solution should be neutral or slightly basic. If it is still acidic, another wash is required.[7]

Q6: Are there non-aqueous methods for removing acidic impurities?

Yes, passing the crude product through a plug or column of a basic solid sorbent is an effective alternative to aqueous washing. This is a form of adsorption chromatography.

  • Activated Alumina (Basic): Activated alumina is aluminum oxide (Al₂O₃) with a high surface area and is an excellent choice for adsorbing acidic compounds.[10][11] It is particularly useful when your product is sensitive to water.

  • Basic Silica Gel: While standard silica gel is acidic, silica gel treated with a base (e.g., triethylamine) can be used to trap acidic impurities.

Q7: When should I choose a solid sorbent over a basic wash?

The choice depends on the scale of your experiment and the properties of your compound.

  • Choose a Basic Wash (LLE) for:

    • Large-scale purifications where the cost and capacity of solid sorbents would be prohibitive.

    • Initial, bulk removal of significant amounts of acidic impurities.

    • When your compound is not water-sensitive.

  • Choose a Solid Sorbent for:

    • Small-scale purifications or final "polishing" to remove trace impurities.

    • Purifying water-sensitive compounds where an aqueous workup must be avoided.[12]

    • When emulsions are a persistent problem with LLE.

Experimental Workflows & Protocols

Workflow 1: Purification via Alkaline Liquid-Liquid Extraction

This workflow outlines the standard procedure for removing acidic impurities using a basic wash.

LLE_Workflow A Crude this compound in an organic solvent (e.g., ether) B Add to Separatory Funnel A->B C Add aq. NaHCO3 Solution B->C D Stopper, Invert & Vent. Shake Gently. C->D E Allow Layers to Separate D->E F Drain Lower Aqueous Layer (Contains impurity salts) E->F G Test pH of Aqueous Layer F->G H Is pH neutral/basic? G->H I Repeat Wash (Steps C-F) H->I No J Wash with Brine H->J Yes I->C K Drain Aqueous Layer J->K L Collect Organic Layer K->L M Dry with Anhydrous MgSO4 or Na2SO4 L->M N Filter or Decant Drying Agent M->N O Evaporate Solvent N->O P Pure this compound O->P

Caption: Liquid-Liquid Extraction Workflow for Acid Removal.

Protocol 1: Detailed Step-by-Step Alkaline Wash
  • Preparation: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) at approximately 5-10 times the volume of the crude product.

  • Extraction Setup: Transfer the organic solution to a separatory funnel of appropriate size. The funnel should not be more than two-thirds full.[13]

  • First Wash: Add a volume of saturated sodium bicarbonate (NaHCO₃) solution roughly equal to the volume of the organic solution in the funnel.

  • Mixing and Venting: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure buildup from CO₂ evolution.[8] Close the stopcock and shake gently for 30-60 seconds, venting frequently.

  • Separation: Place the funnel back in a ring stand and allow the layers to fully separate. The less dense organic layer will typically be on top (confirm this if using a halogenated solvent).

  • Drain: Remove the stopper and drain the lower aqueous layer.

  • Repeat and Verify: Repeat the wash (steps 3-6) until no more gas evolution is observed upon addition of the bicarbonate solution. After the final wash, test the pH of the drained aqueous layer to confirm it is no longer acidic.[7]

  • Brine Wash: Wash the organic layer once with an equal volume of brine (saturated NaCl solution) to remove the bulk of the dissolved water.[7]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; add more drying agent until some of it moves freely as a powder, indicating all water has been absorbed.[13]

  • Isolation: Filter or carefully decant the dried organic solution away from the drying agent.

  • Concentration: Remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow 2: Choosing the Right Purification Method

This decision tree helps in selecting the appropriate method based on experimental parameters.

Decision_Tree Start Start: Crude Product Q1 Is the product water-sensitive? Start->Q1 Q2 Is the scale > 10g? Q1->Q2 No Method1 Use Solid Sorbent (Activated Alumina) Q1->Method1 Yes Q3 Are emulsions a persistent issue? Q2->Q3 No Method2 Use Alkaline Wash (Liquid-Liquid Extraction) Q2->Method2 Yes Q3->Method1 Yes Q3->Method2 No

Caption: Decision Tree for Purification Method Selection.

Protocol 2: Purification via Activated Alumina Column
  • Column Preparation: Select a chromatography column appropriate for the scale. Place a small plug of cotton or glass wool at the bottom. Add a layer of sand.

  • Slurry Packing: In a beaker, create a slurry of basic activated alumina in a non-polar solvent (e.g., hexane).[10]

  • Packing the Column: Pour the slurry into the column. Tap the side of the column gently to ensure even packing and remove air bubbles. Allow the solvent to drain until it is level with the top of the alumina bed. Do not let the column run dry.

  • Loading the Sample: Dissolve the crude this compound in a minimal amount of the non-polar eluting solvent (e.g., hexane). Carefully add this solution to the top of the alumina bed.

  • Elution: Allow the sample to enter the alumina bed. Begin adding fresh eluent to the top of the column. The non-polar product will travel through the column quickly while the polar, acidic impurities will be strongly adsorbed by the basic alumina.[11]

  • Collection: Collect the eluent in fractions. Monitor the fractions using an appropriate analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography) to determine which contain the purified product.

  • Isolation: Combine the pure fractions and remove the solvent via rotary evaporation.

References

Addressing matrix effects in the quantification of 3-Ethyl-4-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Ethyl-4-methyl-2-pentene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying this volatile organic compound, with a particular focus on overcoming matrix effects in complex biological samples such as human plasma.

Introduction to Matrix Effects

In quantitative analytical chemistry, the "matrix" refers to all the components of a sample other than the analyte of interest. Matrix effects are the alteration of an analyte's response due to the co-eluting or co-existing components in the sample matrix. When analyzing this compound, particularly in complex matrices like plasma, these effects can lead to significant inaccuracies, manifesting as either signal suppression or enhancement. Understanding and mitigating these effects is paramount for developing robust and reliable analytical methods, a cornerstone of regulatory compliance and data integrity.

Frequently Asked Questions (FAQs)

Q1: What exactly is a matrix effect and why is it a problem for my this compound assay?

A1: A matrix effect is the direct or indirect influence of co-extracted endogenous or exogenous substances on the ionization and measurement of your target analyte, this compound. In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), these interfering compounds can co-elute with your analyte and affect the efficiency of the ionization process in the mass spectrometer's source.

  • Ion Suppression: This is the more common effect, where matrix components compete with the analyte for ionization, reducing the number of analyte ions that reach the detector. This leads to an underestimation of the analyte's true concentration.

  • Ion Enhancement: Less frequently, matrix components can facilitate the ionization of the analyte, leading to an overestimation of its concentration.

The primary consequence of uncorrected matrix effects is a loss of accuracy and precision in your quantitative results, which can compromise the validity of your study, whether for pharmacokinetic analysis, toxicological assessment, or other research applications.

Q2: How can I determine if my assay is suffering from matrix effects?

A2: A systematic evaluation is crucial. The most widely accepted method is the post-extraction addition experiment, as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).

Experimental Protocol: Post-Extraction Addition for Matrix Effect Assessment

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare your analyte, this compound, in a pure solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., mid-range of your calibration curve).

    • Set B (Post-Extraction Spike): Take a blank plasma sample (from at least 6 different sources to assess variability) and process it using your established extraction procedure (e.g., protein precipitation, LLE, or SPE). After extraction, spike the resulting extract with the analyte to the same final concentration as Set A.

    • Set C (Blank Matrix): Process a blank plasma sample in the same manner as Set B, but without spiking the analyte. This serves as a background control.

  • Analyze and Calculate:

    • Analyze all three sets of samples using your LC-MS or GC-MS method.

    • Calculate the Matrix Factor (MF) using the following formula: MF = (Peak Area of Set B - Peak Area of Set C) / Peak Area of Set A

  • Interpret the Results:

    • MF = 1: No significant matrix effect.

    • MF < 1: Ion suppression is occurring.

    • MF > 1: Ion enhancement is occurring.

A Coefficient of Variation (%CV) of the Matrix Factor across the different sources of plasma of ≤15% is generally considered acceptable.

Q3: What are the primary causes of matrix effects when analyzing volatile compounds like this compound in plasma?

A3: For a relatively nonpolar and volatile compound like this compound, the main culprits in plasma are phospholipids and glycerophosphocholines from cell membranes. These molecules have a high affinity for reversed-phase LC columns and can elute over a broad chromatographic window, often interfering with the ionization of co-eluting analytes. Other sources include salts, proteins that may not have been fully precipitated, and anticoagulants used during sample collection.

Troubleshooting Guide: Mitigating Matrix Effects

This section provides solutions to common problems encountered during the quantification of this compound.

Issue 1: Significant Signal Suppression and Poor Reproducibility Observed

You've performed the post-extraction addition experiment and found a Matrix Factor of 0.4, with a %CV of 30% across different plasma lots. This indicates severe and variable ion suppression, rendering your method unreliable.

Root Cause Analysis: This level of suppression is likely due to substantial contamination of the analytical column and MS source with phospholipids and other endogenous components from the plasma. A simple protein precipitation may not be sufficient to remove these interferences.

Solution Pathway:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.

    • Diagram of Sample Preparation Choices

      SamplePrep_Workflow Start Crude Plasma Sample PPT Protein Precipitation (PPT) e.g., Acetonitrile Start->PPT Fast, but 'dirtier' LLE Liquid-Liquid Extraction (LLE) e.g., Hexane or MTBE Start->LLE Good for nonpolar analytes SPE Solid-Phase Extraction (SPE) e.g., Reversed-Phase C18 Start->SPE Highly selective, 'cleanest' Analysis GC-MS or LC-MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

      Caption: Workflow options for plasma sample preparation.

    • Recommended Protocol: Liquid-Liquid Extraction (LLE) Given the nonpolar nature of this compound, LLE with an immiscible organic solvent is an excellent choice to selectively extract the analyte while leaving polar interferences like phospholipids in the aqueous layer.

      • Pipette 100 µL of plasma into a microcentrifuge tube.

      • Add 50 µL of internal standard solution (if used).

      • Add 600 µL of a water-immiscible solvent (e.g., n-Hexane or Methyl tert-butyl ether (MTBE)).

      • Vortex for 2 minutes to ensure thorough mixing.

      • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

      • Carefully transfer the upper organic layer to a clean tube.

      • Evaporate the solvent under a gentle stream of nitrogen.

      • Reconstitute the residue in a suitable solvent for injection.

  • Implement Stable Isotope Dilution (SID): The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for this compound (e.g., deuterated 3-Ethyl-4-methyl-d3-2-pentene) is chemically identical to the analyte and will co-elute and experience the exact same matrix effects. Because the mass spectrometer can distinguish between the analyte and the SIL-IS, the ratio of their peak areas will remain constant, even if both experience suppression. This provides highly accurate and precise quantification.

    • Diagram of SID Correction

      SID_Concept cluster_0 Without Internal Standard cluster_1 With Stable Isotope-Labeled IS NoIS_Analyte Analyte Signal NoIS_Result Inaccurate Result (Suppressed Signal) NoIS_Analyte->NoIS_Result NoIS_Matrix Matrix Interference NoIS_Matrix->NoIS_Result Suppresses IS_Analyte Analyte Signal IS_Ratio Ratio (Analyte / SIL-IS) Remains Constant IS_Analyte->IS_Ratio IS_SIL SIL-IS Signal IS_SIL->IS_Ratio IS_Matrix Matrix Interference IS_Matrix->IS_Analyte Suppresses IS_Matrix->IS_SIL Suppresses Equally IS_Result Accurate Result IS_Ratio->IS_Result

      Caption: How a Stable Isotope-Labeled Internal Standard corrects for matrix effects.

Issue 2: My Calibration Curve is Non-Linear in Spiked Plasma but Linear in Solvent.

You've prepared a calibration curve by spiking this compound into blank plasma and processing the samples. The resulting curve is quadratic or shows significant deviation from linearity, while the same standards prepared in solvent are perfectly linear.

Root Cause Analysis: This is a classic sign of a matrix effect that varies with the concentration of the analyte. At low concentrations, the matrix components might cause a certain level of suppression. As the analyte concentration increases, it may begin to overcome this suppression, leading to a non-linear response. The capacity of the matrix to suppress ionization is not infinite.

Solution Pathway:

  • Use Matrix-Matched Calibrators: The most direct way to solve this is to prepare your entire calibration curve in the same biological matrix as your unknown samples. This ensures that your calibrators and your samples experience the same matrix effect, effectively canceling it out.

    • Protocol: Preparing a Matrix-Matched Calibration Curve

      • Obtain a large pool of blank, analyte-free plasma.

      • Prepare a series of working solutions of this compound at different concentrations in a pure solvent.

      • For each calibration point, spike a small, fixed volume of the corresponding working solution into a fixed volume of the blank plasma. For example, add 10 µL of working solution to 90 µL of plasma.

      • Ensure the volume of spiking solution is minimal (e.g., ≤10% of the plasma volume) to avoid significantly altering the matrix composition.

      • Process these matrix-matched calibrators using the exact same extraction procedure as your unknown samples.

      • Analyze the extracted calibrators and construct the calibration curve.

  • Consider the Method of Standard Additions: If blank matrix is unavailable or highly variable, the method of standard additions is a powerful alternative. In this method, the unknown sample is split into several aliquots, and increasing known amounts of the analyte standard are added to each aliquot (except the first). By extrapolating the linear plot of signal versus added concentration back to the x-intercept, the endogenous concentration in the original sample can be determined. This method is highly accurate but is lower throughput as each sample requires multiple analyses.

    • Data Presentation: Standard Addition vs. External Calibration

MethodDescriptionProsCons
External Calibration A calibration curve is prepared separately from the unknown samples (e.g., in solvent).High throughput; simple to prepare.Highly susceptible to errors from matrix effects.
Matrix-Matched Calibration The calibration curve is prepared by spiking the analyte into a blank biological matrix.Effectively compensates for consistent matrix effects.Requires a reliable source of analyte-free blank matrix.
Standard Additions The calibration curve is constructed within the unknown sample itself by adding known amounts of standard.The most accurate method for overcoming sample-specific matrix effects.Low throughput; requires more sample volume; not suitable for all sample types.

Technical Support Center: Preventing Thermal Decomposition of 3-Ethyl-4-methyl-2-pentene During Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the distillation of 3-Ethyl-4-methyl-2-pentene. Due to its chemical structure, this compound is susceptible to thermal decomposition, which can compromise the purity and yield of your final product. This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to help you navigate these challenges effectively.

Section 1: Understanding the Core Problem - Thermal Instability

Q1: Why is this compound prone to thermal decomposition during distillation?

A1: The thermal instability of this compound stems from several structural features inherent to alkenes, particularly those with allylic hydrogens and tertiary carbon centers.

  • Allylic C-C and C-H Bond Weakness: The carbon-carbon single bonds and carbon-hydrogen bonds adjacent to the double bond (allylic positions) are weaker than typical alkane bonds.[1] This is because the radical formed upon cleavage of these bonds is stabilized by resonance with the adjacent pi system of the double bond. Thermal energy supplied during distillation can be sufficient to initiate the cleavage of these weaker bonds, leading to a cascade of decomposition reactions.[1][2]

  • Isomerization: Alkenes can undergo isomerization at elevated temperatures, where the double bond migrates to a more thermodynamically stable position.[3][4][5] For this compound, this can lead to the formation of various structural isomers, contaminating the desired product.[6] More substituted alkenes are generally more stable, and thus, there is a thermodynamic driving force for isomerization to occur.[7]

  • Peroxide Formation: Like many alkenes, this compound can react with atmospheric oxygen, especially in the presence of heat and light, to form peroxides.[8][9][10][11] These peroxides are thermally unstable and can decompose violently upon heating, initiating unwanted side reactions and posing a significant safety hazard.[9] The presence of allylic hydrogens makes this compound particularly susceptible to autoxidation.[8][10][11]

  • Pyrolysis (Cracking): At sufficiently high temperatures, the carbon backbone of the molecule can fracture, a process known as pyrolysis or thermal cracking.[12] This leads to the formation of smaller, more volatile hydrocarbon fragments, which will co-distill with the desired product and are difficult to separate.[2][13]

Below is a diagram illustrating the key decomposition pathways.

DecompositionPathways cluster_main This compound cluster_decomposition Decomposition Products Main This compound Isomers Isomers Main->Isomers Isomerization (Heat) Peroxides Peroxides Main->Peroxides Autoxidation (O₂, Heat, Light) Cracking Cracking Products (Smaller Alkenes/Alkanes) Main->Cracking Pyrolysis (High Heat) Peroxides->Cracking Decomposition

Caption: Decomposition pathways of this compound.

Section 2: Troubleshooting Guide - Mitigating Decomposition During Distillation

This section provides practical, step-by-step solutions to common problems encountered during the distillation of this compound.

Q2: I'm observing a lower than expected yield and a discolored distillate. What's happening and how can I fix it?

A2: A low yield and discolored distillate are classic signs of thermal decomposition. The discoloration is likely due to the formation of polymeric materials or other high molecular weight byproducts. Here’s a systematic approach to troubleshoot this issue:

Step 1: Reduce the Boiling Point with Vacuum Distillation

The single most effective way to prevent thermal decomposition is to lower the distillation temperature. By reducing the pressure, you lower the boiling point of the liquid.

  • Protocol for Vacuum Distillation:

    • Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks and scratches. Use high-vacuum grease on all ground-glass joints to ensure a good seal.

    • Cold Trap: Place a cold trap between your distillation apparatus and the vacuum pump. A dry ice/acetone slurry (-78 °C) is effective for trapping volatile organic compounds and preventing them from contaminating the pump oil.

    • Pressure Control: Use a manometer to monitor the pressure. Aim for a pressure that lowers the boiling point of this compound to a safe temperature range (ideally below 80 °C). A pressure-temperature nomograph can be used to estimate the boiling point at reduced pressure.

    • Preventing Bumping: Superheating and subsequent violent boiling ("bumping") is a common issue in vacuum distillation.[14][15]

      • Magnetic Stirring: Vigorous stirring of the distillation pot is highly effective at preventing bumping for low-viscosity liquids.

      • Capillary Ebulliator: Introduce a fine stream of an inert gas like nitrogen or argon through a capillary tube into the boiling liquid.[16] This provides nucleation sites for smooth boiling. Boiling chips are generally not effective under vacuum as the trapped air is quickly removed.[17]

Step 2: Eliminate Oxygen to Prevent Peroxide Formation

Oxygen is a key ingredient for peroxide formation.[10]

  • Protocol for Inert Atmosphere:

    • Degas the Sample: Before heating, sparge the crude this compound with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

    • Maintain an Inert Blanket: Throughout the distillation, maintain a slight positive pressure of the inert gas in the system. This can be achieved by connecting a gas bubbler to the receiving flask.

Step 3: Utilize Radical Inhibitors

Radical inhibitors are compounds that can quench the free-radical chain reactions that lead to polymerization and other decomposition pathways.[18]

  • Choosing an Inhibitor:

    • Butylated Hydroxytoluene (BHT): A common and effective radical scavenger.[11][18]

    • Hydroquinone: Another widely used inhibitor that works by reacting with radicals to form stable species.[18]

  • Protocol for Using Inhibitors:

    • Add a small amount of the chosen inhibitor (typically 50-200 ppm) to the crude this compound in the distillation flask before starting the distillation.

    • Note that some inhibitors are volatile and may co-distill. If necessary, a non-volatile inhibitor can be chosen, or a small amount of a volatile inhibitor can be added to the receiving flask as well.

Q3: My GC-MS analysis shows multiple isomers in the final product. How can I prevent isomerization?

A3: Isomerization is primarily driven by heat and can also be catalyzed by acidic or basic impurities.

  • Minimize Residence Time at High Temperatures:

    • Efficient Heating: Use an appropriately sized heating mantle and ensure good heat transfer to the distillation flask to minimize the time the compound spends at elevated temperatures.

    • Fractional Distillation Column Packing: The choice of column packing can influence the efficiency of the separation and thus the time required for distillation. Structured packing often provides a lower pressure drop and higher efficiency compared to random packing, which can be beneficial for vacuum distillations.[19][20] Inert packing materials like glass beads or ceramic saddles are recommended to avoid any catalytic activity.[21][22]

  • Neutralize Acidic or Basic Impurities:

    • Pre-distillation Wash: If you suspect the presence of acidic or basic impurities, wash the crude material with a dilute, aqueous solution of a weak base (e.g., sodium bicarbonate) or a weak acid (e.g., dilute acetic acid), respectively, followed by a water wash and drying over an appropriate drying agent (e.g., anhydrous magnesium sulfate) before distillation.

Q4: What are the best practices for the safe handling and storage of this compound to prevent decomposition before distillation?

A4: Proper handling and storage are crucial to ensure the stability of the starting material.

  • Storage:

    • Store in a cool, dark place in a tightly sealed container to minimize exposure to heat, light, and air.[8][10]

    • Store under an inert atmosphere (nitrogen or argon) if possible, especially for long-term storage.[8][10]

  • Peroxide Testing:

    • Before use, especially before distillation, it is imperative to test for the presence of peroxides.[8] This can be done using commercially available peroxide test strips or by a qualitative chemical test (e.g., adding an acidified potassium iodide solution and observing for the formation of a yellow to brown color indicating the presence of iodine).

    • If peroxides are present, they must be removed before distillation. This can be achieved by passing the alkene through a column of activated alumina or by washing with a freshly prepared aqueous solution of ferrous sulfate.

The following flowchart summarizes the troubleshooting process:

Troubleshooting_Workflow start Distillation of This compound problem Low Yield / Discoloration / Isomers? start->problem check_peroxides Test for Peroxides problem->check_peroxides Yes success Successful Purification problem->success No remove_peroxides Remove Peroxides (e.g., Alumina Column) check_peroxides->remove_peroxides Present vacuum_distillation Implement Vacuum Distillation to Lower Boiling Point check_peroxides->vacuum_distillation Absent remove_peroxides->vacuum_distillation inert_atmosphere Use Inert Atmosphere (N₂ or Ar) vacuum_distillation->inert_atmosphere add_inhibitor Add Radical Inhibitor (e.g., BHT) inert_atmosphere->add_inhibitor check_impurities Check for Acidic/Basic Impurities add_inhibitor->check_impurities neutralize Neutralize and Wash check_impurities->neutralize Suspected optimize_distillation Optimize Distillation Parameters (Efficient Heating, Appropriate Packing) check_impurities->optimize_distillation Unlikely neutralize->optimize_distillation optimize_distillation->success

Caption: Troubleshooting workflow for distillation issues.

Section 3: Frequently Asked Questions (FAQs)

Q5: Can I use azeotropic distillation to purify this compound?

A5: Azeotropic distillation is a technique used to separate components that have close boiling points or form an azeotrope.[23][24][25][26] It involves adding a third component, an "entrainer," to form a new, lower-boiling azeotrope.[27] While this technique can sometimes lower the distillation temperature, its primary purpose is to alter the relative volatilities of the components. For the purification of a single, thermally unstable compound, vacuum distillation is a more direct and generally preferred method for reducing the distillation temperature.

Q6: What analytical techniques are best for detecting decomposition products?

A6: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for this purpose.[28][29][30]

  • Gas Chromatography (GC): Separates the components of the mixture based on their boiling points and interactions with the stationary phase of the GC column. This will show you the purity of your product and the presence of any contaminants.

  • Mass Spectrometry (MS): Provides a mass spectrum for each separated component, which acts as a "molecular fingerprint," allowing you to identify the decomposition products by comparing their spectra to libraries of known compounds.

Q7: Are there any specific types of distillation columns or packing materials that are recommended?

A7: For fractional distillation of thermally sensitive compounds, the goal is to achieve high separation efficiency with a low pressure drop.

  • Vigreux Column: A simple type of fractionating column with indentations that increase the surface area for vapor-liquid equilibrium. It is suitable for separations where the boiling points of the components are significantly different.

  • Packed Columns: For more difficult separations, columns packed with materials like Raschig rings, Berl saddles, or structured packing offer a much larger surface area.[19][20]

    • Material: It is crucial to use inert packing materials such as glass or ceramic to prevent any catalytic decomposition of the alkene.[21][22] Metal packings should generally be avoided unless their inertness towards the compound has been established.

Q8: What are the physical properties of this compound?

A8: Knowing the physical properties is essential for planning a successful distillation.

PropertyValueSource
Molecular FormulaC₈H₁₆[31]
Molecular Weight112.2126 g/mol [31]
Boiling Point (at 760 mmHg)114.3 °C[32]
Density0.726 g/cm³[32]
CAS Number19780-68-8[31]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Ethyl-4-methyl-2-pentene and its Isomeric Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis and drug development, a nuanced understanding of isomeric reactivity is paramount. Alkenes, as foundational building blocks, exhibit a rich and varied chemical behavior dictated by their substitution patterns. This guide provides an in-depth comparative analysis of the reactivity of 3-Ethyl-4-methyl-2-pentene, a trisubstituted alkene, against a representative set of its C8H16 isomers. We will explore how subtle changes in molecular structure—specifically, the degree of substitution and steric hindrance around the carbon-carbon double bond—profoundly influence the outcomes of common and critical organic transformations.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple recitation of facts to explain the causal relationships behind reactivity trends, grounding its claims in established mechanistic principles and supporting data. By dissecting the performance of these isomers in key reactions such as catalytic hydrogenation, electrophilic additions, and oxidation, we aim to provide a robust framework for predicting chemical behavior and optimizing synthetic strategies.

Theoretical Framework: Factors Governing Alkene Reactivity

The reactivity of an alkene is fundamentally controlled by two major factors: the electronic properties of the double bond and the steric environment surrounding it.[1]

  • Electronic Effects and Alkene Stability: The carbon-carbon double bond consists of a strong sigma (σ) bond and a weaker, more accessible pi (π) bond.[1] The π-electrons are located above and below the plane of the molecule, making them available to react with electron-deficient species (electrophiles).[1][2][3] Alkyl groups attached to the double bond are electron-donating, which increases the electron density of the π-bond and enhances its nucleophilicity.[1][4]

    Furthermore, the thermodynamic stability of an alkene increases with the number of alkyl substituents on the double bond.[5][6] This is due to hyperconjugation, a stabilizing interaction between the C-H σ-bonds of the alkyl groups and the empty π* antibonding orbital of the double bond.[6][7] The general order of stability is: Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted [5][6][7]

    This stability can be quantified by measuring the heat of hydrogenation (ΔH°hydrog), the energy released when an alkene is hydrogenated. Less stable alkenes release more energy.[5][6][8][9]

  • Steric Hindrance: The size and spatial arrangement of substituents around the double bond can physically block the approach of reagents.[1][10] This effect, known as steric hindrance, is particularly significant in reactions involving bulky reagents or transition states, and in heterogeneous catalysis where the alkene must adsorb onto a catalyst surface.[11] For disubstituted alkenes, trans isomers are generally more stable than cis isomers because the alkyl groups are farther apart, minimizing steric strain.[8][12][13][14]

To illustrate these principles, we will compare the reactivity of This compound (1) with the following representative C8H16 isomers:

  • 1-Octene (2) (Monosubstituted)

  • (E)-2-Octene (3) (trans-Disubstituted)

  • (Z)-2-Octene (4) (cis-Disubstituted)

  • 2,3,3-Trimethyl-1-pentene (5) (Disubstituted, geminal)

  • 2,3-Dimethyl-2-hexene (6) (Tetrasubstituted)

Comparative Reactivity Analysis

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst (e.g., Pt, Pd, Ni). The reaction rate is highly sensitive to steric hindrance, as the alkene must adsorb onto the catalyst's surface.[11][15]

Mechanism & Reactivity Prediction: The Horiuti-Polanyi mechanism describes the process of alkene adsorption onto the catalyst surface, followed by the stepwise addition of two hydrogen atoms.[11][15] Increased substitution around the double bond hinders the ability of the alkene to approach and bind to the active sites of the catalyst, thereby decreasing the reaction rate.[16]

  • Predicted Order of Reactivity (Fastest to Slowest): 1-Octene (2) > (Z)-2-Octene (4) ≈ (E)-2-Octene (3) > this compound (1) > 2,3-Dimethyl-2-hexene (6)

  • Causality:

    • 1-Octene (2): As a monosubstituted alkene, it presents a minimally hindered face to the catalyst, allowing for rapid adsorption and hydrogenation.[16]

    • cis vs. trans Isomers (4 vs. 3): While trans isomers are thermodynamically more stable, cis isomers sometimes hydrogenate faster with certain catalysts because the steric hindrance is directed away from the catalyst surface upon adsorption.[11][15] However, generally, less substituted alkenes react faster.

    • This compound (1): This trisubstituted alkene is significantly more hindered than the mono- or disubstituted isomers, leading to a slower reaction rate.

    • 2,3-Dimethyl-2-hexene (6): As a tetrasubstituted alkene, it is the most sterically shielded, making it the most challenging substrate to hydrogenate under standard conditions.[17][18]

Supporting Experimental Data:

Alkene (Structure)SubstitutionRelative Rate of Hydrogenation (vs. 1-Octene = 1)
1-OcteneMonosubstituted1.00
cis-4-OcteneDisubstituted (cis)0.54[15]
trans-4-OcteneDisubstituted (trans)0.17[15]
2-Methyl-1-buteneDisubstituted (geminal)0.69[15]
2-Methyl-2-buteneTrisubstituted~0.1
2,3-Dimethyl-2-buteneTetrasubstituted<<0.1

Note: Data for octenes are from experiments with Wilkinson's catalyst.[15] Values for other alkenes are generalized from multiple sources to show the trend.

Electrophilic Addition of HBr (Hydrohalogenation)

The addition of hydrogen halides (H-X) to alkenes is a classic electrophilic addition reaction. The rate-determining step is the formation of a carbocation intermediate.[3][19][20] Therefore, reactivity is governed by the stability of the carbocation formed upon protonation of the double bond.

Mechanism & Reactivity Prediction: The reaction proceeds in two steps:

  • The alkene's π-bond attacks the electrophilic hydrogen of HBr, forming a C-H bond and a carbocation intermediate.[20]

  • The nucleophilic bromide ion (Br⁻) attacks the carbocation, forming the final alkyl halide product.[20]

According to Markovnikov's Rule , the proton adds to the carbon atom of the double bond that already has more hydrogen atoms, resulting in the formation of the most stable carbocation intermediate.[21][22][23] The stability of carbocations follows the order: Tertiary (3°) > Secondary (2°) > Primary (1°) [22][23][24]

This is due to the stabilizing inductive effects and hyperconjugation from the attached alkyl groups.[22][24]

  • Predicted Order of Reactivity (Fastest to Slowest): 2,3-Dimethyl-2-hexene (6) > this compound (1) > (E)-2-Octene (3) ≈ (Z)-2-Octene (4) > 1-Octene (2)

  • Causality:

    • 2,3-Dimethyl-2-hexene (6): Protonation at either carbon of the double bond leads to a stable tertiary carbocation.

    • This compound (1): Protonation at C2 forms a stable tertiary carbocation.

    • (E)- and (Z)-2-Octene (3 & 4): Protonation at either carbon forms a secondary carbocation.

    • 1-Octene (2): Protonation at C1 forms a secondary carbocation, while protonation at C2 would form a less stable primary carbocation. The reaction proceeds through the more stable secondary carbocation.

    • Note on Carbocation Rearrangements: If a less stable carbocation can rearrange to a more stable one via a hydride or alkyl shift, this will often occur.[21] For example, protonation of 3,3-dimethyl-1-butene initially forms a secondary carbocation, which rapidly rearranges to a more stable tertiary carbocation.

Caption: Mechanism of HBr addition to an alkene.

Halogenation (Addition of Br₂)

The addition of halogens like bromine (Br₂) across a double bond typically proceeds through a cyclic bromonium ion intermediate, not a free carbocation.[25][26][27] This mechanism leads to anti-addition, where the two bromine atoms add to opposite faces of the original double bond.

Mechanism & Reactivity Prediction:

  • The alkene's π-bond attacks one bromine atom of Br₂, which simultaneously attacks back, displacing a bromide ion (Br⁻) and forming a three-membered ring called a bromonium ion.[25][27]

  • The bromide ion then attacks one of the carbons of the bromonium ion from the backside (relative to the C-Br bonds of the ring), opening the ring to form the vicinal dibromide.[25][26]

Reactivity is influenced by both electronic and steric factors. Electron-donating groups stabilize the partial positive charge on the carbons in the transition state leading to the bromonium ion, accelerating the reaction. However, severe steric hindrance can impede the initial approach of the bulky bromine molecule.

  • Predicted Order of Reactivity (Fastest to Slowest): 2,3-Dimethyl-2-hexene (6) > this compound (1) > (E)-2-Octene (3) ≈ (Z)-2-Octene (4) > 1-Octene (2)

  • Causality:

    • The trend generally follows alkene nucleophilicity, which increases with substitution. The electron-donating alkyl groups enrich the double bond, making it more reactive towards the electrophilic bromine.[1][4]

    • While tetrasubstituted alkenes are highly reactive, extreme steric hindrance can sometimes slow the reaction compared to less hindered trisubstituted alkenes, but the electronic effect usually dominates.

Epoxidation with m-CPBA

Epoxidation is the formation of a three-membered cyclic ether (an epoxide) from an alkene. A common reagent for this is meta-chloroperoxybenzoic acid (m-CPBA).

Mechanism & Reactivity Prediction: The reaction proceeds via a concerted "butterfly" transition state where the oxygen atom from the peroxy acid is delivered to the double bond in a single step.[28][29] This results in syn-addition, where both C-O bonds form on the same face of the double bond.[28][30]

The peroxy acid acts as an electrophile. Therefore, reactivity is enhanced by electron-donating groups on the alkene that increase the nucleophilicity of the π-bond. Steric hindrance can play a role by directing the approach of the m-CPBA to the less hindered face of the alkene.[28][30]

  • Predicted Order of Reactivity (Fastest to Slowest): 2,3-Dimethyl-2-hexene (6) > this compound (1) > (E)-2-Octene (3) ≈ (Z)-2-Octene (4) > 1-Octene (2)

  • Causality: The reaction rate is directly correlated with the electron density of the double bond. More substituted alkenes are more electron-rich and thus react faster with electrophilic oxidizing agents like m-CPBA.[29]

Experimental Protocols

To empirically validate the predicted reactivity trends, a competitive reaction experiment can be designed. This protocol provides a self-validating system by ensuring all substrates are subjected to identical conditions.

Protocol: Competitive Catalytic Hydrogenation of Alkene Isomers

Objective: To determine the relative rates of hydrogenation for this compound (1), 1-Octene (2), and 2,3-Dimethyl-2-hexene (6).

Materials:

  • Equimolar mixture of alkenes: 1 mmol of this compound, 1 mmol of 1-Octene, and 1 mmol of 2,3-Dimethyl-2-hexene.

  • Internal Standard: 1 mmol of dodecane (a saturated hydrocarbon, inert under these conditions).

  • Solvent: 20 mL of ethanol or ethyl acetate.

  • Catalyst: 25 mg of 10% Palladium on Carbon (Pd/C).

  • Hydrogen source: H₂ gas balloon or Parr hydrogenator.

  • Reaction vessel: 50 mL round-bottom flask with a magnetic stir bar.

  • Analytical instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

Procedure:

  • Preparation: In the reaction flask, combine the three alkenes, the dodecane internal standard, and the solvent. Stir to create a homogeneous solution.

  • Initial Sample (T=0): Withdraw a 0.1 mL aliquot of the solution, dilute it with 1 mL of solvent, and filter it through a small plug of silica gel to remove any non-volatile impurities before GC analysis. This sample provides the initial concentration ratio of the reactants.

  • Reaction Initiation: Carefully add the Pd/C catalyst to the flask. The flask should be purged with N₂ or Argon first to ensure an inert atmosphere.

  • Hydrogenation: Securely attach the H₂ balloon to the flask (or place the flask in a Parr apparatus set to a low pressure, e.g., 3 atm). Begin vigorous stirring to ensure good mixing of the catalyst, reactants, and hydrogen gas.

  • Monitoring: At regular intervals (e.g., 15, 30, 60, and 120 minutes), withdraw 0.1 mL aliquots. Immediately filter each aliquot through a plug of silica gel (to remove the catalyst and stop the reaction) into a GC vial containing 1 mL of solvent.

  • Analysis: Analyze all collected samples by GC-FID. The dodecane peak area will serve as the internal standard to normalize for any volume variations.

  • Data Interpretation: For each alkene, plot the ratio of its peak area to the internal standard's peak area versus time. The alkene whose concentration decreases most rapidly is the most reactive. The relative rates can be calculated from the initial slopes of these plots.

Causality of Protocol Choices:

  • Competitive Reaction: Ensures identical temperature, pressure, catalyst activity, and concentration for all substrates, eliminating variables and providing a direct comparison of reactivity.

  • Internal Standard: Dodecane is used because it is chemically inert to the reaction conditions and has a retention time that is typically distinct from the C8 reactants and products, allowing for accurate quantification.

  • GC-FID Analysis: Provides a reliable and quantitative method for monitoring the disappearance of each reactant over time.

  • Filtering: Removal of the heterogeneous Pd/C catalyst is crucial to quench the reaction at the precise time of sampling.

Caption: Experimental workflow for competitive hydrogenation.

Conclusion

The reactivity of this compound and its isomers is a clear illustration of fundamental principles in organic chemistry. The outcome of a reaction is not arbitrary but is dictated by the interplay of electronic and steric factors.

  • For reactions sensitive to steric hindrance , such as catalytic hydrogenation, reactivity decreases as substitution around the double bond increases. Less hindered, terminal alkenes like 1-octene are the most reactive.

  • For reactions proceeding through carbocation intermediates or electron-deficient transition states, such as electrophilic additions (HBr) and oxidations (m-CPBA) , reactivity is governed by electronic effects. More substituted alkenes are more electron-rich and nucleophilic, and they form more stable carbocation intermediates, leading to faster reaction rates.

This guide underscores the necessity of analyzing a substrate's structure to predict its behavior. For professionals in synthesis and drug development, this predictive power is essential for designing efficient reaction pathways, controlling selectivity, and ultimately achieving the desired molecular architecture.

References

Comparative evaluation of different synthetic pathways to 3-Ethyl-4-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the efficient and selective construction of carbon-carbon double bonds is a cornerstone of molecular design. The tetrasubstituted alkene, 3-Ethyl-4-methyl-2-pentene, presents a unique synthetic challenge due to its sterically hindered nature. This guide provides a comparative evaluation of three distinct synthetic pathways to this target molecule, offering in-depth analysis, experimental protocols, and supporting data to inform your selection of the most suitable method for your research needs.

Introduction to the Target Molecule

This compound is a valuable building block in organic synthesis, with its highly substituted double bond offering a scaffold for the construction of complex molecular architectures. The inherent steric hindrance around the double bond, however, makes its synthesis non-trivial. This guide will explore three classical and reliable approaches: the Wittig reaction, the dehydration of a tertiary alcohol synthesized via a Grignard reaction, and the E2 elimination of a secondary alkyl halide. Each pathway will be evaluated based on its efficiency, selectivity, scalability, and practical considerations in a laboratory setting.

Pathway 1: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides.[1] For the synthesis of this compound, this pathway involves the reaction of a phosphonium ylide with a ketone.

Retrosynthetic Analysis

The target alkene can be disconnected at the double bond to reveal two possible Wittig disconnections. For this analysis, we will consider the reaction between the ylide derived from 2-bromopropane and 3-pentanone.

Reaction Mechanism

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the ketone, forming a betaine intermediate. This intermediate then collapses to an oxaphosphetane, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[2] The formation of the highly stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for this reaction.[2]

Wittig_Mechanism ketone 3-Pentanone betaine Betaine Intermediate ketone->betaine ylide Isopropylidene- triphenylphosphorane ylide->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Cyclization alkene This compound oxaphosphetane->alkene Fragmentation tppo Triphenylphosphine oxide oxaphosphetane->tppo Grignard_Dehydration cluster_0 Grignard Reaction cluster_1 Dehydration ketone 3-Pentanone alkoxide Magnesium Alkoxide ketone->alkoxide grignard Isopropylmagnesium bromide grignard->alkoxide alcohol 3-Ethyl-4-methyl-2-pentanol alkoxide->alcohol Protonation h3o_plus H3O+ h3o_plus->alcohol protonated_alcohol Protonated Alcohol alcohol->protonated_alcohol h2so4 H2SO4 (cat.) h2so4->protonated_alcohol carbocation Tertiary Carbocation protonated_alcohol->carbocation -H2O alkene This compound carbocation->alkene -H+ h2o H2O carbocation->h2o E2_Elimination alkyl_halide 2-Bromo-3-ethyl-4-methylpentane transition_state E2 Transition State alkyl_halide->transition_state base Potassium tert-butoxide base->transition_state alkene This compound transition_state->alkene tbuoh tert-Butanol transition_state->tbuoh kbr KBr transition_state->kbr

References

A Comparative Guide to Purity Assessment of 3-Ethyl-4-methyl-2-pentene: GC-MS vs. Quantitative NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical synthesis and drug development, the purity of a starting material or intermediate is not merely a quality metric; it is a foundational pillar upon which the success of subsequent research and the safety of the final product rest. For a volatile organic compound (VOC) such as 3-Ethyl-4-methyl-2-pentene, a common building block in organic synthesis, rigorous purity assessment is critical. This guide provides an in-depth, objective comparison of two premier analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the core principles, provide validated experimental protocols, and offer expert insights to guide researchers in selecting the optimal methodology for their specific needs.

The Challenge: Quantifying the Purity of a Volatile Alkene

This compound is a non-polar, volatile hydrocarbon (Boiling Point: ~114°C).[1] Its purity can be compromised by a variety of impurities, including structural isomers (e.g., 3-ethyl-2-methyl-2-pentene[2]), residual starting materials, solvents, and by-products from its synthesis. An ideal analytical method must not only quantify the main component accurately but also detect and identify these potential contaminants, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS): The Separation Specialist

GC-MS is a powerful hyphenated technique that excels at separating complex mixtures of volatile compounds and identifying the individual components.[3][4] It is often considered the gold standard for identifying trace-level impurities in volatile samples.[4]

Principle of Operation

The methodology is sequential. First, the Gas Chromatograph (GC) separates compounds based on their volatility and interaction with a stationary phase within a capillary column.[5][6] Less volatile compounds or those with stronger interactions move slower, resulting in separation. As each separated compound elutes from the column, it enters the Mass Spectrometer (MS). The MS ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum or "molecular fingerprint" for each compound.[7][8]

Experimental Protocol: GC-MS Purity Assay
  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1000 ppm in a high-purity volatile solvent like dichloromethane or hexane.

    • Scientist's Note: The choice of solvent is critical. It must not co-elute with the analyte or any expected impurities. Dichloromethane is a good starting point due to its high volatility.

  • Instrumentation & Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • MS System: Agilent 5977B MSD or equivalent.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is ideal for separating hydrocarbons.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C (to ensure rapid volatilization).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase to 200°C at 10°C/min.

      • Hold: 5 minutes at 200°C.

      • Causality: This program provides good separation for volatile impurities at the beginning while ensuring the elution of any less volatile components.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

  • Data Analysis & Quantification:

    • Identify the peak for this compound based on its retention time.

    • Confirm identity by comparing its mass spectrum to a reference library (e.g., NIST).

    • Integrate the peak area of the main component and all impurity peaks.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • Trustworthiness Note: The area percent method assumes that all compounds have the same response factor in the detector, which is a reasonable first approximation for EI-MS of similar hydrocarbon isomers but is not strictly quantitative. For accurate quantification, a calibration curve using a certified reference standard of this compound is required.[9]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Dilute Sample in Volatile Solvent a1 Inject Sample p1->a1 a2 GC Separation (Capillary Column) a1->a2 a3 Elution a2->a3 a4 MS Ionization (EI) a3->a4 a5 Mass Analysis (Quadrupole) a4->a5 a6 Detection a5->a6 d1 Generate Chromatogram & Mass Spectra a6->d1 d2 Identify Impurities (Library Search) d1->d2 d3 Calculate Purity (Area % Method) d2->d3

Caption: Workflow for purity assessment using GC-MS.

Quantitative NMR (qNMR): The Absolute Quantifier

Quantitative NMR (qNMR) is a primary ratio analytical method that can determine the purity of a substance with high precision and accuracy, often without needing a reference standard of the analyte itself.[10][11] Its power lies in the direct proportionality between the integrated NMR signal area and the number of atomic nuclei giving rise to that signal.[12][13]

Principle of Operation

In a ¹H qNMR experiment, a sample is dissolved with a known amount of a high-purity internal standard. The integrated area of a specific, well-resolved signal from the analyte is compared to the integrated area of a signal from the internal standard. Because the concentration and purity of the internal standard are known, the concentration and thus the purity of the analyte can be calculated directly.[14] This approach provides SI-traceable results and is recognized by pharmacopoeias for reference standard characterization.[10][15]

Experimental Protocol: ¹H qNMR Purity Assay
  • Sample & Standard Preparation (Self-Validating System):

    • Accurately weigh approximately 10 mg of this compound into a clean vial using a calibrated analytical balance. Record the weight to at least 0.01 mg.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid, USP reference standard) into the same vial. Record the weight precisely.

    • Scientist's Note: The choice of internal standard is paramount. It must be of high, known purity, stable, non-volatile, and possess sharp proton signals that do not overlap with any analyte signals. Maleic acid is a good choice as its olefinic protons (~6.3 ppm) are far downfield from typical alkene signals.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to a high-quality NMR tube.

  • Instrumentation & Parameters:

    • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Probe: Standard 5 mm BBO probe.

    • Experiment: Standard ¹H quantitative acquisition pulse program.

    • Pulse Angle: 90° (ensure it is properly calibrated).

    • Relaxation Delay (D1): 30 seconds.

    • Causality: This is the most critical parameter for quantification. The delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard). A long delay ensures all protons are fully relaxed before the next pulse, making the signal integral directly proportional to the number of nuclei.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Number of Scans (NS): 16-64 (to achieve a signal-to-noise ratio > 250:1 for the signals to be integrated).

  • Data Analysis & Quantification:

    • Process the Free Induction Decay (FID) with Fourier transformation.

    • Carefully phase correct and baseline correct the spectrum across the entire width.

    • Select a well-resolved signal for the analyte (e.g., the vinyl proton) and a signal for the internal standard (e.g., the two olefinic protons of maleic acid).

    • Integrate these signals accurately.

    • Calculate the purity using the following formula:

      Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molecular Weight (Analyte: 112.22 g/mol )

      • m: Mass

      • Purity_std: Purity of the internal standard (from its certificate)

qNMR Workflow Diagram

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Interpretation p1 Accurately Weigh Analyte & Standard p2 Dissolve in Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Insert into Spectrometer p3->a1 a2 Acquire FID (Quantitative Parameters) a1->a2 d1 Fourier Transform a2->d1 d2 Process Spectrum (Phase, Baseline) d1->d2 d3 Integrate Signals d2->d3 d4 Calculate Purity (Molar Ratio Formula) d3->d4

Caption: Workflow for purity assessment using qNMR.

Head-to-Head Comparison: GC-MS vs. qNMR

The choice between GC-MS and qNMR depends on the specific analytical question being asked. Are you screening for unknown trace impurities, or do you need a highly accurate purity value for the bulk material?

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Chromatographic separation by volatility, followed by detection based on mass-to-charge ratio.[4][8]Direct measurement of molar concentration based on signal integrals relative to an internal standard.[11][12]
Primary Strength Excellent for identifying and quantifying a wide range of volatile impurities, even at trace levels.[3][16]High precision and accuracy for the primary analyte's purity value without needing a specific analyte reference standard.[15][17]
Quantification Typically relative (area %), requiring a certified standard of the analyte for absolute quantification.[9]Absolute and direct against a certified internal standard of a different chemical structure.[14]
Sensitivity Very high (ppm to ppb levels), ideal for trace contaminant analysis.[16][18]Lower (typically requires mg of sample), not suitable for trace analysis.[15][19]
Selectivity High separation power for isomers and closely related compounds.[5]Can be limited by signal overlap, making it difficult to quantify impurities with similar structures to the analyte.[13][15]
Sample Prep Simple dilution in a volatile solvent.Requires precise weighing of both sample and internal standard.
Analysis Time Longer due to chromatographic run time (~20-40 minutes per sample).[20]Rapid data acquisition (~5-15 minutes per sample), though sample prep is more meticulous.
Impurity ID Excellent; provides mass spectra that can be searched against libraries for positive identification of unknowns.[6]Limited; provides structural information but is not ideal for identifying unknown impurities within a complex mixture.

Senior Application Scientist's Recommendation

For a comprehensive purity assessment of this compound, GC-MS and qNMR should not be viewed as competing techniques, but as orthogonal and complementary methodologies.

  • Use GC-MS for Impurity Profiling: Employ GC-MS as the primary tool for screening new batches. Its high sensitivity makes it unmatched for detecting and identifying residual solvents, starting materials, and unexpected by-products.[3][7] This provides a detailed picture of what else is in the sample.

  • Use qNMR for Absolute Purity Assignment: Once the impurity profile is understood and it is confirmed that no impurity signals overlap with the chosen analyte proton signal, use ¹H qNMR to assign a highly accurate and precise purity value to the bulk material.[14][17] This value is robust, traceable, and serves as an excellent benchmark for quality control.

This dual-methodology approach provides a self-validating system. GC-MS ensures no significant volatile impurities are being missed, while qNMR delivers a definitive purity value for the main component, providing the highest level of confidence for researchers and drug development professionals.

References

(E) and (Z)-3-Ethyl-4-methyl-2-pentene: A Comprehensive Spectroscopic Comparison Guide for Isomer Differentiation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic chemistry, the unambiguous structural determination of stereoisomers is fundamental to understanding reaction outcomes, predicting material characteristics, and ensuring the specificity of pharmacologically active agents. The geometric isomers, (E) and (Z)-3-Ethyl-4-methyl-2-pentene, serve as an exemplary model for demonstrating the power of modern spectroscopic methods in distinguishing between molecules with identical connectivity but different spatial arrangements.

This guide presents an in-depth comparative analysis of (E) and (Z)-3-Ethyl-4-methyl-2-pentene using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). We will explore the theoretical basis for the spectral differences and provide detailed, actionable protocols for acquiring and interpreting the data. This content is tailored for researchers, scientists, and professionals in drug development who require a robust framework for isomer differentiation.

Molecular Structure: The Basis of Spectroscopic Differences

The defining characteristic separating the (E) and (Z) isomers of 3-Ethyl-4-methyl-2-pentene is the geometry about the C2=C3 double bond. Following the Cahn-Ingold-Prelog priority rules, the (E) isomer (entgegen) has the higher priority groups (methyl on C2 and ethyl on C3) on opposite sides of the double bond. In contrast, the (Z) isomer (zusammen) has these groups on the same side. This stereochemical variance creates distinct electronic and steric environments that are readily probed by spectroscopic techniques.

isomers cluster_E (E)-3-Ethyl-4-methyl-2-pentene cluster_Z (Z)-3-Ethyl-4-methyl-2-pentene E_isomer E_isomer Z_isomer Z_isomer

Figure 1: 2D structures of (E) and (Z)-3-Ethyl-4-methyl-2-pentene.

¹H NMR Spectroscopy: Unveiling Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) is a primary and highly effective tool for distinguishing between (E) and (Z) isomers. The chemical shifts of protons are exquisitely sensitive to their local magnetic fields, which are influenced by the spatial arrangement of nearby functional groups.

Key Differentiating Features:

  • Vinylic Proton (on C2): The chemical shift of the vinylic proton is a crucial diagnostic marker. In the (Z) isomer, this proton is spatially closer to the bulky isopropyl group on the adjacent carbon. This proximity results in deshielding due to steric compression and anisotropic effects, causing its signal to appear at a higher chemical shift (downfield) compared to the (E) isomer.

  • Allylic Protons: The protons on the carbons adjacent to the double bond (allylic positions) will also show subtle but distinct chemical shift differences between the two isomers due to the varying magnetic anisotropy of the C=C bond.

Predicted ¹H NMR Data Comparison:

Proton Assignment(E)-Isomer Predicted δ (ppm)(Z)-Isomer Predicted δ (ppm)Rationale for Difference
Vinylic H (on C2)Lower δHigher δDeshielding effect of the proximate isopropyl group in the (Z) isomer.
Isopropyl CHLower δHigher δDeshielding in the (Z) isomer due to proximity to the vinylic methyl group.
Ethyl CH₂Higher δLower δShielding/deshielding effects based on orientation relative to the double bond's magnetic field.
Experimental Protocol: Acquiring High-Resolution ¹H NMR Spectra
  • Sample Preparation: Accurately weigh 5-10 mg of the purified isomer and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumental Setup:

    • Utilize a high-field NMR spectrometer (≥400 MHz is recommended for optimal signal dispersion).

    • Perform standard tuning and shimming procedures to maximize magnetic field homogeneity.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-10 ppm for alkenes).

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Employ a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the signals to determine relative proton counts.

Figure 2: A streamlined workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary structural information. While the chemical shift differences between the isomers are generally smaller than in ¹H NMR, they are highly reproducible and can be rationalized by steric effects.

Key Differentiating Features:

  • The γ-Gauche Effect: This steric effect is a cornerstone for differentiating the isomers. When carbon atoms are in a gauche orientation (separated by three bonds with a dihedral angle of about 60°), they experience mutual repulsion.[1][2] This steric compression leads to an increase in electron density around the nuclei, causing them to be shielded and resonate at a lower chemical shift (upfield).[1][2]

  • Allylic and Vinylic Carbons: In the (Z) isomer, the carbon of the vinylic methyl group is sterically hindered by the isopropyl group, and the carbons of the ethyl group are hindered by the other allylic substituents. This results in a noticeable upfield shift for these carbons compared to the less sterically congested (E) isomer.

Predicted ¹³C NMR Data Comparison:

Carbon Assignment(E)-Isomer Predicted δ (ppm)(Z)-Isomer Predicted δ (ppm)Rationale for Difference
Vinylic CH₃ (on C2)Higher δLower δIncreased steric shielding (γ-gauche effect) in the (Z) isomer.
Isopropyl CH₃'sHigher δLower δIncreased steric shielding (γ-gauche effect) in the (Z) isomer.
Ethyl CH₂Higher δLower δIncreased steric shielding (γ-gauche effect) in the (Z) isomer.
Experimental Protocol: ¹³C NMR Analysis
  • Sample Preparation: The same sample prepared for ¹H NMR can be used. Higher concentrations may be beneficial due to the lower natural abundance of ¹³C.

  • Instrumental Setup:

    • Switch the spectrometer to the ¹³C frequency.

    • Use a standard spectral width for carbon (e.g., 0-200 ppm).

    • Employ broadband proton decoupling to simplify the spectrum and enhance signal intensity through the Nuclear Overhauser Effect (NOE).

  • Data Acquisition:

    • Acquire a significantly larger number of scans compared to ¹H NMR (often several hundred to thousands).

    • Consider running DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups, which aids in definitive peak assignments.

  • Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and calibration to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Fingerprinting Vibrational Modes

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. While many absorptions will be similar for the (E) and (Z) isomers, key differences can be found in the fingerprint region (<1500 cm⁻¹), particularly in vibrations associated with the double bond.

Key Differentiating Features:

  • C=C Stretch: The C=C stretching frequency in trisubstituted alkenes is typically found around 1675-1665 cm⁻¹.[3] The exact position can vary slightly between the (E) and (Z) isomers due to differences in the dipole moment of the bond.

  • Out-of-Plane C-H Bending: The out-of-plane (OOP) C-H bending vibration of the vinylic hydrogen is a more reliable diagnostic tool. For trisubstituted alkenes, this absorption occurs in the 840-790 cm⁻¹ range.[4] The precise wavenumber can differ between the isomers due to their distinct steric environments.

Predicted IR Data Comparison:

Vibrational Mode(E)-Isomer Predicted Wavenumber (cm⁻¹)(Z)-Isomer Predicted Wavenumber (cm⁻¹)
C=C Stretch~1670~1665
Vinylic C-H OOP Bend~815~795
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Instrument Preparation:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

    • Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental signals.

  • Sample Analysis:

    • Place a small drop of the neat liquid sample onto the ATR crystal.

    • Acquire the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument's software automatically generates the final spectrum by ratioing the sample and background scans.

Mass Spectrometry: Elucidating Fragmentation Patterns

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pathways. While both (E) and (Z) isomers will exhibit the same molecular ion peak, the relative abundances of their fragment ions, particularly under Electron Ionization (EI), can differ due to the stereochemistry influencing fragment stability.[5]

Key Differentiating Features:

  • Allylic Cleavage: The most common fragmentation for alkenes is the cleavage of the bond allylic to the double bond. The relative ease of forming the most stable allylic carbocation can vary between the isomers, leading to different intensities of the corresponding fragment peaks.[6]

  • Relative Fragment Abundances: The overall fragmentation pattern and the relative intensities of the peaks can serve as a fingerprint for each isomer. For this compound, the mass spectrum typically shows major fragments at m/z 83 and 55.[7] Subtle differences in the ratios of these and other minor fragments can be used for differentiation when comparing against reference spectra.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the isomer or isomer mixture in a volatile solvent like hexane.

  • GC Separation:

    • Inject 1 µL of the sample into a GC-MS system.

    • Use a non-polar capillary column (e.g., DB-5ms) to separate the isomers based on their boiling points. Typically, the (E) isomer is slightly less polar and may elute first.

  • MS Detection:

    • The separated isomers enter the mass spectrometer, are ionized (typically by EI at 70 eV), and the resulting ions are detected.

  • Data Analysis:

    • Extract the mass spectrum for each isomer from the chromatogram.

    • Compare the fragmentation patterns and relative ion abundances to differentiate the isomers.

G cluster_workflow GC-MS Analytical Workflow Injection Injection GC Separation GC Separation Injection->GC Separation Based on Volatility Ionization (EI) Ionization (EI) GC Separation->Ionization (EI) Mass Analysis (m/z) Mass Analysis (m/z) Ionization (EI)->Mass Analysis (m/z) Detection & Spectrum Generation Detection & Spectrum Generation Mass Analysis (m/z)->Detection & Spectrum Generation

Figure 3: The process flow for isomer analysis by GC-MS.

Conclusion

The successful differentiation of (E) and (Z)-3-Ethyl-4-methyl-2-pentene relies on a multi-faceted spectroscopic approach. ¹H and ¹³C NMR spectroscopy provide the most definitive data , with chemical shift differences directly attributable to predictable steric and anisotropic effects. IR spectroscopy offers a rapid method to observe subtle differences in vibrational modes. Finally, GC-MS allows for the physical separation of the isomers and provides unique fragmentation fingerprints for confirmation. By integrating these techniques, researchers can achieve unambiguous stereochemical assignments, a critical step in rigorous chemical analysis.

References

A Comparative Kinetic Analysis of the Permanganate Oxidation of 3-Ethyl-4-methyl-2-pentene and Other Octene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Role of Structure in Alkene Reactivity

In the vast landscape of organic synthesis, the oxidation of alkenes represents a fundamental and versatile transformation, enabling the introduction of oxygen-containing functional groups that are pivotal for the construction of more complex molecules. The reactivity of the carbon-carbon double bond is intricately linked to its electronic environment and steric accessibility. The rate and mechanism of oxidation can be profoundly influenced by the substitution pattern around the C=C bond. This guide presents a detailed kinetic study comparing the oxidation of a highly substituted, sterically hindered octene, 3-Ethyl-4-methyl-2-pentene, with other C8H16 isomers possessing varied structural features.

The central hypothesis of this investigation is that the rate of oxidation will increase with the degree of substitution at the double bond due to the electron-donating inductive effect of alkyl groups. This effect stabilizes the electron-deficient transition state formed during the attack by an electrophilic oxidizing agent. We will employ potassium permanganate (KMnO₄), a powerful and well-characterized oxidant, to probe these reactivity differences. Its intense purple color provides a convenient spectroscopic handle for monitoring reaction kinetics in real-time. By comparing a tetrasubstituted alkene (this compound) with a monosubstituted (1-octene) and a disubstituted alkene (trans-4-octene), we can elucidate the quantitative impact of alkyl substitution on reaction rates.

Experimental Design & Rationale

Selection of Oxidizing Agent: Potassium Permanganate

Potassium permanganate (KMnO₄) is selected for this study due to several key advantages. It is a potent oxidizing agent capable of reacting with a wide range of alkenes.[1] The reaction mechanism, particularly under neutral or slightly alkaline conditions, typically proceeds through a [3+2] cycloaddition to form a cyclic manganate ester intermediate, which is then hydrolyzed to yield a syn-diol.[2] Crucially, the permanganate ion (MnO₄⁻) has a strong absorbance in the visible spectrum (λ_max ≈ 525 nm), while the product, manganese dioxide (MnO₂), is an insoluble brown precipitate, and the diol product is colorless. This distinct color change allows for the reaction rate to be conveniently monitored by tracking the disappearance of the MnO₄⁻ absorbance using UV-Vis spectrophotometry.

To overcome the solubility limitations of KMnO₄ in organic solvents suitable for alkenes, a phase-transfer catalyst, 18-crown-6-ether, will be utilized. The crown ether complexes the potassium ion (K⁺), allowing the permanganate anion to dissolve in a non-polar solvent like dichloromethane, creating a homogeneous reaction environment essential for accurate kinetic measurements.[3][4]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust method for determining the second-order rate constants for the oxidation of various octene isomers.

1. Reagent Preparation:

  • Stock Alkene Solutions (0.10 M): Accurately prepare stock solutions of this compound, 1-octene, and trans-4-octene in dichloromethane (CH₂Cl₂).

  • Stock KMnO₄/Crown Ether Solution (0.002 M): In a volumetric flask, dissolve a precise mass of potassium permanganate and a molar excess of 18-crown-6-ether in dichloromethane. This solution should be freshly prepared and stored in the dark to prevent photochemical decomposition. The use of CH₂Cl₂ as a solvent has been shown to result in a reaction that is first order with respect to both the alkene and the oxidant.[3][4]

2. Kinetic Run Procedure:

  • Temperature Control: Equilibrate all stock solutions and the reaction vessel (a quartz cuvette for the spectrophotometer) in a thermostated water bath set to 25.0 °C (298.15 K).

  • Reaction Initiation: Pipette a calculated volume of the alkene stock solution and additional pure dichloromethane into the cuvette. The total volume should be set to allow for the final addition of the oxidant solution (e.g., 2.5 mL). Place the cuvette in the spectrophotometer.

  • Data Acquisition: Initiate the reaction by rapidly adding a specific volume of the thermostated KMnO₄/crown ether stock solution, quickly mixing, and immediately starting spectrophotometric data collection. The absorbance at ~525 nm should be recorded at regular intervals (e.g., every 15 seconds) for a duration sufficient to observe a significant decrease in absorbance (typically 2-3 half-lives).

  • Varying Concentrations: Repeat the kinetic runs, systematically varying the initial concentration of the alkene while keeping the KMnO₄ concentration constant, and vice versa. This is crucial for determining the order of the reaction with respect to each reactant. A large excess of one reactant (pseudo-first-order conditions) can simplify data analysis.

3. Data Analysis:

  • Determining Reaction Order: Plot ln(Absorbance) versus time. A linear plot indicates a first-order dependence on the limiting reactant. By analyzing the slopes of these plots at different excess reactant concentrations, the overall rate law can be established. For the permanganate oxidation of 1-octene in CH₂Cl₂, the rate law is expected to be: Rate = k[Alkene][KMnO₄].[3][4]

  • Calculating the Rate Constant (k): Once the rate law is confirmed to be second-order, the rate constant k can be calculated from the integrated rate law or by determining the pseudo-first-order rate constants (k') from the slopes of the logarithmic plots (k' = k[Alkene]₀) and then dividing by the concentration of the reactant in excess.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Kinetic Run cluster_analysis Phase 3: Data Analysis prep_alkene Prepare 0.10 M Alkene Solutions in CH₂Cl₂ thermo Equilibrate Solutions at 25.0 °C prep_alkene->thermo prep_kmno4 Prepare 0.002 M KMnO₄ with 18-Crown-6 in CH₂Cl₂ prep_kmno4->thermo init Mix Alkene and CH₂Cl₂ in Cuvette thermo->init Transfer to Spectrophotometer react Inject KMnO₄ Solution to Initiate Reaction init->react monitor Record Absorbance (525 nm) vs. Time react->monitor plot Plot ln(Abs) vs. Time to find k' monitor->plot order Confirm Rate Law: Rate = k[Alkene][KMnO₄] plot->order calc_k Calculate Second-Order Rate Constant (k) order->calc_k compare Compare Rates calc_k->compare

Caption: Experimental workflow for the kinetic analysis of octene oxidation.

Comparative Results & Mechanistic Interpretation

The kinetic data obtained from the described experiments allow for a direct comparison of the reactivity of the selected octene isomers. The following table summarizes expected results based on established chemical principles.

Alkene IsomerStructureSubstitution PatternExpected Relative RateSecond-Order Rate Constant, k (M⁻¹s⁻¹) @ 298 K
1-OcteneCH₂(CH₂)₅CH=CH₂Monosubstituted1 (Baseline)k₁
trans-4-OcteneCH₃(CH₂)₂CH=CH(CH₂)₂CH₃Disubstituted (trans)> 1k₂ (> k₁)
This compound(CH₃)₂CH-C(CH₂CH₃)=CHCH₃Tetrasubstituted>> 1k₃ (>> k₂)

Analysis of Kinetic Trends:

The expected trend in reactivity (k₃ > k₂ > k₁) is a direct consequence of the electronic effects of the alkyl substituents on the C=C double bond.

  • Electronic Effects: Alkyl groups are weakly electron-donating. They enrich the electron density of the π-bond, making it a more potent nucleophile and thus more susceptible to attack by the electrophilic permanganate oxidant. This compound, with four alkyl substituents directly attached to the double bond carbons, is the most electron-rich and therefore predicted to be the most reactive. 1-octene, with only one substituent, is the least electron-rich and thus the least reactive.

  • Transition State Stabilization: The reaction proceeds through a transition state leading to a cyclic manganate ester. This process involves the partial transfer of electrons from the alkene to the manganese center, creating a degree of positive charge on the alkene carbons. The electron-donating alkyl groups stabilize this developing positive charge, lowering the activation energy of the reaction. The more substituted the alkene, the greater the stabilization and the faster the reaction rate.

  • Steric Hindrance: While this compound is sterically crowded, the permanganate reaction is a [3+2] cycloaddition where the oxidant approaches the face of the π-bond. For this class of reaction, electronic effects typically dominate over steric hindrance, especially with a relatively small oxidant.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products alkene R₂C=CR₂ (Alkene) ts alkene->ts [3+2] Cycloaddition (Rate-Determining Step) permanganate MnO₄⁻ (Permanganate) permanganate->ts intermediate [Cyclic Manganate (V) Ester] ts->intermediate diol R₂C(OH)-C(OH)R₂ (syn-Diol) intermediate->diol Hydrolysis mno2 MnO₂ intermediate->mno2 Reduction

Caption: Generalized mechanism for permanganate oxidation of an alkene.

Conclusion

This guide provides a comprehensive framework for the comparative kinetic study of alkene oxidation. By systematically analyzing the reaction rates of this compound, trans-4-octene, and 1-octene with potassium permanganate, we can quantitatively demonstrate the profound influence of alkyl substitution on reactivity. The experimental protocol is designed to be robust and self-validating, yielding reliable kinetic data. The expected results—that reactivity increases with substitution—are grounded in the fundamental principles of electronic stabilization of the reaction's transition state. This investigation not only provides specific insights into the behavior of these octene isomers but also serves as an exemplary case study for researchers exploring structure-reactivity relationships in organic chemistry.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-Ethyl-4-methyl-2-pentene Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is not merely a procedural formality but the bedrock of reliable and reproducible scientific outcomes. This guide provides an in-depth, experience-driven comparison of analytical methods for the detection and quantification of 3-Ethyl-4-methyl-2-pentene, a volatile organic compound (VOC) that can be a critical process impurity or a marker in various chemical syntheses. We will delve into the cross-validation of two powerful techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), grounding our discussion in the principles of scientific integrity and regulatory expectations.

Introduction to this compound and the Imperative for Accurate Detection

This compound (C8H16) is a branched alkene whose presence, even in trace amounts, can significantly impact the safety, efficacy, and stability of pharmaceutical products.[1][2][3][4] Its volatile nature necessitates analytical methods with high sensitivity and specificity to ensure it is adequately controlled within acceptable limits. The choice of analytical methodology is therefore a critical decision in the drug development lifecycle. This guide will not only compare two common methods but also elucidate the "why" behind the validation steps, reflecting a deeper, field-tested understanding of the analytical challenges.

Core Analytical Techniques for Volatile Compound Analysis

Gas chromatography is the premier technique for separating and analyzing volatile and semi-volatile compounds.[5] The separation is achieved as the vaporized sample is carried by an inert gas through a column containing a stationary phase.[5] Different compounds travel through the column at different rates based on their volatility and interaction with the stationary phase, leading to their separation.[5]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): The FID is a highly sensitive detector for organic compounds.[6] After separation in the GC column, the sample components are combusted in a hydrogen flame, producing ions that generate a measurable electrical current.[7] This current is proportional to the amount of organic compound present, making FID an excellent choice for quantification.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS couples the separation power of GC with the identification capabilities of mass spectrometry.[8][9] As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.[10] The resulting mass spectrum is a unique "fingerprint" of the molecule, allowing for confident identification by comparing it to reference libraries.[6] GC-MS provides both qualitative and quantitative data.[7]

The Cornerstone of Trust: Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[11] This process is governed by international guidelines, primarily the ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology".[11][12] For the analysis of impurities like this compound, the following validation characteristics are paramount.

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[13] For impurity testing, this means demonstrating that the method can separate the analyte from other process impurities, degradation products, and the drug substance itself.[11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Cross-Validation: Ensuring Inter-Method Consistency

When two or more analytical methods are used to generate data within the same study or across different studies, a cross-validation is necessary to ensure the consistency of the results.[14] This is particularly critical when, for instance, a more quantitative but less specific method like GC-FID is used for routine analysis, while a highly specific method like GC-MS is used for confirmation or in cases of out-of-specification results.

The cross-validation process involves a direct comparison of the validation parameters of the two methods.[14]

Experimental Protocols

Sample Preparation: Headspace Analysis

Given the high volatility of this compound, headspace sampling is the preferred technique as it minimizes sample handling and potential contamination.[15][16][17]

Step-by-Step Headspace Sample Preparation:

  • Accurately weigh the sample (e.g., drug substance) into a headspace vial.

  • Add a suitable solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

  • Spike the sample with a known concentration of a certified this compound reference standard for accuracy and linearity assessments.

  • Seal the vial tightly with a septum and cap.

  • Incubate the vial at a constant temperature to allow the volatile compounds to partition into the headspace.[18]

  • A gas-tight syringe or an automated headspace sampler is then used to inject a portion of the headspace gas into the GC.[15]

GC-FID Method
  • Column: DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.32 mm ID, 1.8 µm film thickness.

  • Oven Program: 40°C (hold for 5 min), ramp to 240°C at 10°C/min, hold for 5 min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injection Mode: Split (e.g., 20:1).

GC-MS Method
  • Column: Same as GC-FID.

  • Oven Program: Same as GC-FID.

  • Injector Temperature: Same as GC-FID.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Injection Mode: Split (e.g., 20:1).

  • MS Transfer Line Temperature: 250°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

Visualizing the Workflow

ValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Validation & Comparison Start Start: Drug Substance Sample Weigh Weigh Sample Start->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Spike Spike with Standard Dissolve->Spike Seal Seal Vial Spike->Seal Incubate Incubate (Headspace) Seal->Incubate GC_FID GC-FID Analysis Incubate->GC_FID Inject Headspace GC_MS GC-MS Analysis Incubate->GC_MS Inject Headspace Data_FID GC-FID Data GC_FID->Data_FID Data_MS GC-MS Data GC_MS->Data_MS Cross_Val Cross-Validation (Compare Parameters) Data_FID->Cross_Val Data_MS->Cross_Val Report Final Validation Report Cross_Val->Report

Caption: Experimental workflow for the cross-validation of GC-FID and GC-MS methods.

Comparative Performance Data

The following table summarizes hypothetical but realistic performance data for the two methods, based on established capabilities.[19]

Validation ParameterGC-FIDGC-MS (Full Scan)GC-MS (SIM)Rationale & Causality
Specificity ModerateHighVery HighFID responds to all hydrocarbons, while MS provides structural information for positive identification. Selected Ion Monitoring (SIM) enhances specificity by monitoring only characteristic ions.
Linearity (r²) > 0.999> 0.998> 0.999Both detectors exhibit excellent linearity over a defined concentration range.
Range 1 - 200 ppm5 - 200 ppm0.5 - 100 ppmFID often has a wider linear dynamic range. SIM mode in MS enhances sensitivity, allowing for a lower quantification limit.
Accuracy (% Recovery) 98 - 102%97 - 103%98 - 102%Both methods demonstrate high accuracy when properly calibrated.
Precision (%RSD)
- Repeatability< 5%< 8%< 5%FID typically shows slightly better repeatability due to its simpler operational principle.
- Intermediate< 8%< 12%< 8%Similar trends are observed for intermediate precision.
LOD ~0.3 ppm~1.5 ppm~0.15 ppmFID is generally more sensitive for hydrocarbons than full-scan MS. SIM mode significantly improves MS sensitivity.[7]
LOQ ~1 ppm~5 ppm~0.5 ppmThe LOQ is typically 3-4 times the LOD.
Robustness HighModerateModerateFID is less susceptible to minor changes in flow rate and temperature. MS performance can be more sensitive to vacuum and tuning parameters.

In-Depth Discussion: Expertise and Trustworthiness

Causality behind Method Choice:

The choice between GC-FID and GC-MS is not arbitrary; it is driven by the intended purpose of the analysis. For routine quality control where the identity of the impurity is known and the primary goal is quantification, GC-FID is often the more cost-effective and robust choice.[7][20] Its high sensitivity to hydrocarbons and excellent quantitative performance make it ideal for this application.[21]

However, when unambiguous identification is required, such as during method development, in stability studies where new degradation products may appear, or for investigating out-of-specification results, GC-MS is indispensable.[10][22] The ability to confirm the identity of a peak by its mass spectrum provides a level of confidence that FID cannot match.[7]

A Self-Validating System:

A well-designed cross-validation protocol acts as a self-validating system. By analyzing a common set of samples with both methods, any discrepancies in the results will prompt a thorough investigation. For instance, if GC-FID quantifies a peak that GC-MS identifies as a co-eluting impurity, it highlights a lack of specificity in the FID method that must be addressed, perhaps by optimizing the GC temperature program. The FDA and other regulatory bodies emphasize a lifecycle approach to analytical procedures, where methods are continuously monitored and improved.[23][24][25]

Logical Relationships in Method Validation

LogicalFlow cluster_foundation Foundation cluster_parameters Core Validation Parameters cluster_methods Method Application ICH_Q2 ICH Q2(R1) Guidelines Specificity Specificity ICH_Q2->Specificity Linearity Linearity & Range ICH_Q2->Linearity Accuracy Accuracy ICH_Q2->Accuracy Precision Precision ICH_Q2->Precision Limits LOD & LOQ ICH_Q2->Limits Robustness Robustness ICH_Q2->Robustness FDA_Guidance FDA Guidance FDA_Guidance->Specificity FDA_Guidance->Linearity FDA_Guidance->Accuracy FDA_Guidance->Precision FDA_Guidance->Limits FDA_Guidance->Robustness GC_FID GC-FID Method Validation Specificity->GC_FID GC_MS GC-MS Method Validation Specificity->GC_MS Linearity->GC_FID Linearity->GC_MS Accuracy->GC_FID Accuracy->GC_MS Precision->GC_FID Precision->GC_MS Limits->GC_FID Limits->GC_MS Robustness->GC_FID Robustness->GC_MS Cross_Validation Cross-Validation GC_FID->Cross_Validation GC_MS->Cross_Validation

Caption: Logical flow of analytical method validation based on regulatory guidelines.

Conclusion

The cross-validation of analytical methods for the detection of this compound is a rigorous but essential process. It ensures the reliability of data, regardless of the specific technique employed. GC-FID offers a robust and sensitive platform for routine quantification, while GC-MS provides unparalleled specificity for identification. By understanding the strengths and limitations of each method and applying the principles of method validation outlined in guidelines like ICH Q2(R1), researchers can build a comprehensive and defensible analytical control strategy. This commitment to scientific integrity ensures the quality and safety of pharmaceutical products, ultimately protecting patient health.

References

A Senior Application Scientist's Guide to the Structural Confirmation of Reaction Products from 3-Ethyl-4-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the unambiguous structural confirmation of reaction products is a cornerstone of rigorous scientific practice. This guide provides an in-depth, comparative analysis of the analytical methodologies required to distinguish the various products derived from the versatile starting material, 3-Ethyl-4-methyl-2-pentene. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to ensure self-validating and trustworthy results.

Reactions of this compound: A Landscape of Potential Products

This compound is an unsymmetrical alkene, the reactivity of which is dominated by its carbon-carbon double bond. Depending on the reaction conditions, a variety of products can be formed. Understanding these potential outcomes is the first step in designing a robust analytical strategy for structural confirmation.

Hydrohalogenation with HBr: A Tale of Two Mechanisms

The addition of hydrogen bromide (HBr) to this compound can proceed via two different mechanisms, leading to distinct constitutional isomers.

  • Markovnikov Addition: In the absence of peroxides, the reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that has more hydrogen atoms, and the bromine atom adds to the more substituted carbon. This proceeds through a carbocation intermediate, favoring the formation of the more stable tertiary carbocation.[1][2][3] The expected major product is 3-bromo-3-ethyl-4-methylpentane .

  • Anti-Markovnikov Addition: In the presence of peroxides (ROOR), the reaction proceeds via a free-radical mechanism.[4][5][6] This reverses the regioselectivity, leading to the anti-Markovnikov product where the bromine atom adds to the less substituted carbon of the double bond. The expected major product is 2-bromo-3-ethyl-4-methylpentane .

Acid-Catalyzed Hydration: The Potential for Rearrangement

The addition of water in the presence of an acid catalyst (e.g., H₂SO₄) is another common electrophilic addition reaction.[7][8][9][10][11] Following Markovnikov's rule, the initial carbocation intermediate would lead to the formation of 3-ethyl-4-methyl-2-pentanol . However, the secondary carbocation initially formed can undergo a hydride shift to form a more stable tertiary carbocation. This rearrangement will lead to the formation of 3-ethyl-4-methyl-3-pentanol . Thus, a mixture of these two alcohols is possible.

Oxidative Cleavage: Breaking the Backbone

Oxidative cleavage of the double bond provides a different set of products, which can be highly informative about the original structure of the alkene.

  • Ozonolysis: Reaction with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) cleaves the double bond to form two carbonyl compounds.[12][13][14][15][16] For this compound, this reaction is expected to yield propan-2-one and pentan-3-one .

  • Potassium Permanganate (KMnO₄) Oxidation: Under hot, acidic, or basic conditions, potassium permanganate will also cleave the double bond.[17][18][19][20][21] The products are similar to ozonolysis, but aldehydes can be further oxidized to carboxylic acids. In this case, since ketones are formed, the products will be the same as with ozonolysis: propan-2-one and pentan-3-one .

The following diagram illustrates the primary reaction pathways discussed:

Reaction_Pathways cluster_hydrohalogenation Hydrohalogenation cluster_hydration Acid-Catalyzed Hydration cluster_oxidation Oxidative Cleavage alkene This compound markovnikov 3-bromo-3-ethyl-4-methylpentane alkene->markovnikov HBr anti_markovnikov 2-bromo-3-ethyl-4-methylpentane alkene->anti_markovnikov HBr, ROOR alcohol1 3-ethyl-4-methyl-2-pentanol alkene->alcohol1 H₃O⁺ ketone1 Propan-2-one alkene->ketone1 1. O₃ 2. DMS ketone2 Pentan-3-one alkene->ketone2 1. O₃ 2. DMS alcohol2 3-ethyl-4-methyl-3-pentanol alcohol1->alcohol2 Hydride Shift

Caption: Reaction pathways of this compound.

The Analytical Toolkit: A Multi-faceted Approach to Structural Elucidation

No single analytical technique is sufficient for the unambiguous structural confirmation of an unknown compound. A combination of spectroscopic methods is essential, with each providing a unique piece of the structural puzzle.

The logical workflow for structural confirmation is as follows:

Analytical_Workflow start Reaction Product Mixture separation Purification (e.g., Chromatography) start->separation ms Mass Spectrometry (MS) - Molecular Weight - Elemental Formula separation->ms ir Infrared (IR) Spectroscopy - Functional Groups separation->ir nmr Nuclear Magnetic Resonance (NMR) - ¹H NMR (Proton Environment) - ¹³C NMR (Carbon Skeleton) - 2D NMR (Connectivity) separation->nmr confirmation Unambiguous Structural Confirmation ms->confirmation ir->confirmation nmr->confirmation

Caption: Analytical workflow for structural confirmation.

Mass Spectrometry (MS): Determining the Molecular Formula

Mass spectrometry is the first port of call for determining the molecular weight and, with high-resolution instruments, the elemental formula of a compound. The fragmentation pattern also provides valuable structural clues.[22][23][24][25]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small amount of the purified product in a volatile solvent (e.g., dichloromethane or methanol).

  • Injection: Inject the sample into the mass spectrometer, where it is vaporized.

  • Ionization: The vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Interpretation: Analyze the mass of the molecular ion and the fragmentation pattern to deduce the molecular formula and structural features.

Comparative Analysis of Expected MS Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Patterns
3-bromo-3-ethyl-4-methylpentaneC₉H₁₉Br206.07/208.07Isotopic pattern for Br (M⁺ and M⁺+2 peaks of nearly equal intensity), loss of Br radical, loss of ethyl and isopropyl groups.
2-bromo-3-ethyl-4-methylpentaneC₉H₁₉Br206.07/208.07Isotopic pattern for Br, loss of Br radical, loss of various alkyl fragments.
3-ethyl-4-methyl-2-pentanolC₉H₂₀O144.25Loss of H₂O (M⁺-18), loss of ethyl and isopropyl groups.
3-ethyl-4-methyl-3-pentanolC₉H₂₀O144.25Weak or absent M⁺ peak, prominent loss of an ethyl radical (M⁺-29), loss of H₂O.
Propan-2-oneC₃H₆O58.08Prominent molecular ion peak, loss of a methyl radical (M⁺-15).
Pentan-3-oneC₅H₁₀O86.13Prominent molecular ion peak, loss of an ethyl radical (M⁺-29).
Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[26][27][28]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a small amount of the purified liquid or solid sample directly on the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands corresponding to specific functional groups.

Comparative Analysis of Expected IR Data:

ProductKey Functional Group(s)Characteristic IR Absorption(s) (cm⁻¹)
BromoalkanesC-Br500-600 (strong)
AlcoholsO-H3200-3600 (strong, broad)
C-O1000-1200 (strong)
KetonesC=O1700-1725 (strong, sharp)

The presence or absence of a strong, broad absorption in the 3200-3600 cm⁻¹ region is a clear indicator of whether a hydration reaction has occurred. Similarly, a strong, sharp peak around 1715 cm⁻¹ points to the formation of a ketone from an oxidative cleavage reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Interpretation: Analyze the chemical shifts, integration (for ¹H NMR), and splitting patterns (multiplicity) to determine the structure.

Comparative Analysis of Predicted ¹H NMR Data:

ProductPredicted ¹H NMR Chemical Shifts (ppm) and Multiplicities
3-bromo-3-ethyl-4-methylpentane Complex multiplets for the CH and CH₂ protons. Distinct signals for the three different methyl groups.
2-bromo-3-ethyl-4-methylpentane A downfield multiplet for the CH-Br proton. Complex multiplets for the other CH and CH₂ protons.
3-ethyl-4-methyl-2-pentanol A downfield multiplet for the CH-OH proton. A broad singlet for the OH proton. Distinct signals for the various alkyl protons.
3-ethyl-4-methyl-3-pentanol No CH-OH proton. A broad singlet for the OH proton. Relatively simpler alkyl signals compared to the other alcohol.
Propan-2-one A single sharp singlet around 2.1 ppm for the six equivalent methyl protons.
Pentan-3-one A triplet for the methyl protons and a quartet for the methylene protons.

Comparative Analysis of Predicted ¹³C NMR Data:

ProductPredicted Number of ¹³C Signals and Approximate Chemical Shifts (ppm)
3-bromo-3-ethyl-4-methylpentane 9 distinct signals. The carbon bearing the bromine atom will be significantly downfield (around 60-70 ppm).
2-bromo-3-ethyl-4-methylpentane 9 distinct signals. The carbon bearing the bromine atom will be downfield (around 50-60 ppm).
3-ethyl-4-methyl-2-pentanol 9 distinct signals. The carbon bearing the hydroxyl group will be downfield (around 70-80 ppm).
3-ethyl-4-methyl-3-pentanol 7 distinct signals due to symmetry. The quaternary carbon bearing the hydroxyl group will be downfield (around 70-80 ppm).
Propan-2-one 2 signals: one for the carbonyl carbon (around 208 ppm) and one for the two equivalent methyl carbons (around 31 ppm).
Pentan-3-one 3 signals: one for the carbonyl carbon (around 211 ppm), one for the two equivalent methylene carbons, and one for the two equivalent methyl carbons.

The number of signals in the ¹³C NMR spectrum is a powerful diagnostic tool. For instance, the presence of 7 signals for 3-ethyl-4-methyl-3-pentanol versus 9 for its isomer is a clear distinguishing feature.

Conclusion: A Self-Validating Approach to Structural Confirmation

The structural elucidation of reaction products from this compound requires a systematic and multi-faceted analytical approach. By combining the molecular weight and formula information from mass spectrometry, the functional group identification from IR spectroscopy, and the detailed connectivity map from NMR spectroscopy, researchers can achieve unambiguous structural confirmation. This guide has outlined the key reactions, the expected products, and a comparative framework for interpreting the spectroscopic data. Adherence to these principles ensures the generation of reliable and reproducible scientific data, which is paramount in research and development.

References

The Boiling Point of 3-Ethyl-4-methyl-2-pentene: A Comparative Analysis of Experimental and Predicted Values

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the precise characterization of a compound's physicochemical properties is paramount. Among these, the boiling point stands as a fundamental descriptor, offering insights into a substance's volatility, purity, and the nature of its intermolecular forces.[1] This guide provides an in-depth comparison of the experimentally determined boiling point of 3-Ethyl-4-methyl-2-pentene against values predicted by prominent computational models. Such a comparative approach is crucial for researchers and scientists to understand the accuracy and limitations of predictive methods, thereby informing decisions in process design, purification, and safety assessments.

Understanding the Compound: this compound

This compound (CAS No. 19780-68-8) is an unsaturated hydrocarbon with the molecular formula C8H16.[2][3] Its structure, featuring a double bond and branched alkyl groups, influences its physical properties, including its boiling point. The intermolecular forces at play are primarily van der Waals forces, the strength of which is dictated by the molecule's size, shape, and polarizability.

Experimental Determination of Boiling Point

The definitive measure of a compound's boiling point is through empirical observation. The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.[4] For this compound, the experimentally determined normal boiling point is 114.3 °C (387.45 K) .[2] Another source reports a value of 387.3 K .[5]

Methodology: Micro-Boiling Point Determination

Given the need for efficiency and conservation of material in many research settings, the micro-boiling point method is a widely accepted technique.

Protocol:

  • A small sample (a few milliliters) of this compound is placed in a test tube.

  • A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

  • The apparatus is gently heated in a controlled manner, often using a Thiele tube or a metal heating block.[6][7]

  • As the temperature rises, the air trapped in the capillary tube expands and escapes, forming a stream of bubbles.

  • The heating is then discontinued, and the apparatus is allowed to cool.

  • The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid begins to be drawn into the capillary tube. This signifies that the vapor pressure of the sample is equal to the external atmospheric pressure.

The rationale behind this method lies in the precise moment of equilibrium between the vapor pressure of the substance and the surrounding atmospheric pressure. The cessation of bubbles and the entry of the liquid into the capillary indicates this equilibrium point has been reached during cooling.

Predictive Models for Boiling Point Estimation

In the absence of experimental data or for high-throughput screening, computational models offer a valuable alternative for estimating boiling points.[8][9] These models are broadly categorized into Quantitative Structure-Property Relationship (QSPR) models and group contribution methods.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are statistical correlations that relate the physicochemical properties of a series of compounds to their molecular structures, represented by numerical descriptors.[10][11][12] These descriptors can encode information about the molecule's topology, geometry, and electronic properties.[13]

The underlying principle of QSPR is that the structure of a molecule inherently determines its properties.[8] By developing a mathematical relationship between structural descriptors and the known boiling points of a training set of molecules, a model can be built to predict the boiling points of new compounds.[14] The accuracy of a QSPR model is highly dependent on the diversity of the training set and the relevance of the chosen descriptors.[1]

QSPR_Workflow cluster_0 Model Development cluster_1 Prediction Molecular Structure Molecular Structure Descriptor Calculation Descriptor Calculation Molecular Structure->Descriptor Calculation Encode structural features Dataset Splitting Dataset Splitting Descriptor Calculation->Dataset Splitting Training & Test Sets Model Building Model Building Dataset Splitting->Model Building e.g., MLR, Neural Networks Model Validation Model Validation Model Building->Model Validation Assess predictive power Trained QSPR Model Trained QSPR Model New Molecule New Molecule Descriptor Calculation_pred Descriptor Calculation_pred New Molecule->Descriptor Calculation_pred Encode structure Descriptor Calculation_pred->Trained QSPR Model Apply mathematical relationship Predicted Boiling Point Predicted Boiling Point Trained QSPR Model->Predicted Boiling Point

Caption: Workflow of a QSPR-based boiling point prediction.

Group Contribution Methods

Group contribution methods estimate properties by summing the contributions of individual functional groups and structural fragments within a molecule.[15][16] This approach assumes that the contribution of each group to the overall property is independent of the rest of the molecule.[16]

One of the most well-known group contribution methods is the Joback method.[16] It is a first-order method that does not account for interactions between groups.[16] More advanced methods, like the Nannoolal method, include contributions from both first-order and second-order groups to improve accuracy.[16][17] These methods are advantageous due to their simplicity and the requirement of only the molecular structure as input.[15]

Group_Contribution_Workflow cluster_0 Molecular Fragmentation cluster_1 Contribution Summation cluster_2 Property Estimation Molecule Molecule Identify Functional Groups Identify Functional Groups Molecule->Identify Functional Groups Sum Group Contributions Sum Group Contributions Identify Functional Groups->Sum Group Contributions Use predefined group values Predicted Boiling Point Predicted Boiling Point Sum Group Contributions->Predicted Boiling Point

Caption: General workflow of a group contribution method for boiling point prediction.

Comparison of Experimental vs. Predicted Boiling Points

The following table summarizes the experimental boiling point of this compound and provides a hypothetical range of predicted values from different computational models. The predictive values are illustrative and represent typical accuracies reported for such methods.

MethodBoiling Point (°C)Boiling Point (K)Deviation from Experimental Mean (°C)
Experimental 114.3 387.45 N/A
QSPR Model (Example 1)112.8385.95-1.5
QSPR Model (Example 2)116.1389.25+1.8
Joback Method (Group Contribution)109.5382.65-4.8
Nannoolal Method (Group Contribution)113.2386.35-1.1

Discussion and Conclusion

The comparison reveals that modern predictive models, particularly advanced QSPR and second-order group contribution methods, can provide reasonably accurate estimations of the boiling point for a compound like this compound. The deviations observed are within acceptable limits for many screening and preliminary assessment purposes.

It is crucial to recognize that the accuracy of any predictive model is contingent on its underlying methodology and the dataset used for its development. First-order group contribution methods, while simple, may exhibit larger deviations for molecules with significant intramolecular interactions that are not explicitly parameterized. QSPR models, on the other hand, can achieve higher accuracy but may be less generalizable if the training set is not sufficiently diverse.

References

Investigating the stereoselectivity of hydroboration-oxidation of 3-Ethyl-4-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, the precise control of stereochemistry is paramount. The conversion of an alkene to an alcohol is a fundamental transformation, yet the choice of method dictates the stereochemical and regiochemical outcome. This guide provides an in-depth comparison of three common hydration methods, centered on the trisubstituted alkene 3-Ethyl-4-methyl-2-pentene, to illustrate the principles of stereoselectivity in practice. We will dissect the hydroboration-oxidation reaction and contrast its performance with acid-catalyzed hydration and oxymercuration-demercuration, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Challenge of Stereocontrol

This compound is a structurally informative substrate for studying addition reactions. As a trisubstituted alkene, the carbons of the double bond (C2 and C3) are electronically and sterically distinct. Furthermore, this alkene can exist as (E) and (Z) geometric isomers. The hydration of this molecule generates two new stereocenters at C2 and C3, meaning four potential stereoisomeric alcohol products could be formed. The ability to selectively synthesize one diastereomeric pair over the other is a hallmark of a well-designed synthetic strategy. This guide will explore how different reaction mechanisms provide distinct pathways to achieve this selectivity.

Section 1: Hydroboration-Oxidation: The Anti-Markovnikov, Syn-Addition Pathway

Hydroboration-oxidation is a powerful two-step process that effectively achieves the anti-Markovnikov addition of water across a double bond.[1] This reaction is renowned for its exceptional stereo- and regioselectivity, making it a highly predictable and reliable tool in synthesis.

Mechanism and Stereoselectivity

The cornerstone of this reaction's selectivity is the initial hydroboration step. Borane (BH₃), often used as a complex with tetrahydrofuran (THF), is an electrophile that adds to the alkene.[2] The reaction proceeds through a concerted, four-membered transition state where the boron and hydrogen atoms add simultaneously across the double bond from the same face.[2][3] This is known as a syn-addition .[1][2][3][4][5][6]

Regioselectivity is dictated primarily by sterics. The larger boron atom preferentially adds to the less sterically hindered carbon of the double bond. In this compound, C2 is less hindered than C3 (which is bonded to a bulky isopropyl group). Therefore, boron adds to C2, and hydrogen adds to C3.

The second step, oxidation with hydrogen peroxide (H₂O₂) in a basic solution, replaces the carbon-boron bond with a carbon-oxygen bond. Crucially, this oxidation occurs with retention of configuration , meaning the newly formed hydroxyl group occupies the exact same stereochemical position as the boron atom it replaced.[3][4][6][7]

The combination of syn-addition of B and H, followed by retention of configuration during oxidation, results in the net syn-addition of H and OH across the alkene.

hydroboration_mechanism cluster_start Step 1: Syn-Hydroboration cluster_end Step 2: Oxidation alkene This compound transition_state Four-membered concerted transition state alkene->transition_state π electrons attack B borane BH₃•THF borane->transition_state H⁻ shift organoborane Trialkylborane Intermediate transition_state->organoborane Syn-addition alcohol (2R,3R)-3-Ethyl-4-methyl-pentan-2-ol & (2S,3S)-enantiomer (from Z-alkene) organoborane->alcohol Oxidation with retention of configuration oxidant H₂O₂, NaOH stereochem_pathways cluster_alkene cluster_hydro Hydroboration-Oxidation cluster_oxy Oxymercuration-Demercuration cluster_acid Acid-Catalyzed Hydration alkene (Z)-3-Ethyl-4-methyl-2-pentene hydro_prod Syn-Addition Product (Anti-Markovnikov) (2R,3R) & (2S,3S) pair alkene->hydro_prod 1. BH₃•THF 2. H₂O₂, NaOH oxy_prod Anti-Addition Product (Markovnikov) (3R,4S) & (3S,4R) pair (Note: product is 3-pentanol) alkene->oxy_prod 1. Hg(OAc)₂, H₂O 2. NaBH₄ acid_prod Syn + Anti Mixture (Markovnikov) All 4 stereoisomers possible (Note: product is 3-pentanol) alkene->acid_prod H₂SO₄, H₂O

References

Safety Operating Guide

Personal protective equipment for handling 3-Ethyl-4-methyl-2-pentene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational directives for the handling of 3-Ethyl-4-methyl-2-pentene. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-tested procedures to ensure the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard: Chemical Profile

Before handling any chemical, a thorough understanding of its properties is paramount. This compound is a volatile and flammable organic compound.[1][2] Its key characteristics are summarized below.

PropertyValueSource
Molecular Formula C8H16[3]
Appearance Liquid[4]
Hazards Highly flammable liquid and vapor.[1][2] Causes skin and serious eye irritation.[1][2] May cause respiratory irritation.[1][2] May be fatal if swallowed and enters airways.[1][1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The cornerstone of safe chemical handling is the correct and consistent use of Personal Protective Equipment (PPE). The selection of PPE is not arbitrary; it is a carefully considered decision based on the specific hazards posed by the chemical. For this compound, the following PPE is mandatory.

PPE Selection Framework

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Mandatory PPE Chemical This compound Properties Flammable Liquid Skin/Eye/Respiratory Irritant Aspiration Hazard Chemical->Properties Presents Eye_Face Chemical Safety Goggles / Face Shield Properties->Eye_Face Requires Hand Nitrile or Neoprene Gloves (Double-gloving recommended) Properties->Hand Requires Body Flame-Resistant Lab Coat Long Pants, Closed-toe Shoes Properties->Body Requires Respiratory NIOSH-approved Respirator (Organic Vapor Cartridge) Properties->Respiratory Requires (if not in fume hood) Handling_Workflow Start Start Prep Pre-Handling Checklist Start->Prep Dispense Dispense Slowly in Fume Hood Prep->Dispense Bond_Ground Bond and Ground Metal Containers Dispense->Bond_Ground Use Perform Experimental Work Dispense->Use Non-metal containers Bond_Ground->Use If applicable Close Securely Close Containers Use->Close Clean Clean Work Area Close->Clean End End Clean->End

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.